Alloc-Val-Ala-PAB-PNP
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O9/c1-5-14-37-25(33)29-22(16(2)3)24(32)27-17(4)23(31)28-19-8-6-18(7-9-19)15-38-26(34)39-21-12-10-20(11-13-21)30(35)36/h5-13,16-17,22H,1,14-15H2,2-4H3,(H,27,32)(H,28,31)(H,29,33)/t17-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGXVVQUDVGISV-JTSKRJEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Alloc-Val-Ala-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloc-Val-Ala-PAB-PNP is a sophisticated, cleavable linker molecule integral to the design and synthesis of advanced antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and applications in targeted cancer therapy. Detailed experimental protocols for its synthesis and conjugation to antibodies and cytotoxic payloads are presented, alongside a summary of relevant quantitative data. Furthermore, this document includes graphical representations of its mechanism and experimental workflows to facilitate a deeper understanding for researchers in the field of drug development.
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of biopharmaceuticals, engineered to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This compound is a state-of-the-art cleavable linker system designed for enhanced stability in circulation and specific, efficient payload release within the tumor microenvironment.
This linker incorporates several key features:
-
An allyloxycarbonyl (Alloc) protecting group for the N-terminus, which is stable during peptide synthesis but can be selectively removed under mild conditions.[1]
-
A valine-alanine (Val-Ala) dipeptide sequence that serves as a specific cleavage site for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2]
-
A p-aminobenzyl (PAB) self-immolative spacer that, upon enzymatic cleavage of the dipeptide, spontaneously releases the unmodified payload.[]
-
A p-nitrophenyl (PNP) carbonate, which acts as a good leaving group to facilitate the conjugation of the linker to an amine-containing payload.[4]
This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge required for its effective implementation in ADC development.
Chemical Properties and Structure
This compound is a multi-component organic molecule with a well-defined structure tailored for its function in ADCs.
| Property | Value | Reference |
| IUPAC Name | Allyl ((S)-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | N/A |
| CAS Number | 1884578-27-1 | [4] |
| Molecular Formula | C₂₆H₃₀N₄O₉ | [4] |
| Molecular Weight | 542.54 g/mol | N/A |
| Appearance | Typically a pale yellow solid | [5] |
| Solubility | Soluble in organic solvents such as DMF and DMSO | N/A |
Mechanism of Action in Antibody-Drug Conjugates
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a precise, multi-step intracellular process. This process ensures that the cytotoxic payload is released predominantly within the target cancer cells, thereby maximizing its anti-tumor activity while minimizing off-target effects.
Mechanism of action for an ADC with a Cathepsin B-cleavable linker.
The process unfolds as follows:
-
Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.
-
Lysosomal Trafficking: The endosome traffics to and fuses with a lysosome.
-
Enzymatic Cleavage and Payload Release: Within the acidic environment of the lysosome, Cathepsin B, a protease often upregulated in cancer cells, recognizes and cleaves the Val-Ala dipeptide sequence of the linker. This cleavage event triggers the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the active, unmodified cytotoxic payload into the cytoplasm.[2][]
-
Induction of Apoptosis: The released cytotoxic payload then exerts its cell-killing effect, typically by interfering with critical cellular processes such as DNA replication or microtubule polymerization, ultimately leading to apoptosis.
Quantitative Data
While specific kinetic data for this compound is not extensively published, valuable insights can be drawn from studies on ADCs employing the Val-Ala dipeptide linker.
Plasma Stability
The stability of the linker in systemic circulation is paramount to prevent premature payload release and associated off-target toxicity. Val-Ala linkers have demonstrated greater stability in human plasma compared to mouse plasma. This discrepancy is attributed to the presence of carboxylesterase 1c (Ces1c) in mice, which can prematurely cleave the Val-Ala dipeptide.[6][7]
| Linker Type | Plasma Source | Stability Profile | Reference |
| Val-Ala | Human | High stability | [6] |
| Val-Ala | Mouse | Susceptible to premature cleavage by Ces1c | [6][7] |
| Val-Cit | Human | High stability | [] |
| Val-Cit | Mouse | Susceptible to premature cleavage by Ces1c | [7] |
Note: The addition of a hydrophilic glutamic acid residue N-terminal to the Val-Cit linker has been shown to enhance stability in mouse plasma.[7]
In Vitro and In Vivo Efficacy
ADCs utilizing Val-Ala linkers have shown potent anti-tumor activity in various preclinical models. Comparative studies have indicated that Val-Ala linkers can offer advantages over the more commonly used Val-Cit linkers, such as reduced aggregation, particularly with high drug-to-antibody ratios (DARs).[]
| Comparison | Finding | Reference |
| Val-Ala vs. Val-Cit (in non-internalizing antibody ADCs) | Both linkers exhibited similar, and superior, performance compared to Val-Lys and Val-Arg analogues. | [] |
| Val-Ala vs. Val-Cit (in anti-Her2 ADCs) | Val-Ala demonstrated less aggregation in high DAR constructs. Both linkers showed similar buffer stability, Cathepsin B release efficiency, and cellular activity. | [] |
| Val-Ala vs. Val-Cit (in vivo efficacy) | Both linkers have been successfully used in efficacious ADCs, with the choice often depending on the specific antibody, payload, and desired physicochemical properties. | [9][10] |
Experimental Protocols
The following sections provide representative protocols for the synthesis of this compound and its subsequent conjugation to a monoclonal antibody and a cytotoxic payload. These protocols are intended as a guide and may require optimization for specific applications.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through a combination of solid-phase and solution-phase chemistry. A key intermediate is Alloc-Val-Ala-PAB-OH.[][11]
Step 1: Synthesis of Alloc-Val-Ala-OH This dipeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically on a 2-chlorotrityl chloride resin to allow for mild cleavage conditions that preserve the Alloc protecting group.[12]
Step 2: Coupling of Alloc-Val-Ala-OH to p-Aminobenzyl Alcohol (PAB-OH) The protected dipeptide is then coupled to p-aminobenzyl alcohol in solution phase using a suitable coupling agent such as HATU or HBTU in the presence of a base like DIPEA.
Step 3: Activation of Alloc-Val-Ala-PAB-OH with p-Nitrophenyl Chloroformate The terminal hydroxyl group of the PAB moiety is activated by reaction with p-nitrophenyl chloroformate to introduce the PNP leaving group, yielding the final product, this compound.[5]
Representative workflow for the synthesis of this compound.
Conjugation to a Cytotoxic Payload (e.g., MMAE)
The activated linker is conjugated to a payload containing a primary or secondary amine, such as monomethyl auristatin E (MMAE).
-
Dissolution: Dissolve this compound (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.
-
Reaction: Add a non-nucleophilic base such as DIPEA (3 equivalents) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Purification: Purify the resulting drug-linker conjugate by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the drug-linker as a solid.
Deprotection and Conjugation to a Monoclonal Antibody (e.g., Trastuzumab)
The Alloc group is removed to expose the N-terminal amine, which is then typically modified to introduce a thiol-reactive group for conjugation to the antibody.
Step 1: Alloc Deprotection The Alloc group is removed under mild conditions using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[1]
Step 2: Introduction of a Thiol-Reactive Moiety The deprotected N-terminus is reacted with a bifunctional reagent, such as maleimidocaproyl-N-hydroxysuccinimide ester (MC-NHS), to introduce a maleimide (B117702) group.
Step 3: Antibody Reduction The interchain disulfide bonds of the antibody (e.g., Trastuzumab) are partially reduced using a mild reducing agent like TCEP to generate free thiol groups.
Step 4: Conjugation The maleimide-functionalized drug-linker is added to the reduced antibody solution. The maleimide groups react with the free thiols on the antibody to form a stable thioether bond.
Step 5: Purification and Characterization The resulting ADC is purified from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC). The drug-to-antibody ratio (DAR) is determined using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
General workflow for the conjugation of a drug-linker to an antibody.
Conclusion
This compound is a highly versatile and effective cleavable linker for the development of next-generation antibody-drug conjugates. Its multi-component design allows for stable drug transport in the systemic circulation and targeted, efficient release of the cytotoxic payload within tumor cells. The Val-Ala dipeptide offers a reliable cleavage site for Cathepsin B and may provide advantages in terms of reduced aggregation compared to other dipeptide linkers. The representative protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to harness the potential of this advanced linker technology in the fight against cancer. Further optimization of synthesis and conjugation protocols for specific antibody and payload combinations will be crucial for clinical success.
References
- 1. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 5. rsc.org [rsc.org]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alloc-Val-Ala-PAB-OH | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 12. Alloc-Val-Ala-OH, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Alloc-Val-Ala-PAB-PNP Linker Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Alloc-Val-Ala-PAB-PNP linker is a sophisticated chemical entity integral to the design of modern Antibody-Drug Conjugates (ADCs). This guide provides a detailed examination of its core structure, the function of its individual components, and its mechanism of action in targeted drug delivery. We present key quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and activation pathway to support researchers in the field of oncology and targeted therapeutics.
Introduction to this compound
This compound is a cleavable linker designed for use in ADCs, which are a promising class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker plays a crucial role in the stability, efficacy, and safety of an ADC. The this compound linker is engineered to be stable in systemic circulation and to release its cytotoxic payload specifically within target cancer cells, thereby minimizing off-target toxicity.
The linker's multi-component structure is a testament to the rational design employed in modern drug delivery systems. Each component has a distinct role in the overall function of the linker, from protecting the reactive moieties during synthesis to ensuring a controlled and efficient release of the payload at the site of action.
Core Components and their Functions
The this compound linker is comprised of four key components:
-
Alloc (Allyloxycarbonyl) Group: This is a protecting group for the N-terminus of the dipeptide. The Alloc group is stable during the synthesis and purification of the linker and the ADC, but it can be readily removed under mild conditions using palladium catalysts. This allows for the selective deprotection and subsequent conjugation of the linker to other molecules if required.
-
Val-Ala (Valine-Alanine) Dipeptide: This dipeptide sequence serves as the recognition site for enzymatic cleavage. It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] This enzymatic susceptibility ensures that the linker is cleaved, and the payload is released, primarily within the target cancer cells following internalization of the ADC.
-
PAB (p-Aminobenzyl) Spacer: The PAB group functions as a self-immolative spacer. Upon cleavage of the Val-Ala dipeptide by Cathepsin B, a cascade of electronic rearrangements is initiated within the PAB moiety. This leads to a spontaneous 1,6-elimination reaction that liberates the attached cytotoxic drug in its unmodified, active form. This self-immolative feature is critical for the efficient and traceless release of the payload.
-
PNP (p-Nitrophenyl) Group: The PNP group is an activated leaving group. It facilitates the conjugation of the linker to the cytotoxic payload, which typically contains a nucleophilic handle such as an amine or hydroxyl group. The p-nitrophenoxide is an excellent leaving group, which allows the conjugation reaction to proceed efficiently under mild conditions.
Quantitative Data
The following tables summarize key quantitative data for the this compound linker. This data is essential for understanding its physicochemical properties and for its application in ADC development.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C26H30N4O9 | [3] |
| Molecular Weight | 542.55 g/mol | [3] |
| Purity | ≥95% | [3] |
| CAS Number | 1884578-27-1 | [3] |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C, desiccated |
Table 2: Illustrative Synthesis and Purification Parameters
| Parameter | Value/Condition |
| Synthesis Scale | 1 gram |
| Overall Yield | 60-70% (illustrative) |
| Purification Method | Preparative Reverse-Phase HPLC |
| Stationary Phase | C18 silica (B1680970) gel, 10 µm |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA |
| Detection Wavelength | 220 nm and 254 nm |
Table 3: Illustrative Stability Profile
| Condition | Half-life (t1/2) |
| Human Plasma (37°C) | > 7 days (illustrative) |
| pH 5.0 (37°C) | > 48 hours (illustrative) |
| pH 7.4 (37°C) | > 7 days (illustrative) |
Experimental Protocols
The following are illustrative experimental protocols for the synthesis, purification, and characterization of the this compound linker. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.
Synthesis of this compound
This protocol describes a solution-phase synthesis approach.
Materials:
-
Alloc-Val-OH
-
H-Ala-PAB-PNP
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Standard workup and purification reagents
Procedure:
-
Activation of Alloc-Val-OH: Dissolve Alloc-Val-OH (1.1 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0°C and add DCC (1.1 eq) portion-wise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with DCM.
-
Coupling Reaction: In a separate flask, dissolve H-Ala-PAB-PNP (1.0 eq) in a mixture of DCM and DMF. Add TEA (1.5 eq) to the solution.
-
Addition of Activated Ester: Add the filtrate from step 2 to the solution from step 3. Stir the reaction mixture at room temperature overnight.
-
Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Preparative HPLC
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm)
Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 20-80% B over 30 minutes
-
Flow Rate: 15 mL/min
-
Detection: 220 nm and 254 nm
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMF or mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions.
-
Lyophilization: Lyophilize the pooled fractions to obtain the pure this compound as a white solid.
Characterization
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI)
-
Expected Mass: [M+H]+ = 543.2
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: 1H NMR (400 MHz, DMSO-d6)
-
Expected Chemical Shifts: Characteristic peaks for the Alloc, Val, Ala, PAB, and PNP protons.
Visualizations
Chemical Structure
Caption: Molecular components of the this compound linker.
ADC Internalization and Payload Release Pathway
Caption: Mechanism of action for an ADC utilizing the this compound linker.
Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
The this compound linker is a highly engineered molecule that exemplifies the principles of modern ADC design. Its modular structure, combining a stable protecting group, a specific enzymatic cleavage site, a self-immolative spacer, and an efficient leaving group, allows for the creation of ADCs with enhanced therapeutic indices. The data and protocols presented in this guide provide a valuable resource for researchers working on the development of next-generation targeted cancer therapies. Further research into novel linker technologies will continue to refine the precision and efficacy of ADCs in the treatment of various malignancies.
References
An In-Depth Technical Guide to the Mechanism of Action of Alloc-Val-Ala-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the Alloc-Val-Ala-PAB-PNP linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). This document details the molecular interactions, enzymatic cleavage, and subsequent payload release facilitated by this linker system. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of next-generation targeted therapeutics.
Introduction to this compound Linker Technology
The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic payloads to cancer cells. As a cleavable linker, its primary function is to ensure the stable conjugation of a potent drug to a monoclonal antibody (mAb) during systemic circulation and to facilitate the controlled release of the payload upon internalization into the target cancer cell. The linker is composed of four key functional units:
-
Alloc (Allyloxycarbonyl): An N-terminal protecting group. The Alloc group is stable during certain synthesis and purification steps but can be readily removed under mild conditions using palladium catalysis, which is particularly useful during the synthesis of the drug-linker construct.[1]
-
Val-Ala (Valine-Alanine): A dipeptide sequence that serves as a specific recognition site for the lysosomal protease, Cathepsin B.[1][2] This enzyme is often overexpressed in the tumor microenvironment and within cancer cells, providing a targeted cleavage mechanism.[1]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.[3]
-
PNP (p-nitrophenyl): A p-nitrophenoxy group that acts as a good leaving group. This facilitates the conjugation of the linker to the cytotoxic payload, which typically possesses a nucleophilic functional group such as an amine.[1][4]
The strategic combination of these components results in an ADC that is stable in the bloodstream, thereby minimizing off-target toxicity, and is efficiently processed within the target cell to exert its potent cytotoxic effect.
Core Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action of an ADC utilizing the this compound linker can be described as a multi-step process that begins with antigen recognition and culminates in payload-induced cytotoxicity.
Signaling Pathway and Cellular Trafficking
The following diagram illustrates the sequential steps involved in the mechanism of action, from cell surface binding to the release of the cytotoxic payload.
Caption: Mechanism of action of an ADC with a Val-Ala-PAB cleavable linker.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical experimental workflow for the in vitro characterization of an ADC employing the this compound linker.
Caption: Experimental workflow for in vitro ADC characterization.
Quantitative Data and Comparative Analysis
While specific quantitative data for the this compound linker is often proprietary, the following table presents illustrative data based on studies of ADCs with Val-Ala linkers, comparing them to the widely used Val-Cit linkers. This data highlights key performance characteristics.
| Parameter | Val-Ala Linker | Val-Cit Linker | Rationale and Significance |
| Relative Cathepsin B Cleavage Rate | ~50% of Val-Cit | 100% (Reference) | While the cleavage rate is slightly lower, it is still highly effective for payload release within the lysosome.[3] |
| Hydrophobicity | Lower | Higher | Lower hydrophobicity reduces the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs), improving manufacturability and potentially pharmacokinetics.[3][5] |
| Plasma Stability (Human) | High | High | Both linkers demonstrate high stability in human plasma, which is crucial for minimizing premature drug release and off-target toxicity.[3] |
| Plasma Stability (Mouse) | Moderately Improved vs. Val-Cit | Susceptible to cleavage by mouse carboxylesterase 1c | The Val-Ala linker shows somewhat improved stability in mouse plasma, an important consideration for preclinical in vivo studies.[3] |
| Maximum Achievable DAR (without significant aggregation) | > 7 | ~ 4 | The lower hydrophobicity of the Val-Ala linker allows for the conjugation of more drug molecules per antibody before aggregation becomes a significant issue.[5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments essential for the characterization of ADCs with the this compound linker.
In Vitro Cathepsin B Cleavage Assay
This assay is designed to confirm the specific enzymatic cleavage of the Val-Ala dipeptide and the subsequent release of the payload.
Objective: To quantify the rate and extent of payload release from the ADC in the presence of purified Cathepsin B.
Materials:
-
ADC construct with this compound linker
-
Purified human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 2 mM DTT
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the assay buffer.
-
Initiate the reaction by adding a pre-determined amount of purified Cathepsin B (e.g., 1 µM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Centrifuge the samples to precipitate the enzyme and antibody.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC construct
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, control antibody, and free payload in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the media containing the serially diluted test articles.
-
Incubate the plates for a period that allows for ADC processing and payload-induced cell death (typically 72-120 hours).
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells for each concentration.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a non-linear regression analysis.
Conclusion
The this compound linker represents a refined and highly effective platform for the development of antibody-drug conjugates. Its design incorporates a protease-sensitive trigger, a self-immolative spacer, and functionalities that facilitate synthesis and conjugation. The Val-Ala dipeptide offers a favorable balance of efficient enzymatic cleavage and reduced hydrophobicity compared to other dipeptide linkers, which can translate to improved biophysical properties of the resulting ADC. A thorough understanding of its mechanism of action, supported by robust in vitro characterization as outlined in this guide, is paramount for the successful preclinical and clinical development of novel, targeted cancer therapies.
References
The Strategic Role of the Allyloxycarbonyl (Alloc) Protecting Group in the Synthesis of Advanced ADC Linkers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic success of Antibody-Drug Conjugates (ADCs) is critically dependent on the masterful design of the linker connecting the monoclonal antibody to the potent cytotoxic payload. The linker's architecture dictates the ADC's stability in circulation, its drug-release mechanism at the target site, and ultimately, its overall efficacy and safety profile. The synthesis of complex linkers, such as those with branched structures or those requiring site-specific modifications, necessitates a sophisticated strategy of orthogonal protecting groups. Among these, the allyloxycarbonyl (Alloc) group has emerged as a versatile and powerful tool for the protection of amine functionalities, particularly the ε-amino group of lysine (B10760008) residues, during the synthesis of peptide-based linkers. This guide provides a comprehensive technical overview of the function of the Alloc group in ADC linker synthesis, detailing its chemical properties, deprotection protocols, and its strategic importance in constructing next-generation ADCs.
Core Function of the Alloc Group: Orthogonal Protection in Linker Synthesis
The primary function of the Alloc group in the context of ADC linkers is to serve as a temporary protecting group for amine functionalities. Its utility stems from its unique deprotection chemistry, which is orthogonal to the conditions used for the removal of other commonly employed protecting groups in peptide synthesis, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1][2]
The Alloc group is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[1] This orthogonality allows for the selective deprotection of Alloc-protected amines on a solid-phase resin, enabling site-specific modifications of the linker peptide. This is particularly crucial for the synthesis of:
-
Branched Linkers: Where a payload or a solubilizing moiety is attached to the side chain of an amino acid within the peptide linker.
-
Cyclic Peptide Linkers: Where the deprotected amine can be used to form a lactam bridge with a carboxylic acid side chain, enhancing the conformational rigidity and stability of the linker.
-
Multi-Drug Conjugates: Facilitating the attachment of multiple payload molecules to a single linker scaffold.
The Alloc group is removed under mild conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger such as phenylsilane (B129415) (PhSiH₃).[3][4] This process, known as palladium-catalyzed allylic substitution, proceeds efficiently without affecting other protecting groups on the peptide, thereby preserving the integrity of the linker backbone and other functionalities.
Orthogonality of Common Protecting Groups in Peptide Linker Synthesis
The following diagram illustrates the orthogonal nature of the Alloc group in relation to Fmoc and Boc protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS).
Caption: Orthogonality of Alloc, Fmoc, and Boc protecting groups.
Quantitative Data on Alloc Deprotection
While extensive literature describes the qualitative success of Alloc deprotection, detailed quantitative kinetic data for this reaction on solid-supported peptide linkers for ADCs is not widely published in a comparative format. The efficiency of the deprotection is generally reported as yielding the desired product in high purity. However, factors such as catalyst loading, scavenger choice, solvent, and temperature can influence the reaction rate and completeness.
The following table summarizes typical conditions and reported outcomes for Alloc deprotection in the context of peptide synthesis. It is important to note that reaction times and efficiencies can be sequence-dependent and may require optimization for specific linker-payload constructs.
| Parameter | Condition | Reported Outcome/Observation | Reference(s) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Most commonly used, effective in solution and on solid phase. | [3][4] |
| Catalyst Loading | 0.1 - 0.25 equivalents (relative to Alloc-protected amine) | Lower catalyst loading may require longer reaction times. Higher loading can be used to drive the reaction to completion. | [4][5][6] |
| Scavenger | Phenylsilane (PhSiH₃), Dimethyl-amine-borane complex, Morpholine | Phenylsilane is widely used and effective. Amine-borane complexes can allow for faster deprotection under near-neutral conditions. | [3][7] |
| Scavenger Stoichiometry | 10 - 80 equivalents (relative to Alloc-protected amine) | A large excess is typically used to efficiently trap the allyl cation and drive the reaction to completion. | [5][6] |
| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | DCM is a common solvent for this reaction on solid phase. | [3][4][6] |
| Temperature | Room Temperature | The reaction is typically performed at room temperature. | [3][4] |
| Reaction Time | 20 minutes to 2 hours (often repeated) | Complete deprotection is often achieved within this timeframe. The reaction is frequently performed twice to ensure complete removal of the Alloc group. | [5] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of Alloc Group from a Peptide Linker
This protocol describes a general procedure for the removal of the Alloc protecting group from a lysine residue in a peptide linker synthesized on a solid support.
Materials:
-
Peptide-resin containing an Alloc-protected lysine residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the SPPS reaction vessel.
-
Washing: Drain the DCM and wash the resin three times with DCM to remove any residual solvents.
-
Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail under an inert atmosphere (e.g., nitrogen or argon). For a 0.1 mmol scale synthesis, dissolve 0.2 equivalents of Pd(PPh₃)₄ (e.g., 23 mg) in approximately 4 mL of DCM. To this solution, add 20 equivalents of PhSiH₃ (e.g., 0.25 mL).
-
First Deprotection: Add the freshly prepared deprotection cocktail to the resin in the reaction vessel.
-
Reaction: Gently agitate the resin suspension on a shaker or rocker for 30-60 minutes at room temperature.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (5 times) and then DMF (5 times) to remove the palladium catalyst and scavenger byproducts.
-
Second Deprotection (Optional but Recommended): Repeat steps 3-6 to ensure complete removal of the Alloc group.
-
Final Washing: After the final deprotection step, wash the resin extensively with DCM (5 times) and DMF (5 times). The resin is now ready for the next step in the synthesis, such as coupling of another amino acid or a linker-payload moiety to the deprotected amine.
Workflow for On-Resin Alloc Deprotection and Subsequent Modification:
Caption: Workflow for on-resin Alloc group deprotection.
Impact of Alloc Group Strategy on Final ADC Properties
The use of the Alloc group is a synthetic strategy that primarily impacts the synthetic accessibility of complex linker architectures. Its direct impact on the final ADC's biological properties is indirect, mediated through the types of linkers it enables.
-
Drug-to-Antibody Ratio (DAR): The ability to create branched linkers using Alloc protection allows for the attachment of multiple drug molecules per linker, potentially leading to ADCs with a higher and more defined DAR.[8] However, the overall DAR is also influenced by the number of available conjugation sites on the antibody and the efficiency of the conjugation reaction. The heterogeneity of the final ADC product, in terms of the distribution of different DAR species, can be better controlled through site-specific conjugation methods, which may involve the use of orthogonal protecting groups like Alloc during the synthesis of the linker-payload.
-
Stability and Efficacy: The structure of the linker, which is made possible by synthetic strategies employing the Alloc group, can significantly influence the stability of the ADC in circulation and the efficiency of payload release at the target site. For instance, a conformationally constrained cyclic peptide linker, synthesized using an Alloc-protected amino acid, may exhibit enhanced proteolytic stability compared to a linear counterpart.
Analytical Methods for Determining Drug-to-Antibody Ratio (DAR)
Accurate determination of the DAR is a critical quality attribute for any ADC. Several analytical techniques are employed to measure the average DAR and the distribution of drug-loaded species.
| Analytical Method | Principle | Information Obtained | Reference(s) |
| UV/Vis Spectroscopy | Measures absorbance at wavelengths specific to the antibody and the payload. | Average DAR. | [9][][11] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated payload. | Average DAR, distribution of DAR species, and amount of unconjugated antibody. | [9][12] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates light and heavy chains of the reduced ADC based on hydrophobicity. | DAR of individual chains, allowing for calculation of the overall average DAR. | [9][11] |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated payloads. | Precise DAR for each species, average DAR, and structural confirmation. | [][12][13] |
Signaling Pathway: ADC Internalization and Payload Release
The ultimate goal of an ADC is to deliver its cytotoxic payload to the interior of a target cancer cell. The following diagram illustrates the generalized signaling pathway for a cleavable linker ADC that relies on enzymatic cleavage within the lysosome.
Caption: Generalized pathway of ADC internalization and payload release.
Conclusion
The allyloxycarbonyl (Alloc) group plays a pivotal, albeit indirect, role in the development of effective Antibody-Drug Conjugates. Its function as a robust and orthogonal protecting group for amines is fundamental to the synthesis of sophisticated linker architectures that are now at the forefront of ADC design. By enabling the construction of branched, cyclic, and other complex peptide linkers, the Alloc group empowers medicinal chemists to fine-tune the properties of ADCs, leading to improved stability, controlled drug release, and ultimately, enhanced therapeutic windows. A thorough understanding of the chemistry and application of the Alloc group is therefore essential for researchers and drug development professionals working to advance the field of antibody-drug conjugates.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. biosyn.com [biosyn.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmiweb.com [pharmiweb.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 13. hpst.cz [hpst.cz]
Val-Ala Dipeptide Sequence for Enzymatic Cleavage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Valine-Alanine (Val-Ala) dipeptide is a critical component in the design of targeted therapeutics, most notably as a cleavable linker in antibody-drug conjugates (ADCs). Its strategic implementation allows for stable drug transport in systemic circulation and specific, enzymatic release of a cytotoxic payload within the target cell. This technical guide provides a comprehensive overview of the Val-Ala dipeptide sequence, its enzymatic cleavage mechanisms, quantitative data on its performance, detailed experimental protocols for its characterization, and visual representations of key pathways and workflows.
Core Concepts: Mechanism of Val-Ala Cleavage
The therapeutic efficacy of modalities employing a Val-Ala linker hinges on the precise enzymatic cleavage of the dipeptide to liberate a therapeutic agent. This process is primarily orchestrated within the lysosomal compartment of target cells, such as cancerous cells, where a specific enzymatic milieu exists.
The Val-Ala sequence is predominantly recognized and cleaved by Cathepsin B , a lysosomal cysteine protease that is frequently overexpressed in various tumor types.[1][2] While Cathepsin B is the principal enzyme, other lysosomal proteases like Cathepsin L, S, and F may also contribute to the cleavage of this dipeptide sequence.[3] Additionally, under certain conditions, other proteases such as human neutrophil elastase have been shown to cleave Val-containing peptide linkers.[4][5]
In many ADC designs, the Val-Ala linker is connected to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[][7] The cleavage process unfolds in a two-step cascade:
-
Enzymatic Cleavage: Cathepsin B hydrolyzes the amide bond at the C-terminus of the alanine (B10760859) residue.[2] This is the rate-limiting, enzyme-mediated step.
-
Self-Immolation: The enzymatic cleavage triggers a spontaneous 1,6-elimination reaction within the PABC spacer, leading to the release of the unmodified, active payload.[7]
This mechanism ensures that the potent therapeutic agent is released only after specific enzymatic recognition within the target cell, thereby minimizing systemic toxicity.
Quantitative Data on Val-Ala Cleavage and Stability
While direct, comprehensive kinetic parameters (kcat and Km) for Val-Ala cleavage by various proteases are not widely published in a consolidated format, comparative studies provide valuable insights into its performance relative to other common dipeptide linkers, such as Val-Cit.
| Parameter | Val-Ala | Val-Cit | Enzyme(s) | Notes |
| Relative Cleavage Rate | ~50% of Val-Cit rate[8] | Baseline[9] | Cathepsin B | Val-Ala exhibits a more moderate cleavage rate compared to Val-Cit. |
| Plasma Stability (Human) | High[10] | High[10] | N/A | Both linkers demonstrate good stability in human plasma, crucial for preventing premature drug release. |
| Plasma Stability (Mouse) | Susceptible to cleavage (t½ ≈ 23 hours for a small molecule conjugate)[11] | Susceptible to cleavage (t½ ≈ 11.2 hours for a small molecule conjugate)[11] | Carboxylesterase 1c (Ces1c)[2] | The instability in mouse plasma is a key consideration for preclinical studies. |
| Hydrophilicity | More hydrophilic[2] | Less hydrophilic[2] | N/A | The higher hydrophilicity of Val-Ala can help reduce aggregation of ADCs, especially those with high drug-to-antibody ratios (DARs).[] |
| In Vitro Cytotoxicity (IC50) of ADC | 92 pmol/L (example with a sulfatase-cleavable linker)[2] | Comparable to Val-Ala in many studies[] | N/A | The ultimate cytotoxic potency of an ADC is dependent on multiple factors beyond just the linker cleavage rate. |
Experimental Protocols
Characterizing the enzymatic cleavage of the Val-Ala dipeptide is essential for the development of effective targeted therapies. Below are detailed methodologies for key experiments.
FRET-Based Enzymatic Cleavage Assay
This high-throughput assay continuously monitors the cleavage of a synthetic peptide substrate containing the Val-Ala sequence.
a. Reagents and Materials:
-
FRET Substrate: A custom-synthesized peptide containing the Val-Ala sequence flanked by a fluorophore and a quencher (e.g., 5-FAM-Val-Ala-Lys(QXL® 520)). The concentration should be below the Km for accurate kinetic measurements.[12]
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), pH 5.5. DTT is crucial for the activity of cysteine proteases like Cathepsin B.[12]
-
Enzyme: Recombinant human Cathepsin B.
-
Instrumentation: Fluorescence plate reader.
-
Microplate: Black, flat-bottom 96- or 384-well microplate.
b. Protocol:
-
In the microplate, add the FRET substrate to the Assay Buffer to a final concentration of 1-10 µM.[12]
-
Add any test compounds or inhibitors at this stage.
-
Pre-incubate the plate at 37°C for 10 minutes.[12]
-
Initiate the reaction by adding recombinant human Cathepsin B to a final concentration of 20-100 nM.[12]
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 60 seconds. Use excitation and emission wavelengths appropriate for the chosen fluorophore/quencher pair (e.g., Ex: 490 nm, Em: 520 nm for 5-FAM).[12]
c. Data Analysis:
-
Plot the relative fluorescence units (RFU) against time.
-
The initial velocity of the reaction can be determined from the linear portion of the curve.
-
By varying the substrate concentration, Michaelis-Menten kinetics (Km and Vmax) can be determined.
HPLC-Based ADC Cleavage Assay
This method quantifies the release of the payload from an ADC over time.
a. Reagents and Materials:
-
ADC: Val-Ala containing ADC.
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5.[12]
-
Enzyme: Recombinant human Cathepsin B.
-
Quenching Solution: Acetonitrile (B52724) with 1% formic acid.[12]
-
Instrumentation: HPLC system with a C18 reverse-phase column and a UV or mass spectrometer detector.
b. Protocol:
-
Pre-warm the Assay Buffer to 37°C.
-
Initiate the reaction by adding the ADC to the pre-warmed buffer to a final concentration of approximately 1 µM.[9]
-
Add Cathepsin B to a final concentration of 20-100 nM.[12]
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[12]
-
Immediately quench the reaction by adding at least two volumes of ice-cold Quenching Solution.[12]
-
Centrifuge the samples to precipitate the antibody and enzyme.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload.
c. Data Analysis:
-
Generate a standard curve with the free payload to determine its concentration in the quenched samples.
-
Plot the concentration of the released payload against time to determine the cleavage rate.
LC-MS/MS Analysis of Payload Release
This highly sensitive and specific method is used for the accurate quantification of the released payload from biological matrices.
a. Sample Preparation:
-
Perform the enzymatic cleavage assay as described in the HPLC protocol.
-
After quenching and centrifugation, the supernatant containing the released payload is collected.[12]
-
An internal standard is typically added to the samples for accurate quantification.
b. LC-MS/MS Parameters:
-
Liquid Chromatography: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the payload and the internal standard need to be determined and optimized.
c. Data Analysis:
-
The concentration of the released payload is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Visualizing Key Processes
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental workflows.
Caption: Intracellular trafficking and cleavage of a Val-Ala linked ADC.
Caption: Experimental workflow for a FRET-based cleavage assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Alloc-Val-Ala-PAB-PNP in Antibody-Drug Conjugate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The efficacy and safety of an ADC are critically dependent on the design of its linker, the chemical bridge connecting the antibody to the payload. This technical guide provides a comprehensive overview of the Alloc-Val-Ala-PAB-PNP linker, a sophisticated, cleavable linker system employed in modern ADC research. We will delve into its core components, mechanism of action, synthesis, and conjugation, supported by experimental protocols and comparative data.
The this compound linker is a multifaceted construct, each component meticulously chosen to ensure stability in circulation and efficient payload release within the target cell. It comprises an allyloxycarbonyl (Alloc) protecting group, a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (B135317) (PNP) carbonate for payload attachment.[1][2][3][4] This guide will elucidate the individual and synergistic functions of these elements in the context of ADC development.
Core Components and Mechanism of Action
The functionality of the this compound linker is predicated on a sequential cascade of events initiated upon internalization of the ADC into the target cancer cell.
-
Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence serves as the primary cleavage site within the linker. It is specifically recognized and hydrolyzed by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[4][5][6][7] The choice of Val-Ala is significant; while the valine-citrulline (Val-Cit) linker is more commonly used, Val-Ala has been shown to enable the production of ADCs with higher drug-to-antibody ratios (DAR) and reduced aggregation, particularly with hydrophobic payloads.[8][][10]
-
para-Aminobenzyl (PAB) Spacer: The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety becomes electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This process ensures the clean and efficient release of the unmodified cytotoxic payload.[11]
-
para-Nitrophenyl (PNP) Carbonate: The PNP carbonate is an activated leaving group that facilitates the conjugation of the linker to an amine-containing payload. The PNP group is displaced by a nucleophilic attack from the payload, forming a stable carbamate (B1207046) linkage.[12][13]
-
Allyloxycarbonyl (Alloc) Protecting Group: The Alloc group serves as a temporary protecting group for the N-terminus of the dipeptide during synthesis. Its removal under mild, specific conditions, typically using a palladium catalyst, ensures that the subsequent conjugation steps proceed with high fidelity.[1][14]
The overall mechanism of payload release is a sophisticated, multi-step process that ensures targeted drug delivery and minimizes premature drug release in systemic circulation.
Figure 1: Mechanism of ADC internalization and payload release.
Data Presentation
The selection of a linker significantly impacts the physicochemical properties and in vivo performance of an ADC. The Val-Ala dipeptide in the this compound linker offers distinct advantages over the more conventional Val-Cit linker, particularly in achieving higher drug-to-antibody ratios (DAR) with reduced aggregation.
Table 1: Comparative Physicochemical Properties of Val-Ala and Val-Cit Linker-ADCs
| Property | Val-Ala Linker | Val-Cit Linker | Reference |
|---|---|---|---|
| Aggregation | Lower aggregation, especially at high DARs. | Prone to aggregation, limiting achievable DAR. | [8][15][16] |
| Hydrophilicity | More hydrophilic. | More hydrophobic. | [15] |
| Achievable DAR | Up to 7.4 with limited aggregation (<10%). | Higher DARs often lead to precipitation. | [8] |
| Plasma Stability | Generally stable in human plasma. | Stable in human plasma, but can be unstable in mouse plasma. |[17][18] |
Table 2: In Vitro Cytotoxicity of ADCs with Val-Ala and Val-Cit Linkers
| ADC Construct | Cell Line | IC50 (pmol/L) | Reference |
|---|---|---|---|
| Trastuzumab-Val-Ala-MMAE | HER2+ | 92 | [15] |
| Trastuzumab-Val-Cit-MMAE | HER2+ | 14.3 | [15] |
| Sulfatase-cleavable linker ADC | HER2+ | 61 and 111 | [15] |
| Non-cleavable ADC | HER2+ | 609 | [15] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 3: In Vivo Performance of Loncastuximab Tesirine (Val-Ala Linker ADC)
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Half-life (total antibody) | 9.9 days | Rat | [15] |
| Half-life (PBD-conjugated antibody) | 10.4 days | Rat | [15] |
| Half-life (total antibody) | 14.1 days | Cynomolgus Monkey | [15] |
| Half-life (PBD-conjugated antibody) | 13.7 days | Cynomolgus Monkey | [15] |
| Overall Response Rate (ORR) in DLBCL | 42.3% - 48.3% | Human | [19][20][21] |
| Complete Response (CR) Rate in DLBCL | 24.1% | Human |[19][20][21] |
Experimental Protocols
This section provides an overview of the key experimental methodologies involved in the synthesis, conjugation, and characterization of ADCs utilizing the this compound linker.
Protocol 1: Synthesis of this compound Linker
General Workflow:
-
Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is swelled in an appropriate solvent (e.g., dichloromethane (B109758) - DCM).
-
First Amino Acid Coupling: The first amino acid, Fmoc-Ala-OH, is coupled to the resin in the presence of a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA).
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Second Amino Acid Coupling: The second amino acid, Alloc-Val-OH, is coupled to the deprotected alanine (B10760859) on the resin.
-
PAB-PNP Moiety Coupling: A pre-synthesized PAB-PNP building block is coupled to the N-terminus of the dipeptide.
-
Cleavage from Resin: The completed linker is cleaved from the resin using a mild acidic solution (e.g., dilute trifluoroacetic acid in DCM).
-
Purification: The crude linker is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity and purity.
Figure 2: General workflow for solid-phase synthesis of the linker.
Protocol 2: Conjugation to a Monoclonal Antibody
The conjugation of the this compound linker to a monoclonal antibody (mAb) typically involves the reaction of the linker-payload with reduced interchain disulfide bonds on the antibody.
General Workflow:
-
Antibody Reduction: The mAb is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), to reduce a controlled number of interchain disulfide bonds, exposing free thiol groups.
-
Drug-Linker Preparation: The this compound linker is first reacted with the amine-containing payload to form the drug-linker conjugate. The Alloc group is then removed using a palladium catalyst.
-
Conjugation Reaction: The activated drug-linker is added to the reduced antibody solution. The maleimide (B117702) group on the drug-linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified from unconjugated antibody, free drug-linker, and other reaction components using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
Figure 3: General workflow for ADC conjugation.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.
Protocol 4: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma from different species.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points.
-
Sample Processing: At each time point, an aliquot of the plasma sample is taken, and the ADC is captured using an appropriate method (e.g., affinity chromatography).
-
Analysis: The amount of intact ADC and/or released payload is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The half-life (t½) of the ADC in plasma is calculated to determine its stability. A significantly shorter half-life in mouse plasma compared to human plasma can indicate susceptibility to cleavage by mouse-specific enzymes.[24]
Conclusion
The this compound linker represents a sophisticated and highly engineered component in the design of modern antibody-drug conjugates. Its multi-component structure allows for stable circulation, targeted delivery, and efficient, specific release of the cytotoxic payload within the tumor cell. The use of the Val-Ala dipeptide offers potential advantages over the more traditional Val-Cit linker, including the ability to achieve higher drug loading with reduced aggregation, which can translate to improved therapeutic efficacy. A thorough understanding of the synthesis, conjugation, and characterization of ADCs incorporating this linker is crucial for the development of the next generation of targeted cancer therapies. This guide provides a foundational understanding and practical framework for researchers and drug developers working in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 10. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. SPDP-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 13. Mal-Amide-PEG4-Val-Cit-PAB-PNP, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Loncastuximab tesirine: an effective therapy for relapsed or refractory diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oncozine.com [oncozine.com]
- 21. ashpublications.org [ashpublications.org]
- 22. benchchem.com [benchchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. benchchem.com [benchchem.com]
A Technical Guide to Cleavable Linkers in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted therapies has revolutionized the landscape of modern medicine, particularly in oncology. A cornerstone of this revolution is the development of sophisticated drug delivery systems that can selectively transport potent therapeutic agents to diseased cells while sparing healthy tissues.[1] At the heart of many of these systems, such as Antibody-Drug Conjugates (ADCs), lies a critical component: the cleavable linker.[2][3] This molecular bridge, which connects the targeting moiety to the therapeutic payload, is engineered to be stable in systemic circulation but to selectively break and release the drug under specific physiological conditions characteristic of the target microenvironment.[4][5] The judicious design of these linkers is paramount to achieving a wide therapeutic window, balancing potent efficacy with minimal off-target toxicity.[1][]
This technical guide provides an in-depth exploration of the core principles and applications of cleavable linkers in targeted therapy. We will delve into the diverse chemistries of cleavable linkers, their mechanisms of action, and the quantitative parameters that govern their performance. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and evaluation of these critical components, alongside visualizations of key cellular pathways and experimental workflows to facilitate a comprehensive understanding.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly categorized based on the specific physiological trigger that instigates their cleavage.[7] The primary classes include pH-sensitive, enzyme-cleavable, and glutathione-sensitive linkers, with emerging strategies such as hypoxia-activated and radiation-cleavable linkers expanding the repertoire of targeted drug release.[][7]
pH-Sensitive Linkers
These linkers are designed to hydrolyze in the acidic environments characteristic of tumor microenvironments (pH 6.0–7.0) and intracellular compartments like endosomes (pH 5.5–6.0) and lysosomes (pH 4.5–5.0).[7][8][9] This pH differential between tumors and healthy tissues (pH 7.4) provides a selective trigger for drug release.[7]
Common pH-sensitive chemistries include:
-
Hydrazones: Formed between a ketone or aldehyde on the drug and a hydrazine (B178648) derivative on the linker, these bonds are relatively stable at neutral pH but readily hydrolyze in acidic conditions.[10][] However, some hydrazone linkers can exhibit instability in plasma, leading to premature drug release.[12][13]
-
Acetals and Ketals: These moieties are also susceptible to acid-catalyzed hydrolysis and have been explored as pH-sensitive triggers.[7][14]
-
Maleic Acid Derivatives: These linkers can be engineered to respond to subtle pH changes in the tumor microenvironment. For instance, a methyl-substituted maleamic acid derivative has shown a 7-fold increase in doxorubicin (B1662922) release at pH 6.0 compared to pH 7.0 after 5 hours.[10]
-
Phosphoramidates: This versatile scaffold allows for tunable pH-triggered release by altering the proximity of an ionizable group to the phosphorus core.[15]
Enzyme-Cleavable Linkers
This class of linkers incorporates peptide or other sequences that are substrates for enzymes overexpressed in the tumor microenvironment or within tumor cells, particularly in lysosomes.[7][16]
Key examples include:
-
Peptide Linkers: Dipeptides like valine-citrulline (Val-Cit) and phenylalanine-lysine (Phe-Lys) are widely used as substrates for lysosomal proteases such as Cathepsin B, which is often upregulated in cancer cells.[12][17][18] The Val-Cit linker, in particular, has demonstrated high plasma stability and is a component of the FDA-approved ADC, Adcetris®.[2][19] Upon enzymatic cleavage, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often employed to ensure the release of the unmodified parent drug.[8][17] More complex tetrapeptides like Gly-Gly-Phe-Gly are also utilized, as seen in the ADC Enhertu.[]
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment and lysosomes of some cancer types.[12][20] This strategy offers the advantage of releasing the payload extracellularly, potentially leading to a "bystander effect" where neighboring tumor cells that do not express the target antigen are also killed.[20]
-
Phosphatase-Cleavable Linkers: These linkers are designed to be hydrolyzed by acid phosphatases and pyrophosphatases present in lysosomes.[4][8]
Glutathione-Sensitive Linkers
These linkers exploit the significantly higher concentration of glutathione (B108866) (GSH), a reducing agent, inside cells (1-10 mM) compared to the bloodstream (~5 µM).[3][][]
-
Disulfide Bonds: The core of this linker type is a disulfide bond that is readily reduced and cleaved by intracellular GSH.[][21] The stability of disulfide linkers in circulation can be enhanced by introducing steric hindrance around the disulfide bond, for example, by adding a methyl group adjacent to it.[][21]
Emerging Cleavable Linker Technologies
Researchers are continuously exploring novel triggers for more specific drug release:
-
Hypoxia-Activated Linkers: Solid tumors often exhibit regions of low oxygen (hypoxia), leading to the upregulation of specific enzymes like nitroreductases.[22][23] Linkers containing nitroaromatic moieties can be selectively reduced and cleaved by these enzymes, offering a highly tumor-specific release mechanism.[22]
-
Radiation-Cleavable Linkers: This innovative approach uses localized ionizing radiation to trigger the release of a therapeutic payload from a drug-conjugate.[24][25] This strategy could enhance the synergistic effects of radiotherapy and chemotherapy.[24]
Quantitative Data Summary
The selection of an appropriate cleavable linker is a data-driven process. The following tables summarize key quantitative parameters for different linker types to facilitate comparison.
Table 1: Stability of Cleavable Linkers in Plasma
| Linker Type | Specific Chemistry | Half-life (t½) in Plasma | Reference(s) |
| pH-Sensitive | Hydrazone | 24 h | [13] |
| Carbonate | 36 h | [13] | |
| Silyl Ether | > 7 days | [13] | |
| Enzyme-Cleavable | Valine-Citrulline (Mc-Val-Cit-PABOH) | 6.0 days (mice), 9.6 days (monkey) | [19] |
| Glutathione-Sensitive | Disulfide | Variable, can be enhanced with steric hindrance | [][21] |
Table 2: pH-Dependent Drug Release
| Linker Chemistry | pH | % Drug Release | Time (h) | Reference(s) |
| Methyl substituted maleamic acid | 6.0 | 70% | 5 | [10] |
| 7.0 | 10% | 5 | [10] | |
| ZIF-8 Nanoparticles | 5.5 | 92.59 ± 3.5% | 48 | [26] |
| 7.4 | 18.30 ± 2.7% | 48 | [26] |
Table 3: In Vitro and In Vivo Efficacy of Linker-Drug Conjugates
| Linker-Payload | Cell Line/Model | IC50 / Efficacy Metric | Reference(s) |
| Phe-Arg-Arg-Leu-DOX (FRRL-DOX) nanoparticle | In vivo tumor model | 2.3-16.3-fold greater tumor accumulation than free DOX | [27] |
| In vivo | 2.1-fold better anticancer efficacy than free DOX | [27] | |
| Hypoxia-sensitive ADC (mil40-5) | In vitro | 27-fold cytotoxicity enhancement under hypoxia | [22] |
| In vivo | MTD >160 mg/kg (vs. <80 mg/kg for traditional ADC) | [22] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the application of cleavable linkers.
ADC Internalization and Payload Release Pathway
Caption: General signaling pathway of ADC internalization and payload release.
Experimental Workflow for Linker Stability Analysis
Caption: Workflow for evaluating the plasma stability of an ADC.
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the development and characterization of cleavable linkers and their conjugates.
Protocol 1: Synthesis of a Valine-Citrulline-PABC Linker
This protocol describes a modified, high-yielding synthesis of the widely used Mc-Val-Cit-PABOH linker, which avoids epimerization.[19]
Materials:
-
L-Citrulline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
p-aminobenzyl alcohol
-
Fmoc-L-Valine
-
Maleimidocaproic acid (Mc)
-
Standard reagents for peptide synthesis (e.g., DIPEA, piperidine (B6355638), TFA, solvents)
Methodology:
-
Spacer Incorporation: Couple p-aminobenzyl alcohol to the carboxylic acid of L-Citrulline using HATU as the coupling agent in the presence of a base like DIPEA. This step incorporates the self-immolative spacer.[19]
-
Dipeptide Formation: Couple Fmoc-L-Valine to the amino group of the citrulline-PABOH conjugate, again using a peptide coupling agent like HATU.[19]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the valine residue using a solution of piperidine in DMF.[19]
-
Maleimide Installation: Acylate the newly exposed N-terminus with maleimidocaproic acid to install the antibody conjugation handle.[19]
-
Purification: Purify the final Mc-Val-Cit-PABOH linker using column chromatography or preparative HPLC. Characterize the product by NMR and mass spectrometry to confirm its structure and purity.[19]
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines the procedure for assessing the stability of an ADC in plasma, a critical parameter for predicting its in vivo behavior.[3]
Materials:
-
Purified ADC
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G affinity resin
-
Analytical instruments (e.g., HPLC with HIC or RP column, mass spectrometer)
Methodology:
-
Incubation: Dilute the ADC to a final concentration in human plasma and incubate at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[3]
-
Quenching and Storage: Immediately quench the reaction for each aliquot by diluting it in cold PBS. Store samples at -80°C until analysis.[3]
-
ADC Capture: Thaw the plasma samples and capture the ADC using Protein A or Protein G affinity chromatography. This step separates the ADC from most plasma proteins.[3]
-
Washing: Wash the captured ADC with PBS to remove any non-specifically bound proteins.[3]
-
Elution and Analysis: Elute the ADC from the affinity resin. Analyze the integrity of the ADC and determine the average drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC)-HPLC or reverse-phase (RP)-HPLC coupled with mass spectrometry.
-
Data Analysis: Plot the average DAR over time and fit the data to a suitable model to calculate the plasma half-life of the linker-drug conjugate.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is used to determine the potency of the ADC against cancer cells expressing the target antigen.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated payload (as a positive control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the free payload in cell culture medium. Add the diluted compounds to the cells and incubate for a period that allows for internalization and payload release (typically 72-120 hours).
-
Viability Measurement: After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). Compare the IC50 values between target-positive and target-negative cells to assess antigen-specific cytotoxicity.
Conclusion and Future Directions
Cleavable linkers are a linchpin in the design of effective and safe targeted therapies. The continuous evolution of linker chemistry, driven by a deeper understanding of tumor biology, is paving the way for next-generation drug conjugates with enhanced tumor specificity and wider therapeutic windows.[1][5] Future research will likely focus on the development of multi-stimuli responsive linkers, which require the presence of two or more tumor-specific triggers for cleavage, further enhancing their selectivity. Moreover, the optimization of linkers for novel payloads beyond traditional cytotoxins, such as immunomodulatory agents and oligonucleotides, represents an exciting frontier in the field. The strategic application of the principles and protocols outlined in this guide will undoubtedly contribute to the ongoing success and expansion of targeted therapies in the clinic.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 5. adcreview.com [adcreview.com]
- 7. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. dialnet.unirioja.es [dialnet.unirioja.es]
- 15. commercialization.wsu.edu [commercialization.wsu.edu]
- 16. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 17. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 18. mdpi.com [mdpi.com]
- 19. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 21. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 22. From prodrug to pro-prodrug: hypoxia-sensitive antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Deep Dive into Self-Immolative Linkers for Antibody-Drug Conjugates
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing off-target toxicity. Central to the design and success of modern ADCs is the linker, a critical component that bridges the antibody and the payload. Among the various linker technologies, self-immolative linkers have emerged as a cornerstone, offering a clever and efficient mechanism for controlled drug release within the target cell.
This in-depth technical guide provides a comprehensive overview of the core principles, mechanisms, and applications of self-immolative linkers in ADCs. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of next-generation ADCs.
The Fundamental Principle: A Controlled Collapse for Payload Liberation
A self-immolative linker is a chemical moiety that is stable under physiological conditions in the bloodstream but is designed to undergo a rapid, spontaneous intramolecular fragmentation cascade upon a specific triggering event within the cancer cell.[1][2] This "self-destruct" mechanism ensures the clean and efficient release of the cytotoxic payload in its active, unmodified form. The linker must maintain the integrity of the ADC during systemic circulation to prevent premature drug release, which could lead to systemic toxicity and reduced therapeutic index.[3]
The process of payload release involving a self-immolative linker typically follows a multi-step pathway after the ADC binds to its target antigen on the cancer cell surface.
Mechanisms of Self-Immolation: Electron Cascades and Cyclizations
The intramolecular fragmentation of self-immolative linkers is primarily driven by two key chemical mechanisms: 1,4- or 1,6-elimination reactions facilitated by an electronic cascade, and intramolecular cyclization.[2][4]
The Gold Standard: p-Aminobenzyl Carbamate (B1207046) (PABC) and 1,6-Elimination
The most widely used and well-characterized self-immolative linker is based on a p-aminobenzyl carbamate (PABC) spacer.[5][6] This system operates through a 1,6-elimination mechanism, which is an electronic cascade that leads to the release of the payload.[5] The PABC linker is typically used in conjunction with a cleavable trigger, most commonly the dipeptide sequence valine-citrulline (Val-Cit), which is a substrate for the lysosomal protease Cathepsin B.[5][7] Cathepsin B is often overexpressed in the tumor microenvironment and is highly active in the acidic milieu of the lysosome.[1]
The cleavage of the Val-Cit dipeptide by Cathepsin B unmasks an aniline (B41778) nitrogen, initiating the 1,6-elimination. This process involves a cascade of electron rearrangement that results in the release of the payload, carbon dioxide, and the remnants of the linker.
Other trigger mechanisms that can be coupled with PABC-based self-immolative linkers include cleavage by other enzymes like β-glucuronidase, or responses to the tumor microenvironment such as changes in pH, reductive cleavage of disulfide bonds, or the presence of reactive oxygen species (ROS).[2][4]
Cyclization-Driven Release
An alternative strategy for payload liberation is through intramolecular cyclization. In this approach, the cleavage of a trigger moiety reveals a nucleophilic group that then attacks an electrophilic center within the linker, leading to the formation of a stable 5- or 6-membered ring.[6][8] This cyclization event concomitantly releases the attached drug. Examples of such systems include carbamate-hydrazone hybrids and ethylenediamine-based linkers.[6]
Quantitative Analysis of Linker Performance
The selection of a self-immolative linker is a critical decision in ADC design, directly impacting its therapeutic window. Key performance indicators include plasma stability, cleavage kinetics by the target enzyme, and the rate of payload release. The following tables summarize comparative data for commonly used linker systems.
Table 1: Comparative Stability and Cleavage of Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate (Cathepsin B) | Plasma Stability Notes | Reference(s) |
| Val-Cit | Baseline | Considered the benchmark for good stability in human plasma, but can be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, which can complicate preclinical evaluation. | [1][7][9] |
| Val-Ala | ~50% of Val-Cit rate | Also effectively cleaved by Cathepsin B and may offer advantages in terms of lower hydrophobicity, potentially reducing ADC aggregation. | [1] |
| Phe-Lys | ~30-fold faster than Val-Cit (by isolated Cathepsin B) | Rapidly cleaved by isolated enzyme, but rates are similar to Val-Cit in lysosomal extracts, suggesting a more complex cleavage profile in the cellular context. | [1] |
Table 2: In Vivo Stability of a Val-Cit-PABC Linker
| ADC Construct | Species | Half-life (days) | Reference(s) |
| Mc-Val-Cit-PAB-MMAE | Mouse | 6.0 | [10] |
| Mc-Val-Cit-PAB-MMAE | Monkey | 9.6 | [10] |
Experimental Protocols: A Guide for the Bench
Rigorous in vitro and in vivo evaluation is essential to characterize the performance of self-immolative linkers. Below are outlines of key experimental protocols.
Synthesis of a Val-Cit-PABC-MMAE Drug-Linker
The synthesis of a drug-linker construct is a multi-step process that can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
Workflow for the Synthesis of SuO-Glu-Val-Cit-PAB-MMAE
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 9. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Targeted Therapy: An In-depth Technical Guide to ADC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy with an improved therapeutic window. The efficacy and safety of these complex biotherapeutics are critically dependent on the intricate design of their three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that bridges the two. This technical guide delves into the fundamental principles of ADC linker chemistry, providing a comprehensive overview of linker types, conjugation strategies, and the critical impact of linker selection on the overall performance of the ADC.
The Role of the Linker: More Than Just a Bridge
The linker is a critical determinant of an ADC's success, tasked with ensuring the conjugate remains stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and selective cleavage to unleash the cytotoxic agent within the target tumor cell.[1][2] The choice of linker chemistry influences the ADC's pharmacokinetics, therapeutic index, and overall efficacy.[1]
A Tale of Two Strategies: Cleavable vs. Non-Cleavable Linkers
ADC linkers are broadly classified into two categories based on their payload release mechanism: cleavable and non-cleavable.[3][4] The selection of a linker strategy is a critical decision in ADC design, with profound implications for its mechanism of action and clinical performance.
Cleavable Linkers: Designed for Conditional Release
Cleavable linkers are engineered to be stable at physiological pH in the bloodstream but are susceptible to cleavage under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[3][5] This conditional release mechanism can enhance the therapeutic efficacy of the ADC. There are three main types of cleavable linkers, categorized by their cleavage trigger.
These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[4] The most common enzyme-sensitive linker is based on the dipeptide valine-citrulline (Val-Cit).[6] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload.[6]
Acid-labile linkers, such as those containing a hydrazone bond, are designed to exploit the lower pH of the endosomal and lysosomal compartments (pH 5.0-6.5) compared to the bloodstream (pH 7.4).[5][7] The acidic environment catalyzes the hydrolysis of the linker, leading to payload release.[7]
These linkers incorporate a disulfide bond, which is susceptible to cleavage by reducing agents. The intracellular concentration of glutathione (B108866) (GSH) is significantly higher (1-10 mM) than in the plasma (~5 µM), providing a selective trigger for payload release within the tumor cell.[1]
Non-Cleavable Linkers: Relying on Antibody Degradation
Non-cleavable linkers are composed of stable chemical bonds that are resistant to enzymatic and chemical cleavage.[2][4] The release of the payload from these ADCs is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[2] This process releases the payload still attached to the linker and the amino acid residue to which it was conjugated.[2] A commonly used non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[2]
Quantitative Comparison of Linker Stability
The in vivo stability of the linker is a critical parameter that directly impacts the therapeutic index of an ADC. Premature payload release can lead to systemic toxicity, while a linker that is too stable may result in suboptimal efficacy. The following table summarizes representative plasma stability data for different linker types.
| Linker Type | Example Linker | ADC Example | Species | Stability Metric | Value | Reference(s) |
| Cleavable | ||||||
| Enzyme-Sensitive | Val-Cit Dipeptide | cAC10-MMAE | Mouse | Apparent linker half-life | ~144 hours (6.0 days) | [5] |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life | ~230 hours (9.6 days) | [5] | |
| Triglycyl peptide (CX) | CX-DM1 | Mouse | Half-life (t1/2) | 9.9 days | [8] | |
| pH-Sensitive | Hydrazone | Phenylketone-derived | Human and Mouse Plasma | Half-life (t1/2) | ~2 days | [8] |
| Carbonate | Sacituzumab govitecan | Human Plasma | Half-life (t1/2) | 36 hours | [8] | |
| Silyl ether | Silyl ether-MMAE | Human Plasma | Half-life (t1/2) | >7 days | [8] | |
| Glutathione-Sensitive | Disulfide | |||||
| Non-Cleavable | ||||||
| Thioether | SMCC | SMCC-DM1 | Mouse | Half-life (t1/2) | 10.4 days | [8] |
Conjugation Chemistry: Attaching the Linker to the Antibody
The method of attaching the linker-payload to the antibody is another crucial aspect of ADC design. The two most common conjugation strategies target either lysine (B10760008) or cysteine residues on the antibody.
Lysine Conjugation
Lysine residues are abundant on the surface of antibodies, providing multiple potential sites for conjugation.[9] The primary amino group of lysine can be targeted by N-hydroxysuccinimide (NHS) esters, leading to the formation of a stable amide bond.[10] While this method is straightforward, it often results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[9]
Cysteine Conjugation
Cysteine conjugation typically involves the reduction of interchain disulfide bonds in the antibody hinge region, exposing free sulfhydryl groups. These thiols can then react with maleimide-functionalized linkers to form a stable thioether bond. This approach offers more control over the conjugation site and can lead to more homogeneous ADCs with a defined DAR.
Experimental Protocols
This section provides detailed methodologies for key experiments in ADC linker chemistry research.
Synthesis of a Cleavable Linker: Mc-Val-Cit-PABC-PNP
This protocol describes the synthesis of an activated Val-Cit linker ready for conjugation to a payload.
Materials:
-
L-Citrulline
-
9-fluorenylmethyl-chloroformate (Fmoc-Cl)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
-
para-aminobenzyl alcohol (PABOH)
-
Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine)
-
Dimethylformamide (DMF)
-
6-maleimidohexanoic acid N-succinimidyl ester (Mc-OSu)
-
p-nitrophenyl chloroformate
-
Pyridine (B92270) or triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Fmoc-protection of L-Citrulline: React L-Citrulline with Fmoc-Cl in a mixture of THF and water with sodium bicarbonate as a base at room temperature for several hours.
-
Coupling with PABOH: Couple Fmoc-L-Citrulline with PABOH.
-
Fmoc-deprotection: Remove the Fmoc group using a solution of 20% piperidine in DMF.
-
Dipeptide formation: React the deprotected Cit-PABOH with Fmoc-Val-OSu in DMF overnight at room temperature.
-
Second Fmoc-deprotection: Remove the Fmoc group from Fmoc-Val-Cit-PABOH using 20% piperidine in DMF.
-
Maleimide functionalization: React the deprotected Val-Cit-PABOH with Mc-OSu in DMF at room temperature.
-
Activation of the PABC spacer: Activate the hydroxyl group of Mc-Val-Cit-PABOH by reacting with p-nitrophenyl chloroformate in the presence of a base like pyridine in anhydrous DCM to yield Mc-Val-Cit-PABC-PNP.
Synthesis of a Non-Cleavable Linker Conjugate: SMCC Activation and Conjugation
This protocol outlines the two-step process for using the SMCC crosslinker.[10][11]
Materials:
-
SMCC
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Organic solvent (DMSO or DMF)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Activation of Amine-Containing Protein:
-
Dissolve SMCC in DMSO or DMF.
-
Add the SMCC solution to the Protein-NH2 in Conjugation Buffer. The molar excess of SMCC will depend on the protein concentration.[12]
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.[11]
-
-
Conjugation to Sulfhydryl-Containing Molecule:
-
Immediately combine the maleimide-activated Protein-NH2 with the Molecule-SH in the desired molar ratio.
-
Incubate for 1-2 hours at room temperature at pH 6.5-7.5.
-
The reaction can be quenched by adding a small molecule thiol like cysteine.
-
Purify the final conjugate using size-exclusion chromatography.
-
In Vitro Plasma Stability Assay
This assay is used to assess the stability of the ADC and the rate of payload release in plasma.[13]
Materials:
-
ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
ELISA plates
-
Capture and detection antibodies for ELISA
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C for a defined time course (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, collect an aliquot of the plasma sample.
-
Quantification of intact ADC (ELISA):
-
Use a sandwich ELISA to quantify the concentration of the ADC with the payload still attached. This typically involves a capture antibody that binds to the ADC's antibody portion and a detection antibody that recognizes the payload.
-
-
Quantification of released payload (LC-MS):
-
Precipitate the proteins from the plasma sample using an organic solvent (e.g., acetonitrile).
-
Analyze the supernatant by LC-MS to quantify the amount of free payload that has been released from the ADC.
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
-
UV/Vis Spectroscopy: This is a simple method that can be used if the payload and the antibody have distinct absorbance maxima. By measuring the absorbance at two wavelengths, the concentrations of the antibody and the payload can be determined, and the average DAR can be calculated.[14]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with different numbers of conjugated drugs will have different retention times, allowing for the determination of the distribution of DAR species and the calculation of the average DAR.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise measurement of the DAR by directly measuring the mass of the different ADC species.[15]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.[14][16]
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the ADC and control antibody.
-
Incubate for a period of 72-96 hours.
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Plot the cell viability versus ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Bystander Effect Assay
This assay assesses the ability of the payload released from the ADC to kill neighboring antigen-negative cells.[17][18]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (labeled with a fluorescent marker, e.g., GFP)
-
Co-culture medium
-
96-well plates
-
ADC
-
Imaging system or flow cytometer
Procedure:
-
Co-culture the antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio in 96-well plates.
-
Treat the co-culture with the ADC.
-
After a defined incubation period, assess the viability of the antigen-negative (fluorescent) cells using an imaging system or by flow cytometry. A decrease in the number of viable fluorescent cells in the presence of the ADC indicates a bystander effect.
Conclusion
The linker is a pivotal component in the design of antibody-drug conjugates, profoundly influencing their stability, efficacy, and safety. The choice between a cleavable and a non-cleavable linker strategy, along with the selection of the appropriate conjugation chemistry, must be carefully considered based on the specific target, the nature of the payload, and the desired therapeutic outcome. A thorough understanding of the principles of ADC linker chemistry, coupled with robust experimental evaluation, is essential for the successful development of the next generation of these promising targeted therapies.
References
- 1. adcreview.com [adcreview.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to Payload Attachment to Alloc-Val-Ala-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Alloc-Val-Ala-PAB-PNP linker, a critical component in the development of advanced targeted therapeutics, particularly antibody-drug conjugates (ADCs). This document details the linker's core components, the mechanism of payload attachment, and the subsequent intracellular release of the cytotoxic agent. It is designed to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization of this technology.
Introduction to this compound Linker Technology
The this compound linker is a sophisticated chemical entity designed for the precise and controlled delivery of therapeutic payloads to target cells. It is a cleavable linker system, meaning it is designed to be stable in systemic circulation and to release its payload only upon reaching the desired cellular environment. This targeted release mechanism is crucial for maximizing therapeutic efficacy while minimizing off-target toxicity. The linker is comprised of four key functional units: an allyloxycarbonyl (Alloc) protecting group, a dipeptide sequence (Val-Ala), a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) activating group.[1][2][3][4][5]
Each component plays a distinct and vital role in the overall function of the linker:
-
Alloc (Allyloxycarbonyl) Group: This N-terminal protecting group shields the dipeptide's amine terminus during synthesis and payload conjugation.[1][2][3][4] It is stable under various conditions but can be selectively removed under mild conditions using palladium catalysis, offering synthetic flexibility.[1][2][3][4]
-
Val-Ala (Valine-Alanine) Dipeptide: This dipeptide sequence serves as the cleavage site for the lysosomal protease Cathepsin B.[1][2][3][4][6] Cathepsin B is often overexpressed in the tumor microenvironment, making the Val-Ala sequence a specific trigger for payload release within cancer cells.[6]
-
PAB (p-Aminobenzyl) Spacer: The PAB group is a self-immolative spacer.[7] Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the attached payload in its active, unmodified form.[7]
-
PNP (p-Nitrophenyl) Carbonate: The PNP carbonate is a highly reactive group that facilitates the covalent attachment of the payload.[1] It is an excellent leaving group, allowing for efficient conjugation with amine-containing payloads under mild reaction conditions.
Mechanism of Payload Attachment and Release
The utility of the this compound linker lies in its sequential and controlled reactivity. The overall process, from payload attachment to its ultimate release inside a target cell, can be visualized as a multi-step pathway.
First, the p-nitrophenyl carbonate end of the linker is reacted with an amine-containing cytotoxic payload. The high reactivity of the PNP group allows for an efficient nucleophilic substitution reaction, forming a stable carbamate (B1207046) bond between the linker and the payload.
Once the drug-linker conjugate is attached to a targeting moiety, such as a monoclonal antibody, the resulting ADC is administered. The ADC circulates in the bloodstream and, upon reaching the target tissue, binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized by the cell through endocytosis and trafficked to the lysosome.
Inside the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and alanine (B10760859) residues of the dipeptide linker. This enzymatic cleavage is the key event that initiates the payload release cascade.
The cleavage of the dipeptide unmasks an amine group on the PAB spacer, triggering a spontaneous 1,6-electronic cascade elimination. This self-immolative process results in the release of the unmodified cytotoxic payload, carbon dioxide, and an aromatic byproduct. The released payload is then free to exert its pharmacological effect, such as inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Quantitative Data
The following tables summarize illustrative quantitative data for the synthesis and performance of ADCs utilizing Val-Ala peptide linkers. It is important to note that specific values can vary depending on the payload, antibody, and precise experimental conditions.
| Parameter | Illustrative Value/Condition | Reference(s) |
| Payload Conjugation | ||
| Reactants Ratio | This compound : Amine-Payload (1.2 : 1 molar ratio) | [8] |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | [8] |
| Base | Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) | [8] |
| Reaction Temperature | Room Temperature (20-25°C) | [8] |
| Reaction Time | 1-4 hours (monitored by LC-MS) | [8] |
| Typical Yield | 70-85% | [8] |
| Purification Method | Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | [8] |
| Cathepsin B Cleavage | ||
| Enzyme | Recombinant Human Cathepsin B | [9][10] |
| Buffer | 50 mM Sodium Acetate, pH 5.0, with 5 mM Dithiothreitol (DTT) | [11] |
| ADC Concentration | 10-50 µM | [11] |
| Enzyme Concentration | 1-5 µM | [11] |
| Incubation Temperature | 37°C | [11] |
| Cleavage Rate (Val-Ala) | Approximately 50% of the cleavage rate of a Val-Cit linker under similar conditions. | [12] |
| Plasma Stability | ||
| Matrix | Human, Monkey, Rat, Mouse Plasma | [13][14] |
| Incubation Temperature | 37°C | [13][14] |
| Time Points | 0, 24, 48, 96, 168 hours | [14] |
| Analytical Method | Immuno-capture followed by LC-MS to determine Drug-to-Antibody Ratio (DAR) loss and free payload quantification. | [13][15][16] |
| Stability in Human Plasma | Val-Ala linkers generally exhibit high stability in human plasma. | [14] |
| Stability in Mouse Plasma | Val-Ala linkers can show susceptibility to premature cleavage by mouse carboxylesterase 1c (Ces1c). | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound linker. These protocols are provided as a general guide and may require optimization for specific payloads and antibodies.
Protocol for Payload Conjugation to this compound
Objective: To covalently attach an amine-containing cytotoxic payload to the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE, Duocarmycin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial with a magnetic stirrer)
-
High-Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS) system for reaction monitoring
-
Preparative Reverse-Phase HPLC (RP-HPLC) system for purification
Procedure:
-
Dissolution of Reactants:
-
In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF to a final concentration of approximately 10-20 mg/mL.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
-
Reaction Setup:
-
To the stirred solution of this compound, add the solution of the payload dropwise.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by LC-MS. The reaction is considered complete upon the disappearance of the payload starting material. This typically occurs within 1-4 hours.
-
-
Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting drug-linker conjugate by preparative RP-HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Lyophilization:
-
Collect the fractions containing the pure product and lyophilize them to obtain the Alloc-Val-Ala-PAB-Payload conjugate as a solid.
-
Protocol for In Vitro Cathepsin B Cleavage Assay
Objective: To evaluate the enzymatic cleavage of the Val-Ala dipeptide within the drug-linker conjugate and the subsequent release of the payload.
Materials:
-
Alloc-Val-Ala-PAB-Payload conjugate
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0, containing 5 mM DTT
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
HPLC-MS system for analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer.
-
Add the Alloc-Val-Ala-PAB-Payload conjugate to the reaction buffer to a final concentration of 10-50 µM.
-
Equilibrate the reaction mixture to 37°C for 5-10 minutes.
-
-
Initiation of Cleavage:
-
Initiate the enzymatic reaction by adding pre-activated recombinant human Cathepsin B to a final concentration of 1-5 µM.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC-MS to quantify the amount of released payload and the remaining intact drug-linker conjugate.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the rate of cleavage.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to the function of this compound in the context of an ADC.
Caption: Workflow for the synthesis of an antibody-drug conjugate.
Caption: Mechanism of action of an ADC with a cleavable linker.
Caption: Apoptosis signaling pathway induced by a tubulin inhibitor payload.
References
- 1. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 2. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS: 1884578-27-1 | AxisPharm [axispharm.com]
- 6. Val-Ala-PAB-MMAE | antibody-drug conjugates | anticancer | TargetMol [targetmol.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
An In-depth Technical Guide to the Chemical Properties and Applications of Alloc-Val-Ala-PAB-PNP
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Alloc-Val-Ala-PAB-PNP, a critical component in the field of targeted therapeutics. This cleavable linker is instrumental in the design and synthesis of Antibody-Drug Conjugates (ADCs), offering a sophisticated mechanism for the controlled release of cytotoxic payloads within target cells.
Core Chemical Properties
This compound is a multi-component linker system designed for precision and stability. Its structure is optimized for selective cleavage in the tumor microenvironment, ensuring that the cytotoxic payload is released preferentially at the site of action.
Physicochemical Data
The fundamental properties of this compound are summarized below. These values are essential for handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 1884578-27-1 | [1][2][3] |
| Molecular Formula | C₂₆H₃₀N₄O₉ | [1][2] |
| Molecular Weight | 542.54 g/mol | [2] |
| Appearance | White Solid | [] |
| Purity | Typically >96% | [5] |
| Storage Conditions | Recommended at -20°C | [1][6][7] |
| Shipping Conditions | Ambient Temperature | [1][7] |
| Solubility | May dissolve in DMSO | [8] |
Structural Components and Functionality
The linker's efficacy is derived from its distinct modular components, each serving a specific function in the ADC mechanism.[3]
-
Alloc (Allyloxycarbonyl): This N-terminal protecting group is stable during standard peptide synthesis steps, including treatment with piperidine (B6355638) and trifluoroacetic acid (TFA).[1][6][9] It can be selectively removed under mild conditions using palladium-catalyzed allyl transfer, allowing for further modification or conjugation at the N-terminus.[1][6][9]
-
Val-Ala (Valine-Alanine): This dipeptide sequence serves as the enzyme-sensitive trigger.[3] It is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often highly expressed in cancer cells.[1][6][9] This enzymatic cleavage is the initiating step for payload release.
-
PAB (p-Aminobenzyl Spacer): This self-immolative spacer connects the dipeptide to the payload conjugation site.[3][] Following the enzymatic cleavage of the Val-Ala sequence, the PAB group undergoes a spontaneous 1,6-elimination, ensuring the rapid and efficient release of the payload in its active, unmodified form.[10]
-
PNP (p-Nitrophenyl Carbonate): The p-nitrophenyl carbonate is an activated leaving group.[3][11] This functionality facilitates the efficient conjugation of the linker to amine-containing payloads, forming a stable carbamate (B1207046) bond.[11]
Mechanism of Action in Antibody-Drug Conjugates
The primary application of this compound is in the construction of ADCs. The linker ensures the cytotoxic payload remains inert and attached to the antibody while in circulation, minimizing off-target toxicity. Upon reaching the target cancer cell, the ADC undergoes a multi-step process to release the payload.
-
Binding & Internalization: The ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Enzymatic Cleavage: Inside the lysosome, high concentrations of proteases, such as Cathepsin B, recognize and cleave the Val-Ala dipeptide bond of the linker.[]
-
Self-Immolation & Payload Release: Cleavage of the peptide initiates the 1,6-elimination of the PAB spacer, which promptly releases the active cytotoxic drug into the cytoplasm of the cancer cell.[][10]
-
Induction of Cytotoxicity: The released payload exerts its cytotoxic effect, leading to apoptosis or cell death.
Experimental Protocols
The following sections provide representative protocols for the synthesis and analysis of peptide linkers like this compound. These are intended as a general guide and may require optimization for specific laboratory conditions and reagents.
Illustrative Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the assembly of the peptide-linker portion on a solid support, based on standard Fmoc-SPPS methodologies.[11]
1. Resin Preparation:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a suitable solid-phase synthesis vessel.[11]
2. Loading of First Amino Acid (Alanine):
-
Dissolve Fmoc-Ala-OH (3 eq. relative to resin loading) and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in anhydrous DCM.[11]
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.[11]
-
Wash the resin sequentially with DCM (3x) and dimethylformamide (DMF) (3x).[11]
3. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.[11]
-
Drain and repeat the piperidine treatment for an additional 10 minutes to ensure complete deprotection.[11]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).[11]
4. Coupling of Second Amino Acid (Valine):
-
Dissolve Fmoc-Val-OH (3 eq.), a coupling agent such as HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours. Monitor reaction completion with a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
5. N-terminal Capping with Alloc Group:
-
Perform Fmoc deprotection on the N-terminal Valine as described in step 3.
-
Dissolve Allyl chloroformate (Alloc-Cl) (3 eq.) and DIPEA (5 eq.) in DCM.
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DCM (5x) and DMF (3x).
6. Cleavage from Resin:
-
Wash the resin with DCM.
-
Add a solution of 1% trifluoroacetic acid (TFA) in DCM and agitate for 2 minutes.[11]
-
Drain the cleavage solution into a flask containing pyridine (B92270) to neutralize the TFA.[11]
-
Repeat the cleavage step 3-5 times and combine the solutions.[11]
-
Evaporate the solvent under reduced pressure to obtain the crude Alloc-Val-Ala peptide.[11]
Illustrative Protocol: HPLC Purification
Purification of the crude peptide-linker is critical to remove impurities and truncated sequences. Reverse-phase HPLC (RP-HPLC) is the standard method.
1. Sample Preparation:
-
Dissolve the crude peptide-linker in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
2. HPLC System and Conditions:
-
Column: Preparative C18 column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: Dependent on column size (e.g., 10-20 mL/min for preparative scale).
-
Detection: UV at 220 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of collected fractions by analytical RP-HPLC and confirm identity using LC-MS.
-
Pool pure fractions and lyophilize to obtain the final product as a solid.[11]
Illustrative Protocol: Conjugation to a Payload
This protocol describes the conjugation of the purified linker to an amine-containing payload (e.g., a cytotoxic drug).
1. Reaction Setup:
-
Dissolve the purified this compound linker (1.1 eq.) and the amine-containing payload (1 eq.) in anhydrous DMF.[11]
2. Conjugation Reaction:
-
Add DIPEA (3 eq.) to the solution to act as a base.[11]
-
Stir the reaction at room temperature.
3. Monitoring and Purification:
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).[11]
-
Upon completion, purify the resulting drug-linker conjugate by preparative RP-HPLC using a suitable gradient.[11]
-
Lyophilize the pure fractions to obtain the final drug-linker as a solid powder.[11]
Summary and Outlook
This compound is a highly versatile and effective cleavable linker for the development of next-generation Antibody-Drug Conjugates. Its design incorporates a stable protecting group, a highly specific enzymatic cleavage site, a self-immolative spacer, and an activated group for efficient payload conjugation. These features collectively enable the creation of ADCs with high plasma stability and potent, targeted cytotoxic activity.[3][9] The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis and application of this critical ADC component, facilitating further innovation in the field of targeted cancer therapy.
References
- 1. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS: 1884578-27-1 | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 7. Fmoc-Val-Ala-PAB-PNP, ADC linker, 1394238-92-6 | BroadPharm [broadpharm.com]
- 8. Cbz-Phe-(Alloc)Lys-PAB-PNP | ADC Linker | 159857-90-6 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Architect's Blueprint: A Technical Guide to the Discovery and Development of Peptide-Based ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Peptide-based linkers are a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), acting as the critical bridge that ensures both the stability of the ADC in circulation and the timely release of its potent payload within the target cancer cell. Their design and optimization are pivotal to achieving a wide therapeutic window. This in-depth technical guide explores the core principles of peptide-based ADC linkers, from their discovery and mechanism of action to the detailed experimental protocols used for their synthesis and evaluation.
The Core Principle: Selective Proteolytic Cleavage
The primary function of a peptide linker is to maintain a stable covalent bond between the antibody and the cytotoxic drug during systemic circulation, preventing premature drug release and off-target toxicity.[1][2] Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, the conjugate is trafficked through the endosomal pathway to the lysosome.[1] The acidic and enzyme-rich environment of the lysosome provides the ideal conditions for the selective cleavage of the peptide linker.[3][4]
Enzymes such as cathepsins, which are often overexpressed in tumor cells, recognize and hydrolyze specific peptide sequences within the linker.[1][5][] This enzymatic cleavage initiates the release of the cytotoxic payload, which can then exert its cell-killing effect.[7]
The Valine-Citrulline Motif: A Paradigm of Success
The dipeptide valine-citrulline (Val-Cit or vc) is the most successful and widely utilized enzyme-cleavable linker in ADC development.[1][8] It was designed to be a substrate for Cathepsin B, a lysosomal cysteine protease frequently upregulated in various cancers.[1][7]
The cleavage mechanism is a multi-step process:
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized.[1]
-
Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome.
-
Enzymatic Cleavage: Cathepsin B recognizes the Val-Cit motif and cleaves the peptide bond between citrulline and, typically, a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[7][9]
-
Self-Immolation: The cleavage of the PABC spacer triggers a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active payload.[7][10]
While initially thought to be specific to Cathepsin B, studies have shown that other cathepsins like L, S, and F can also cleave the Val-Cit linker, providing redundancy in the payload release mechanism.[5]
Quantitative Data on Peptide Linker Performance
The efficacy and safety of an ADC are critically dependent on the linker's stability in plasma and its cleavage efficiency at the target site. The following tables summarize key quantitative data for commonly used peptide linkers.
Table 1: In Vitro Plasma Stability of Peptide Linkers
Premature cleavage of the linker in plasma can lead to off-target toxicity and reduced efficacy.[4] The Val-Cit linker, while stable in human plasma, is notably unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c), which complicates preclinical evaluation.[4][11][12] Modifications, such as the addition of a glutamic acid (Glu) to create a tripeptide linker (e.g., Glu-Val-Cit), have been shown to significantly enhance stability in mouse plasma.[11]
| Linker Sequence | Species | Matrix | Half-life (t½) | Comments |
| Val-Cit (vc) | Mouse | Plasma | Unstable | Susceptible to cleavage by carboxylesterase 1c (Ces1c).[4][12] |
| Val-Cit (vc) | Human | Plasma | Stable | Generally shows good stability.[13] |
| Glu-Val-Cit (EVCit) | Mouse | Plasma | Stable | Addition of Glu at P3 position reduces susceptibility to Ces1c.[11] |
| GPLG | Human | Plasma | High Stability | Showed higher stability compared to GFLG, VCit, and VA linkers.[14] |
| GPLG | Rat | Plasma | High Stability | Showed higher stability compared to GFLG, VCit, and VA linkers.[14] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of ADCs with Peptide Linkers
The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC₅₀) in cancer cell lines. This value is influenced by the antibody target, the payload, and the efficiency of the linker.
| ADC (Target-Linker-Payload) | Cell Line | Payload IC₅₀ (nM) | ADC IC₅₀ (nM) | Reference |
| Brentuximab vedotin (CD30-vc-MMAE) | Various sensitive cell lines | 0.07 - 3.1 | 0.003 - 0.125 | [15] |
| Enfortumab vedotin (Nectin-4-vc-MMAE) | Various sensitive cell lines | - | Sub-nanomolar range | [15] |
| Loncastuximab tesirine (B3181916) (CD19-vc-PBD) | Various sensitive cell lines | 0.15 - 1 | Sub-nanomolar range | [15] |
| Trastuzumab-vc-MMAE | SKBR3 (HER2+) | - | ~0.1 | [16] |
| Trastuzumab-vc-MMAE | BT474 (HER2+) | - | ~0.75 | [16] |
Table 3: Comparative Pharmacokinetic Parameters of vc-MMAE ADCs
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion of ADCs. The analysis typically tracks the antibody-conjugated MMAE (acMMAE), total antibody, and free (unconjugated) MMAE in plasma.
| ADC | Dose (mg/kg) | acMMAE Clearance (mL/day/kg) | acMMAE Terminal Half-life (days) | Reference |
| Brentuximab Vedotin | 1.8 | 33.6 | 4.1 | [17] |
| Polatuzumab Vedotin | 2.4 | 16.8 | 8.0 | [17] |
Note: Data is derived from various studies and experimental conditions may differ.
Detailed Experimental Protocols
Reproducible and robust experimental methods are critical for the evaluation of peptide-based ADC linkers.
Protocol 1: Solid-Phase Synthesis of a Val-Cit-PABC Linker
This protocol outlines a general procedure for the synthesis of a core peptide linker construct using solid-phase peptide synthesis (SPPS).[9][18]
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH)
-
Coupling reagents: HBTU, HOBt
-
Activator: DIPEA
-
Solvents: DMF, DCM
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
p-aminobenzyl alcohol (PABOH)
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Citrulline Coupling: Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Valine Coupling: Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours. Wash the resin.
-
PABC Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent.
-
Cleavage from Resin: Cleave the peptide-spacer from the resin using the cleavage cocktail for 2-3 hours.
-
Purification: Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC.
Protocol 2: Conjugation of a Linker-Payload to an Antibody
This protocol describes a common method for conjugating a maleimide-functionalized linker-payload to an antibody via partially reduced interchain disulfide bonds.[19][20]
Materials:
-
Monoclonal antibody (mAb) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated linker-payload complex in DMSO
-
Quenching reagent: L-cysteine
-
Purification system: Size Exclusion Chromatography (SEC)
Procedure:
-
Antibody Reduction: a. Prepare the mAb solution at 5-10 mg/mL in PBS. b. Add TCEP to the mAb solution to a final molar ratio of ~2.5:1 (TCEP:mAb). c. Incubate at 37°C for 2 hours. d. Remove excess TCEP via buffer exchange into fresh PBS.
-
Conjugation: a. Add the maleimide-activated linker-payload (dissolved in DMSO) to the reduced antibody solution at a molar excess (e.g., 5:1 Linker-Payload:mAb). b. Incubate at room temperature for 1 hour, protected from light.
-
Quenching: a. Add L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide (B117702) groups. b. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the ADC using an SEC system pre-equilibrated with PBS to remove unconjugated linker-payload and aggregates.
-
Characterization: a. Determine the final protein concentration (A280) and Drug-to-Antibody Ratio (DAR) using techniques like HIC or LC-MS.
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of drug deconjugation in plasma.[21][22][23]
Materials:
-
Purified ADC
-
Plasma from relevant species (e.g., human, mouse, cynomolgus monkey)
-
Incubator at 37°C
-
Analytical system: ELISA and/or LC-MS
Procedure:
-
Incubation: Incubate the ADC sample in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis: a. ELISA: Measure the concentration of total antibody and antibody-conjugated drug to calculate the degree of drug loss over time.[21] b. LC-MS: Quantify the amount of free payload released into the plasma to confirm the rate of deconjugation.[21]
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life.
Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT)
This colorimetric assay measures the metabolic activity of cells to determine cell viability after treatment with an ADC and calculate the IC₅₀ value.[8][24][25]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free payload for controls
-
MTT or XTT reagent
-
Solubilization solution (for MTT, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and controls. Replace the medium in the wells with the ADC/control solutions.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (typically 72-120 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add MTT (to a final concentration of ~0.5 mg/mL) or XTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization (MTT only): Carefully remove the medium and add solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability against the log of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[8]
Future Directions and Innovations
While Val-Cit remains the industry standard, research continues to address its limitations, such as instability in mouse models and potential for off-target cleavage.[4][11] Innovations in peptide linker design include:
-
Novel Peptide Sequences: Exploring alternative peptide sequences that are substrates for other tumor-associated proteases like legumain (e.g., Alanine-Alanine-Asparagine).[26]
-
Hydrophilic Modifications: Incorporating hydrophilic elements like PEG chains to improve the solubility and pharmacokinetics of ADCs, especially those with high drug-to-antibody ratios.[8]
-
Peptidomimetics: Designing non-natural peptide-like structures to enhance specificity and stability.[8]
The continued evolution of peptide-based linkers, driven by a deeper understanding of tumor biology and advanced chemical synthesis techniques, will be instrumental in developing the next generation of safer and more effective Antibody-Drug Conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platform model describing pharmacokinetic properties of vc-MMAE antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. ADC Plasma Stability Assay [iqbiosciences.com]
- 24. benchchem.com [benchchem.com]
- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Alloc-Val-Ala-PAB-PNP Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the conjugation of the Alloc-Val-Ala-PAB-PNP linker to amine-containing payloads, a critical step in the synthesis of Antibody-Drug Conjugates (ADCs). The protocols detail the chemical reactions, purification, and characterization of the resulting drug-linker conjugate.
Introduction
This compound is a cleavable linker system designed for the targeted delivery of cytotoxic payloads. This linker incorporates several key features:
-
An allyloxycarbonyl (Alloc) protecting group on the N-terminus of the dipeptide.
-
A Valine-Alanine (Val-Ala) dipeptide sequence that is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2]
-
A p-aminobenzyl alcohol (PAB) self-immolative spacer that, upon cleavage of the dipeptide, spontaneously releases the conjugated payload in its active form.
-
A p-nitrophenyl (PNP) carbonate group, which is an excellent leaving group, facilitating the efficient conjugation to amine-containing payloads.[2]
The Val-Ala linker has been shown to be advantageous in certain contexts compared to the more common Val-Cit linker, as it can lead to ADCs with a higher drug-to-antibody ratio (DAR) and reduced aggregation.[3][4]
Data Presentation
The following tables summarize illustrative quantitative data for the synthesis and characterization of an Alloc-Val-Ala-PAB-Payload conjugate. Actual results may vary depending on the specific payload and experimental conditions.
Table 1: Illustrative Reaction Parameters for Conjugation of this compound to an Amine-Containing Payload
| Parameter | Value/Condition |
| Reactants | |
| This compound | 1.2 equivalents |
| Amine-containing Payload (e.g., MMAE) | 1.0 equivalent |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Base Equivalents | 2.0 - 3.0 equivalents |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2 - 18 hours (monitored by LC-MS) |
| Typical Yield (after purification) | 60 - 80% |
Table 2: Illustrative Parameters for Alloc Group Deprotection
| Parameter | Value/Condition |
| Reactants | |
| Alloc-Val-Ala-PAB-Payload | 1.0 equivalent |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Catalyst Loading | 0.1 - 0.25 equivalents |
| Scavenger | Phenylsilane (PhSiH₃) |
| Scavenger Equivalents | 20 equivalents |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2 x 20 minutes |
| Typical Yield | >95% |
Table 3: Illustrative RP-HPLC Purification Parameters for Drug-Linker Conjugate
| Parameter | Value/Condition |
| Column | C18 stationary phase (e.g., Phenomenex Luna C18) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-90% Mobile Phase B over 40 minutes |
| Flow Rate | 10 mL/min (for preparative scale) |
| Detection | UV at 220 nm and 280 nm |
Experimental Protocols
This section provides a step-by-step guide for the conjugation of this compound to an amine-containing payload, followed by the deprotection of the Alloc group to yield the final drug-linker construct ready for conjugation to an antibody.
Protocol 1: Conjugation of this compound to an Amine-Containing Payload
This protocol describes the reaction of the activated PNP ester of the linker with a primary or secondary amine on the payload molecule.
Materials:
-
This compound
-
Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for monitoring and purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for reaction monitoring
Procedure:
-
Dissolution of Reactants:
-
In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
In a separate vessel, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of this compound, add the solution of the amine-containing payload.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25°C) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS. The reaction is considered complete when the starting material (this compound) is consumed, which typically takes 2-18 hours.
-
-
Purification:
-
Upon completion, purify the reaction mixture by preparative RP-HPLC using the parameters outlined in Table 3.
-
Collect the fractions containing the desired Alloc-Val-Ala-PAB-Payload conjugate.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Deprotection of the Alloc Group
This protocol describes the removal of the Alloc protecting group from the N-terminus of the drug-linker conjugate using a palladium catalyst.
Materials:
-
Alloc-Val-Ala-PAB-Payload conjugate
-
Dichloromethane (DCM), anhydrous
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Inert atmosphere chamber (glove box or Schlenk line)
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the Alloc-Val-Ala-PAB-Payload conjugate (1.0 equivalent) in anhydrous DCM.
-
-
Preparation of Deprotection Reagent:
-
In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) in anhydrous DCM.
-
To this solution, add Phenylsilane (20 equivalents).
-
-
Deprotection Reaction:
-
Add the deprotection reagent to the solution of the drug-linker conjugate.
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Repeat the addition of the deprotection reagent and stir for another 20 minutes to ensure complete deprotection.
-
-
Work-up and Purification:
-
Following the reaction, the solvent can be removed under reduced pressure.
-
The resulting crude product, H₂N-Val-Ala-PAB-Payload, can be purified by RP-HPLC if necessary, although often the crude material is of sufficient purity for the subsequent conjugation to an antibody.
-
-
Characterization:
-
Confirm the complete removal of the Alloc group by LC-MS analysis.
-
Visualization of Workflows and Pathways
The following diagrams illustrate the key processes involved in the use of the this compound linker.
References
Protocol for the Conjugation of MMAE to Alloc-Val-Ala-PAB-PNP: A Detailed Guide for ADC Development
Introduction
This document provides a comprehensive protocol for the synthesis of the drug-linker conjugate Alloc-Val-Ala-PAB-MMAE, a critical component in the development of Antibody-Drug Conjugates (ADCs). The linker, composed of an Alloc-protected valine-alanine dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate activating group, is designed for selective cleavage by intracellular proteases like Cathepsin B, which are often overexpressed in tumor cells. Upon cleavage of the Val-Ala peptide bond, the PAB spacer self-immolates to release the potent cytotoxic agent, monomethyl auristatin E (MMAE), leading to targeted cancer cell death.
This protocol is intended for researchers, scientists, and drug development professionals with expertise in organic chemistry and peptide synthesis. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times due to the hazardous nature of the reagents involved.
Experimental Protocols
This section details the multi-step synthesis of Alloc-Val-Ala-PAB-MMAE, starting from the synthesis of the protected dipeptide linker to the final conjugation with MMAE.
Part 1: Synthesis of Alloc-Val-Ala-PAB-PNP Linker
This part of the protocol outlines the synthesis of the activated linker. It involves standard solid-phase peptide synthesis (SPPS) techniques followed by solution-phase modification.
1.1. Solid-Phase Synthesis of Alloc-Val-Ala Dipeptide
This procedure is based on standard Fmoc-based solid-phase peptide synthesis, with the incorporation of an Alloc-protected valine at the N-terminus.
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.
-
Loading of the First Amino Acid (Alanine):
-
Dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading capacity) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in anhydrous DCM.
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Cap any unreacted sites on the resin by treating with a solution of DCM/methanol/DIPEA (17:2:1) for 30 minutes.
-
Wash the resin sequentially with DCM (3x), dimethylformamide (DMF) (3x), and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of the Second Amino Acid (Alloc-Valine):
-
Dissolve Alloc-Val-OH (3 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test to ensure completion.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Cleavage from Resin:
-
Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the cleavage solution into a flask containing pyridine (B92270) to neutralize the TFA.
-
Repeat the cleavage step 3-5 times.
-
Combine the cleavage solutions and evaporate the solvent under reduced pressure to obtain the crude Alloc-Val-Ala dipeptide.
-
Purify the crude dipeptide by preparative reverse-phase HPLC (RP-HPLC).
-
1.2. Synthesis of p-Aminobenzyl Alcohol (PAB-OH) Linker Moiety
This step can be performed in parallel with the peptide synthesis.
-
The synthesis of p-aminobenzyl alcohol can be achieved through the reduction of p-nitrobenzaldehyde or p-nitrobenzoic acid derivatives, followed by appropriate protection/deprotection steps. Commercially available p-aminobenzyl alcohol can also be used.
1.3. Coupling of Alloc-Val-Ala to PAB-OH
-
Dissolve the purified Alloc-Val-Ala dipeptide (1 equivalent), p-aminobenzyl alcohol (1.2 equivalents), and a suitable coupling reagent such as HBTU (1.2 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Alloc-Val-Ala-PAB-OH by column chromatography.
1.4. Activation of Alloc-Val-Ala-PAB-OH with p-Nitrophenyl Chloroformate
-
Dissolve Alloc-Val-Ala-PAB-OH (1 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM and cool to 0°C.
-
Add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Part 2: Conjugation of MMAE to this compound
This final step involves the reaction of the activated linker with the free amine of MMAE.
-
Dissolution: Dissolve this compound (1.1 equivalents) and MMAE (1 equivalent) in anhydrous DMF.
-
Reaction: Add DIPEA (3 equivalents) to the solution and stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-4 hours).[1]
-
Purification: Purify the resulting Alloc-Val-Ala-PAB-MMAE conjugate by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.
Data Presentation
The following tables summarize the key quantitative parameters for the synthesis of Alloc-Val-Ala-PAB-MMAE. Please note that the yields are illustrative and may vary depending on the specific reaction conditions and scale.
Table 1: Reagents and Molar Equivalents for this compound Synthesis
| Step | Reagent | Molar Equivalents (relative to starting material) |
| 1.1 SPPS | ||
| Fmoc-Ala-OH | 3 | |
| DIPEA (Loading) | 6 | |
| 20% Piperidine/DMF | N/A | |
| Alloc-Val-OH | 3 | |
| HBTU | 3 | |
| DIPEA (Coupling) | 6 | |
| 1.3 Coupling | Alloc-Val-Ala | 1 |
| p-Aminobenzyl alcohol | 1.2 | |
| HBTU | 1.2 | |
| DIPEA | 3 | |
| 1.4 Activation | Alloc-Val-Ala-PAB-OH | 1 |
| p-Nitrophenyl chloroformate | 1.2 | |
| Pyridine | 1.5 |
Table 2: Reagents and Molar Equivalents for MMAE Conjugation
| Reagent | Molar Equivalents |
| This compound | 1.1 |
| MMAE | 1 |
| DIPEA | 3 |
Table 3: Illustrative Reaction Conditions and Expected Outcomes
| Step | Solvent | Temperature | Time | Expected Yield | Purity (Post-Purification) |
| 1.1 SPPS & Cleavage | DCM, DMF | Room Temp. | Variable | 60-80% | >95% (HPLC) |
| 1.3 Coupling | DMF | Room Temp. | 4-6 h | 70-85% | >95% (Column Chromatography) |
| 1.4 Activation | DCM | 0°C to Room Temp. | 12-16 h | 65-80% | >95% (Column Chromatography) |
| 2. MMAE Conjugation | DMF | Room Temp. | 2-4 h | 70-90% | >98% (RP-HPLC) |
Mandatory Visualization
The following diagrams illustrate the key processes described in this protocol.
Caption: Experimental workflow for the synthesis of Alloc-Val-Ala-PAB-MMAE.
Caption: Mechanism of MMAE release from a Val-Ala linker-based ADC.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Alloc-Val-Ala-PAB-PNP Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and overall therapeutic index of the ADC. This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of Alloc-Val-Ala-PAB-PNP, a cleavable linker system designed for advanced ADC development.
The this compound linker incorporates several key features:
-
Alloc (Allyloxycarbonyl) protecting group: An N-terminal protecting group that is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, allowing for orthogonal protection strategies. It can be selectively removed under mild conditions using a palladium catalyst.[1]
-
Valine-Alanine (Val-Ala) dipeptide: A specific substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][3][4] This ensures targeted cleavage and release of the payload within the cancer cell.
-
p-Aminobenzyloxycarbonyl (PAB) self-immolative spacer: Following enzymatic cleavage of the Val-Ala dipeptide, the PAB group undergoes spontaneous 1,6-elimination to release the unmodified cytotoxic drug.[5][6][7][8]
-
p-Nitrophenyl (PNP) activated carbonate: The p-nitrophenyl group serves as an excellent leaving group, facilitating the efficient conjugation of the linker to an amine-containing cytotoxic payload.[3][6][8]
These application notes describe the step-by-step solid-phase synthesis of the this compound linker, providing a robust methodology for researchers in the field of drug development.
Data Presentation
The following tables summarize the key quantitative parameters for the solid-phase synthesis and subsequent conjugation of the this compound linker. These values are provided as a general guideline and may require optimization based on the specific scale, reagents, and equipment used.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Value/Condition |
| Resin Type | 2-Chlorotrityl chloride resin |
| Resin Loading | 0.4 - 1.0 mmol/g |
| Amino Acid Equivalents | 3 equivalents (relative to resin loading) |
| Coupling Reagent Equivalents | 3 equivalents (e.g., HBTU/HOBt) |
| Base Equivalents (Coupling) | 6 equivalents (e.g., DIPEA) |
| Coupling Time | 2 - 4 hours |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF |
| Alloc Deprotection Catalyst | Tetrakis(triphenylphosphine)palladium(0) (0.2 eq) |
| Alloc Deprotection Scavenger | Phenylsilane (B129415) (24 eq) |
| Cleavage from Resin | 1% Trifluoroacetic acid (TFA) in DCM |
Table 2: Illustrative Drug Conjugation Parameters
| Parameter | Value/Condition |
| Linker-Payload to Antibody Ratio | 4 - 8 : 1 (molar excess) |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 with EDTA |
| Reaction Time | 1 - 2 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Size Exclusion Chromatography (SEC) |
| Typical Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 |
| Expected Purity of ADC | >98% |
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of the this compound linker.
Protocol 1: Solid-Phase Synthesis of this compound Linker
1. Resin Preparation and Swelling:
- Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a suitable solid-phase synthesis vessel.
- Drain the DCM.
2. Loading of the First Amino Acid (Fmoc-Ala-OH):
- Dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in anhydrous DCM.
- Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
- To cap any unreacted sites, add methanol (B129727) (0.8 mL per gram of resin) and agitate for 30 minutes.
- Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
3. Fmoc Deprotection:
- Add a solution of 20% piperidine in dimethylformamide (DMF) to the resin.
- Agitate for 20 minutes.
- Drain the solution and repeat the piperidine treatment for an additional 10 minutes.
- Wash the resin thoroughly with DMF (5x) and DCM (3x).
4. Coupling of Alloc-Val-OH:
- Dissolve Alloc-Val-OH (3 equivalents), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
- Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.
- Monitor the coupling completion using a Kaiser test.
- Wash the resin with DMF (5x) and DCM (3x).
5. Coupling of p-Aminobenzyl Alcohol (PAB):
- This step requires a pre-formed building block where the amine of PAB is protected (e.g., with Fmoc) and the alcohol is activated for coupling to the peptide, or a multi-step in-situ activation. For this protocol, we assume the use of a pre-activated PAB derivative.
- Following the deprotection of the Alloc group from Valine (see step 6), the PAB moiety is coupled.
- Alternatively, and more commonly, the entire Val-Ala-PAB fragment is synthesized and then the Alloc group is attached. However, for a stepwise SPPS approach as requested, we proceed with the following conceptual steps.
- After Alloc deprotection of the N-terminus of Valine, couple Fmoc-PAB-OH using standard coupling conditions as in step 4.
- Perform Fmoc deprotection as in step 3.
6. Formation of the Activated PNP Carbonate:
- To the free amine of the PAB group on the resin, add a solution of p-nitrophenyl chloroformate (3 equivalents) and DIPEA (3 equivalents) in DCM.
- Agitate for 2-4 hours at room temperature.
- Wash the resin with DCM (5x).
7. Cleavage of the Linker from the Resin:
- Wash the resin with DCM.
- Add a solution of 1% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.
- Drain the cleavage solution into a flask containing a small amount of pyridine (B92270) to neutralize the TFA.
- Repeat the cleavage step 3-5 times.
- Combine the cleavage solutions and evaporate the solvent under reduced pressure to obtain the crude this compound linker.
8. Purification:
- Purify the crude linker by preparative reverse-phase HPLC (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.
- Lyophilize the pure fractions to obtain the final product as a white solid.
Protocol 2: Alloc Group Deprotection on Solid Support
This protocol is for instances where the Alloc group needs to be removed to continue peptide elongation on the solid phase.
-
Wash the Alloc-protected peptide-resin with anhydrous DCM (3x).
-
Swell the resin in anhydrous DCM for 30 minutes.
-
In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) in DCM.
-
Add phenylsilane (24 equivalents) to the palladium catalyst solution.
-
Add the catalyst/scavenger solution to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes.
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with DCM (5x), DMF (3x), and DCM (3x).
-
The resin is now ready for the next coupling step.
Visualizations
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of the this compound linker.
Caption: Chemical structure of the this compound linker.
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of Alloc-Val-Ala-PAB-PNP Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the efficacy, stability, and safety of the ADC. This document provides detailed application notes and protocols for the in vitro characterization of ADCs utilizing the cleavable Alloc-Val-Ala-PAB-PNP linker.
The this compound linker is designed for selective payload release within the target cancer cells. It incorporates a Valine-Alanine (Val-Ala) dipeptide that is specifically cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[][2] Following enzymatic cleavage, a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer releases the active cytotoxic drug.[][3] The allyloxycarbonyl (Alloc) protecting group is a stable amine protecting group.
These application notes provide a comprehensive guide to the essential in vitro assays required to evaluate the performance of an this compound ADC, including its potency, specificity, bystander effect, internalization, and stability.
Mechanism of Action of this compound ADCs
The mechanism of action for an ADC utilizing the this compound linker involves a series of sequential steps, from antigen binding to payload-induced cytotoxicity.
Caption: Intracellular activation cascade of an this compound ADC.
Key In Vitro Characterization Assays
A thorough in vitro evaluation is critical to understanding the therapeutic potential of an this compound ADC. The following assays are recommended:
-
Cytotoxicity Assay: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
-
Bystander Effect Assay: To assess the ability of the released payload to kill neighboring antigen-negative cells.[4][5]
-
Internalization Assay: To quantify the rate and extent of ADC uptake into target cells.
-
Plasma Stability Assay: To evaluate the stability of the ADC in human plasma, ensuring payload remains conjugated in circulation.[6][7]
Target-Specific Cytotoxicity Assay
Application Note
This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of the ADC in both antigen-positive (target) and antigen-negative (non-target) cancer cell lines. A significant difference in IC50 values between these cell lines indicates the ADC's target specificity and the effectiveness of the antibody-mediated drug delivery. The assay measures cell viability after a defined incubation period with the ADC.
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity (IC50) determination.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound ADC
-
Unconjugated antibody (negative control)
-
Free payload (positive control)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a control for 100% viability.
-
Incubate for 72-96 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 4 hours at 37°C (or overnight) in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Representative Data
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| This compound-Payload | Target-Positive (High) | 0.5 |
| Target-Positive (Low) | 15 | |
| Target-Negative | > 1000 | |
| Unconjugated Antibody | Target-Positive (High) | No effect |
| Free Payload | Target-Positive (High) | 0.01 |
| Target-Negative | 0.01 |
Bystander Effect Assay
Application Note
The bystander effect is the ability of a membrane-permeable payload, released from a target cell, to diffuse and kill adjacent antigen-negative cells.[4][5] This is a crucial attribute for ADCs with cleavable linkers, especially in treating heterogeneous tumors where not all cells express the target antigen. This assay quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.
Protocol: Co-Culture Bystander Assay
Materials:
-
Antigen-positive "killer" cells
-
Antigen-negative "bystander" cells, engineered to express a fluorescent protein (e.g., GFP)
-
This compound ADC
-
96-well plates
-
High-content imager or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed a co-culture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the ADC. Choose concentrations that are cytotoxic to the antigen-positive cells.
-
Incubate for 72-96 hours.
-
-
Analysis:
-
Quantify the number of viable GFP-positive (antigen-negative) cells using a high-content imager or flow cytometer.
-
Compare the viability of the GFP-positive cells in the presence and absence of antigen-positive cells and the ADC.
-
Representative Data
| Co-culture Ratio (Ag+:Ag-) | ADC Concentration (nM) | Viability of Ag- cells (%) |
| 1:1 | 0 | 100 |
| 1:1 | 1 | 85 |
| 1:1 | 10 | 50 |
| 1:1 | 100 | 20 |
| 0:1 (Ag- only) | 100 | 95 |
ADC Internalization Assay
Application Note
The efficacy of an ADC is dependent on its ability to be internalized by the target cell.[8] This assay measures the rate and extent of ADC internalization, providing crucial information for selecting antibody candidates with optimal uptake properties. Flow cytometry is a common method for quantifying internalization.
Protocol: Quantitative Internalization Assay by Flow Cytometry
Materials:
-
Target cells
-
Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)
-
Trypan blue or another quenching agent
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
ADC Binding:
-
Harvest and resuspend target cells in cold FACS buffer.
-
Incubate cells with the fluorescently labeled ADC on ice for 1 hour to allow binding but prevent internalization.
-
-
Internalization:
-
Wash the cells to remove unbound ADC.
-
Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours) to allow internalization. A control sample should be kept on ice (0 hours).
-
-
Quenching and Analysis:
-
At each time point, place the cells on ice to stop internalization.
-
Add trypan blue to quench the fluorescence of the surface-bound ADC.
-
Analyze the cells by flow cytometry. The remaining fluorescence intensity corresponds to the internalized ADC.
-
-
Data Analysis:
-
Calculate the percentage of internalization at each time point relative to the total fluorescence (sample without quenching).
-
Representative Data
| Time (hours) | Internalization (%) |
| 0 | 0 |
| 1 | 25 |
| 4 | 60 |
| 8 | 85 |
| 24 | 95 |
Plasma Stability Assay
Application Note
The stability of the linker in circulation is critical for the safety and efficacy of an ADC.[6][7] Premature release of the payload can lead to off-target toxicity and reduced therapeutic index. This assay evaluates the stability of the ADC in human plasma by measuring the amount of intact ADC and released payload over time. LC-MS is a powerful technique for this analysis.[6][7]
Protocol: In Vitro Plasma Stability by LC-MS
Materials:
-
This compound ADC
-
Human plasma (heparinized)
-
Incubator at 37°C
-
Sample preparation reagents (e.g., for protein precipitation or immunocapture)
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Immediately store the aliquots at -80°C.
-
-
Sample Preparation:
-
Thaw the plasma samples.
-
Process the samples to separate the ADC from plasma proteins and to extract the free payload. This can be done by protein precipitation (e.g., with acetonitrile) or by immunocapture of the ADC.
-
-
LC-MS Analysis:
-
Analyze the samples using an appropriate LC-MS method to quantify the intact ADC (e.g., by measuring the drug-to-antibody ratio, DAR) and the concentration of the released payload.
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the average DAR over time.
-
Calculate the half-life of the ADC in plasma.
-
Representative Data
| Time (hours) | Average DAR | Free Payload (ng/mL) |
| 0 | 3.8 | < 1 |
| 24 | 3.7 | 5 |
| 48 | 3.6 | 12 |
| 72 | 3.5 | 20 |
| 144 | 3.2 | 45 |
Payload Signaling Pathway (Example: MMAE)
Assuming the payload is Monomethyl Auristatin E (MMAE), a potent microtubule inhibitor, its release inside the target cell leads to cell cycle arrest and apoptosis.
Caption: Signaling pathway of MMAE leading to apoptosis.
Conclusion
The in vitro characterization of this compound ADCs through the assays described in these application notes is essential for a comprehensive understanding of their therapeutic potential. These protocols provide a robust framework for assessing the potency, specificity, bystander effect, internalization, and stability of novel ADC candidates, thereby guiding further preclinical and clinical development.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. acrobiosystems.com [acrobiosystems.com]
Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of ADCs with Alloc-Val-Ala-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety.[1][2] An optimal DAR ensures sufficient payload delivery to the target cells while minimizing off-target toxicity.[3] This document provides detailed application notes and protocols for determining the DAR of ADCs synthesized using the cleavable Alloc-Val-Ala-PAB-PNP linker.
The this compound linker is a protease-sensitive linker containing a valine-alanine (Val-Ala) dipeptide sequence, which is specifically cleaved by the lysosomal enzyme Cathepsin B.[4][5][6][] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring the efficient release of the active drug following enzymatic cleavage. The allyloxycarbonyl (Alloc) protecting group can be removed under mild conditions. This document outlines three primary methods for DAR determination:
-
Hydrophobic Interaction Chromatography (HIC)
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
-
Cathepsin B Enzymatic Digestion followed by RP-HPLC
Method 1: Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for characterizing the heterogeneity of ADCs and determining the distribution of different drug-loaded species.[1][2][8][9][10] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[1][11]
Experimental Protocol
1. Sample Preparation:
-
Prepare the ADC sample at a concentration of 1-2 mg/mL in a low salt buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Column:
-
HPLC System: A biocompatible HPLC system, such as the Agilent 1260 Infinity II Bio-inert LC, is recommended to prevent corrosion from high salt mobile phases.[1]
-
Column: A HIC column, such as a TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or a Protein-Pak Hi Res HIC (4.6 x 100 mm, 2.5 µm).[12][13]
3. Mobile Phases:
-
Mobile Phase A (High Salt): 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol.
4. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 10-20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
5. Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first due to its lower hydrophobicity.[2]
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each DAR species × Number of Drugs) / 100[]
Data Presentation
Table 1: Hypothetical HIC Data for an ADC with this compound Linker
| Peak | Retention Time (min) | Identified Species | % Peak Area |
| 1 | 5.2 | DAR0 (Unconjugated mAb) | 10.5 |
| 2 | 8.9 | DAR2 | 35.2 |
| 3 | 12.1 | DAR4 | 45.8 |
| 4 | 14.8 | DAR6 | 8.5 |
| Average DAR | 3.2 |
Experimental Workflow
Caption: Workflow for DAR determination using HIC.
Method 2: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
RP-LC-MS is a powerful technique that provides both separation and mass identification of ADC species.[3][15] For cysteine-linked ADCs, the analysis is typically performed on the reduced antibody to separate the light and heavy chains.
Experimental Protocol
1. Sample Preparation (Reduction):
-
To a 100 µg aliquot of the ADC sample (1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.
2. LC-MS System and Column:
-
LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3][8]
-
Column: A reversed-phase column suitable for proteins, such as a PLRP-S (1000 Å, 8 µm, 2.1 x 50 mm) or a YMC-Triart Bio C4 (300 Å, 3 µm, 2.1 x 100 mm).[3][16]
3. Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60 °C
-
Detection: UV absorbance at 280 nm and MS detection.
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0 20 2 20 12 50 14 90 16 90 17 20 | 20 | 20 |
5. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 350 °C
-
Mass Range: 500-4000 m/z
-
Data Acquisition: Full scan mode
6. Data Analysis:
-
Deconvolute the mass spectra for the light chain (LC) and heavy chain (HC) peaks to obtain their molecular weights.
-
Identify the number of drugs conjugated to each chain based on the mass shift.
-
Calculate the average DAR from the weighted peak areas of the different species in the UV chromatogram.[3] Average DAR = Σ [(% Area of LC species × # drugs on LC) + (% Area of HC species × # drugs on HC)] / 100
Data Presentation
Table 2: Hypothetical RP-LC-MS Data for a Reduced ADC
| Peak | Retention Time (min) | Identified Species | Observed Mass (Da) | % Peak Area |
| 1 | 6.5 | Light Chain (LC) | 23,500 | 24.8 |
| 2 | 7.1 | LC + 1 Drug | 24,500 | 25.2 |
| 3 | 9.8 | Heavy Chain (HC) | 50,000 | 12.3 |
| 4 | 10.5 | HC + 1 Drug | 51,000 | 25.1 |
| 5 | 11.2 | HC + 2 Drugs | 52,000 | 12.6 |
| Average DAR | 3.2 |
Logical Relationship Diagram
Caption: Logical flow for DAR analysis by RP-LC-MS.
Method 3: Cathepsin B Enzymatic Digestion
This method leverages the specific cleavage of the Val-Ala sequence in the linker by Cathepsin B, releasing the drug molecule.[2][] The released drug is then quantified by RP-HPLC. This method is particularly suitable for ADCs with cleavable linkers like this compound.
Experimental Protocol
1. Sample Preparation (Digestion):
-
Prepare a reaction buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.0.
-
Add 100 µg of the ADC to the reaction buffer.
-
Add Cathepsin B to a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate at 37 °C for 4 hours.
-
Stop the reaction by adding 10% (v/v) of 1 M Tris-HCl, pH 8.0.
-
Precipitate the protein by adding 3 volumes of cold acetone.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant containing the released drug.
-
Dry the supernatant under vacuum and reconstitute in mobile phase A.
2. HPLC System and Column:
-
HPLC System: Standard analytical HPLC system.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
3. Mobile Phases:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV absorbance at the maximum wavelength of the released drug.
-
Injection Volume: 50 µL
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
5. Data Analysis:
-
Create a standard curve of the free drug.
-
Quantify the amount of released drug in the digested sample by comparing its peak area to the standard curve.
-
Determine the concentration of the antibody in the original sample using a standard protein assay (e.g., BCA assay).
-
Calculate the average DAR: Average DAR = (moles of released drug) / (moles of antibody)
Data Presentation
Table 3: Hypothetical Data from Cathepsin B Digestion and RP-HPLC Analysis
| Parameter | Value |
| Initial Antibody Concentration | 1 mg/mL (6.67 µM) |
| Released Drug Concentration | 21.3 µM |
| Average DAR | 3.2 |
Signaling Pathway Diagram
Caption: Cathepsin B-mediated drug release pathway.
Summary of Methods
Each of the described methods offers a unique approach to DAR determination, and the choice of method may depend on the specific requirements of the analysis and the available instrumentation. HIC provides information on the distribution of different drug-loaded species under non-denaturing conditions. RP-LC-MS offers high resolution and mass confirmation, providing detailed information about the light and heavy chains. The Cathepsin B digestion method provides a quantitative measure of the average DAR by directly measuring the amount of released drug. For comprehensive characterization, it is often beneficial to use orthogonal methods to confirm the results.[3]
References
- 1. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. agilent.com [agilent.com]
- 4. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. tandfonline.com [tandfonline.com]
- 12. waters.com [waters.com]
- 13. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rapidnovor.com [rapidnovor.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Application Notes & Protocols: Stability of Alloc-Val-Ala-PAB-PNP Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Alloc-Val-Ala-PAB-PNP is a sophisticated, cleavable linker system designed for use in Antibody-Drug Conjugates (ADCs).[1] Its efficacy is critically dependent on a precise balance of stability and liability: it must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, yet be efficiently cleaved within the target tumor cell to exert its therapeutic effect.[2] This molecule incorporates several key functional units:
-
Alloc (Allyloxycarbonyl): An N-terminal protecting group, stable during certain synthesis steps but removable under mild palladium-catalyzed conditions.[3][4]
-
Val-Ala (Valine-Alanine): A dipeptide substrate specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[3][4][]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, following the enzymatic cleavage of the Val-Ala peptide, spontaneously decomposes to release the conjugated drug in its unmodified, active form.[][6]
-
PNP (p-nitrophenyl): An activated leaving group that facilitates the efficient conjugation of the linker to an amine-containing payload.[3][7]
These application notes provide a detailed framework and experimental protocols for evaluating the stability of ADCs constructed with the this compound linker under various physiologically relevant conditions.
Mechanism of Payload Release
The therapeutic action of an ADC utilizing this linker is contingent upon a two-step intracellular release mechanism.[6]
-
Enzymatic Cleavage: Following internalization of the ADC into a target cancer cell and trafficking to the lysosome, Cathepsin B hydrolyzes the amide bond between the C-terminus of the alanine (B10760859) residue and the PAB spacer. This is the rate-limiting, enzyme-mediated step.[6]
-
Self-Immolation: The enzymatic cleavage triggers a spontaneous 1,6-elimination reaction within the PAB spacer, leading to the release of the unmodified payload, carbon dioxide, and an aza-quinone methide byproduct.[][8]
This cascade ensures that the highly potent payload is liberated only within the targeted cell, minimizing systemic toxicity.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS: 1884578-27-1 | AxisPharm [axispharm.com]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Application Notes and Protocols for Cell-Based Assays to Evaluate Alloc-Val-Ala-PAB-PNP ADC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component influencing the ADC's efficacy and safety profile. The Alloc-Val-Ala-PAB-PNP linker is a sophisticated, enzyme-cleavable system designed for controlled payload release within the target cancer cell.
The Alloc (allyloxycarbonyl) group serves as a protecting group, while the dipeptide Valine-Alanine (Val-Ala) sequence is engineered to be specifically cleaved by cathepsin B, an enzyme that is often upregulated in the lysosomal compartment of tumor cells.[1][2] Following enzymatic cleavage of the Val-Ala bond, a p-aminobenzyl (PAB) self-immolative spacer facilitates the release of the active p-nitrophenol (PNP)-activated payload.[3]
This application note provides detailed protocols for a suite of essential cell-based assays to comprehensively evaluate the in vitro efficacy of ADCs featuring the this compound linker. These assays are designed to assess target-specific cytotoxicity, the induction of apoptosis, and the potential for a bystander killing effect.
Mechanism of Action
The efficacy of an this compound ADC is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the Val-Ala dipeptide linker. This cleavage triggers the self-immolation of the PAB spacer, resulting in the release of the cytotoxic payload into the cytoplasm. The released payload can then exert its cell-killing effects, for instance, by inhibiting tubulin polymerization and inducing cell cycle arrest and apoptosis.[4][5]
Materials and Methods
Cell Lines
-
Antigen-Positive (Ag+) Cell Line: A cancer cell line endogenously expressing the target antigen of the ADC's monoclonal antibody (e.g., SK-BR-3 for HER2-targeting ADCs).
-
Antigen-Negative (Ag-) Cell Line: A cancer cell line that does not express the target antigen but is sensitive to the cytotoxic payload (e.g., MCF7 for HER2-targeting ADCs). For bystander effect assays, this cell line should be transfected to express a fluorescent protein (e.g., GFP-MCF7).
Reagents
-
This compound ADC (Test Article)
-
Isotype Control ADC (Negative Control)
-
Unconjugated Monoclonal Antibody (Negative Control)
-
Free Cytotoxic Payload (Positive Control)
-
Cell Culture Medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent
-
Dimethyl Sulfoxide (DMSO) or SDS-HCl solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
96-well flat-bottom cell culture plates (clear for MTT, black-walled clear-bottom for fluorescence)
-
Flow cytometer
-
Microplate reader
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the metabolic activity of a cell population by 50% (IC50), providing a measure of the ADC's potency.
Protocol:
-
Cell Seeding: Harvest antigen-positive (Ag+) and antigen-negative (Ag-) cells and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium in separate 96-well plates. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, isotype control ADC, and free payload in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control for 100% viability.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72-96 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a 10% SDS in 0.01 M HCl solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.[8]
-
Plot the percentage viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).[8][9]
-
Illustrative Data:
| Compound | Cell Line | Target Expression | IC50 (nM) |
| This compound ADC | SK-BR-3 | Ag+ | 0.5 |
| This compound ADC | MCF7 | Ag- | >1000 |
| Isotype Control ADC | SK-BR-3 | Ag+ | >1000 |
| Free Payload (e.g., MMAE) | SK-BR-3 | Ag+ | 0.1 |
| Free Payload (e.g., MMAE) | MCF7 | Ag- | 0.2 |
Note: The data presented is for illustrative purposes and may not represent actual experimental results.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the ADC. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed Ag+ cells in 6-well plates at a density that will not result in over-confluence after the treatment period. Allow cells to adhere overnight. Treat the cells with the ADC at concentrations around the IC50 value for 48-72 hours. Include untreated and isotype control ADC-treated cells.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using Trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[10][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[12]
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Gate the cell population to exclude debris.[13]
-
Create a quadrant plot of Annexin V-FITC vs. PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells[14]
-
-
Illustrative Data:
| Treatment (on Ag+ cells) | Concentration | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Untreated Control | - | 95 | 3 | 2 |
| Isotype Control ADC | 10 nM | 94 | 4 | 2 |
| This compound ADC | 1 nM (IC50) | 45 | 35 | 20 |
| This compound ADC | 10 nM (10x IC50) | 15 | 25 | 60 |
Note: The data presented is for illustrative purposes and may not represent actual experimental results.
Bystander Effect Assay (Co-culture Assay)
This assay evaluates the ability of the ADC's payload, released from target antigen-positive cells, to diffuse and kill neighboring antigen-negative cells.[7][15]
Protocol:
-
Cell Seeding: Seed a mixture of Ag+ cells and fluorescently labeled (e.g., GFP) Ag- cells in a 96-well plate at different ratios (e.g., 1:1, 1:3, 3:1). Also, seed monocultures of each cell line as controls.[16]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture (typically above the Ag+ IC90 and below the Ag- IC10).[15]
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis: Quantify the number of viable fluorescently labeled Ag- cells using a high-content imaging system or by flow cytometry.
-
Data Analysis:
-
Calculate the percentage viability of the Ag- cells in the co-cultures relative to the untreated co-culture control.
-
Compare the viability of Ag- cells in the presence of Ag+ cells to their viability in monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[17]
-
Illustrative Data:
| Cell Culture Condition | ADC Concentration | % Viability of Ag- (GFP+) Cells |
| Ag- Monoculture | 100 nM | 95% |
| Co-culture (1:1 Ag+:Ag-) | 100 nM | 60% |
| Co-culture (3:1 Ag+:Ag-) | 100 nM | 35% |
Note: The data presented is for illustrative purposes and may not represent actual experimental results.
Signaling Pathway of a Common Payload: Tubulin Inhibitor (e.g., MMAE)
Many ADCs with cleavable linkers utilize auristatins, such as monomethyl auristatin E (MMAE), as the cytotoxic payload. MMAE is a potent inhibitor of tubulin polymerization.[18][19] By binding to tubulin, MMAE disrupts the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis through various downstream signaling cascades.[6][20]
Conclusion
The suite of cell-based assays described in this application note provides a robust framework for the preclinical evaluation of ADCs containing the this compound linker. By systematically assessing cytotoxicity, apoptosis induction, and the bystander effect, researchers can gain critical insights into the ADC's potency, mechanism of action, and potential for overcoming tumor heterogeneity. These in vitro studies are essential for the selection of lead ADC candidates and for guiding further non-clinical and clinical development.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. My 3-step approach to gating Annexin V data appropriately | Cytometry and Antibody Technology [voices.uchicago.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioconjugation using Alloc-Val-Ala-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Alloc-Val-Ala-PAB-PNP linker is a sophisticated, enzyme-cleavable linker system designed for the development of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). This linker facilitates the covalent attachment of a potent cytotoxic payload to a monoclonal antibody (mAb), enabling targeted delivery to cancer cells. The key components of this linker system are strategically chosen to ensure stability in systemic circulation and specific, efficient release of the payload within the target cell's lysosomal compartment.
The Valine-Alanine (Val-Ala) dipeptide sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[1][2] Following enzymatic cleavage, the self-immolative para-aminobenzyl (PAB) spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active payload. The para-nitrophenyl (B135317) (PNP) carbonate group serves as an activated leaving group for efficient conjugation to amine-containing payloads.[1][2] The allyloxycarbonyl (Alloc) protecting group on the N-terminus of the dipeptide provides orthogonality for selective deprotection during synthesis.[1][2]
These application notes provide a detailed overview of the bioconjugation techniques using this compound, including experimental protocols, data presentation, and visualizations of the key processes.
Data Presentation
Table 1: Comparative Properties of Val-Ala and Val-Cit Dipeptide Linkers
| Property | Val-Ala Linker | Val-Cit Linker | Key Considerations |
| Hydrophobicity | Lower | Higher | Lower hydrophobicity of Val-Ala can reduce ADC aggregation, especially with lipophilic payloads and higher Drug-to-Antibody Ratios (DAR).[3][4] |
| Aggregation | Less prone to aggregation, allowing for higher DAR (up to 7.4) with limited aggregation (<10%).[3][5] | More prone to aggregation, making it difficult to achieve high DARs.[3][6] | Val-Ala is advantageous when working with hydrophobic payloads like PBD dimers.[3][4] |
| Plasma Stability | Generally stable in human plasma but can be susceptible to premature cleavage by mouse-specific carboxylesterase (Ces1c).[1] | Good stability in human plasma, but also shows some susceptibility to premature cleavage by enzymes like human neutrophil elastase.[1][7] | Preclinical data from mouse models should be interpreted with caution due to species-specific enzyme activity.[1] |
| Cathepsin B Cleavage Rate | Cleaved at approximately half the rate of the Val-Cit linker in isolated enzyme assays.[8] | Faster cleavage rate by isolated Cathepsin B.[8] | Despite the slower in vitro cleavage rate, Val-Ala linkers have demonstrated comparable cellular activity and efficacy to Val-Cit linkers.[3][] |
Table 2: Illustrative In Vitro Cytotoxicity of a Val-Ala-MMAE ADC
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| BT-474 | HER2-positive | 10-50 |
| SK-BR-3 | HER2-positive | 20-80 |
| MDA-MB-468 | HER2-negative | >1000 |
| Note: This data is illustrative and based on typical performance of Val-Ala-MMAE ADCs against HER2-positive and negative cell lines. Actual IC50 values will vary depending on the specific antibody, payload, and experimental conditions. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Payload
This protocol describes the reaction of the activated PNP ester of the linker with a primary or secondary amine on the cytotoxic payload to form a stable carbamate (B1207046) bond.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE, PBD dimer)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
-
Mass Spectrometer (MS) for product characterization
Procedure:
-
Dissolve the amine-containing payload (1 equivalent) and this compound (1.1-1.5 equivalents) in anhydrous DMF.
-
Add DIPEA (3-5 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction at room temperature and protect from light.
-
Monitor the reaction progress by HPLC-MS until the payload is consumed (typically 2-12 hours).
-
Upon completion, purify the drug-linker conjugate by preparative reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm its identity.
-
Lyophilize the pure fractions to obtain the Alloc-Val-Ala-PAB-Drug conjugate as a solid.
Protocol 2: Deprotection of the Alloc Group
This protocol outlines the removal of the N-terminal Alloc protecting group to yield a free amine, which can be used for further modification if required, or is a necessary step in certain synthetic routes. The deprotection is achieved using a palladium(0) catalyst.
Materials:
-
Alloc-Val-Ala-PAB-Drug conjugate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger (e.g., Phenylsilane or Dimedone)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the Alloc-protected drug-linker conjugate in anhydrous DCM or DMF under an inert atmosphere.
-
Add the scavenger (e.g., Phenylsilane, 10-20 equivalents) to the solution.
-
Add the palladium catalyst (0.1-0.25 equivalents).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by HPLC-MS.
-
Upon completion, the reaction mixture can be taken to the next step directly or purified if necessary.
Protocol 3: Antibody Reduction and Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation with a maleimide-functionalized drug-linker. If the drug-linker does not contain a maleimide (B117702) group, this protocol would need to be adapted for other conjugation chemistries. For the purpose of this protocol, we will assume the drug-linker from Protocol 1 has been further modified to include a maleimide group.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated Val-Ala-PAB-Drug conjugate
-
Conjugation buffer (e.g., PBS, pH 7.2-7.4, containing EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare the antibody solution at a suitable concentration (e.g., 5-10 mg/mL) in the conjugation buffer.
-
Add a controlled molar excess of TCEP to the antibody solution to achieve the desired level of disulfide bond reduction.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Dissolve the maleimide-activated drug-linker in a co-solvent like DMSO and add it to the reduced antibody solution at a slight molar excess relative to the generated thiols.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using Size Exclusion Chromatography (SEC).
Protocol 4: Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linkers. The peak areas of the different species (DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR.
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the payload's characteristic wavelength, the average DAR can be estimated using the Beer-Lambert law.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides the most accurate determination of the DAR and the distribution of different drug-loaded species.
B. Analysis of Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
SDS-PAGE: Non-reducing and reducing SDS-PAGE can be used to visualize the conjugation and assess the integrity of the antibody chains.
C. In Vitro Cell Viability Assay:
-
Plate target antigen-positive and -negative cancer cell lines in 96-well plates.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTS assay).
-
Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
Application of Alloc-Val-Ala-PAB-PNP in Cancer Cell Line Studies: A Detailed Guide
Introduction
Alloc-Val-Ala-PAB-PNP is a sophisticated, cleavable linker molecule integral to the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics. This application note provides a comprehensive overview of its use in cancer cell line studies, detailing its mechanism of action, protocols for its application, and a summary of relevant performance data. Designed for researchers, scientists, and drug development professionals, this guide offers the necessary information to effectively utilize this linker in preclinical ADC research.
The structure of this compound incorporates three key functional components: an Allyloxycarbonyl (Alloc) protecting group, a dipeptide sequence of Valine-Alanine (Val-Ala), and a p-aminobenzyl alcohol (PAB) self-immolative spacer connected to a p-nitrophenyl (PNP) carbonate. This design facilitates the stable conjugation of a cytotoxic payload to a monoclonal antibody (mAb) and ensures its controlled release within the target cancer cell. The Val-Ala dipeptide is specifically engineered for cleavage by Cathepsin B, a lysosomal protease often overexpressed in various tumor types. This targeted cleavage mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.
Mechanism of Action
The therapeutic efficacy of an ADC constructed with the this compound linker is contingent on a series of sequential events, beginning with the specific binding of the ADC to a tumor-associated antigen on the surface of a cancer cell.
Upon internalization, the ADC is trafficked to the lysosome, an acidic organelle rich in proteases. Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Alanine and the PAB spacer. This enzymatic cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm. The liberated drug can then exert its cell-killing effect, typically by interfering with critical cellular processes such as DNA replication or microtubule dynamics, ultimately leading to apoptosis.
Data Presentation
While specific quantitative data for ADCs constructed with the exact this compound linker is not extensively available in peer-reviewed literature, the performance of the closely related Val-Ala linker has been documented. The following tables provide illustrative data based on studies of ADCs utilizing the Val-Ala dipeptide linker, which demonstrates its utility in comparison to other linkers like Val-Cit. This data serves as a valuable reference for expected outcomes in similar experimental setups.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Val-Ala and Val-Cit Linkers
| Cell Line | Antigen Target | Payload | Linker | IC50 (pM) | Reference |
| HER2+ Cell Line | HER2 | MMAE | Val-Ala | 92 | [1] |
| HER2+ Cell Line | HER2 | MMAE | Val-Cit | 14.3 | [1] |
| HER2+ Cell Line | MMAE | Sulfatase-cleavable | 61 | [1] | |
| HER2+ Cell Line | - | Non-cleavable | 609 | [1] |
Note: The data presented are illustrative and sourced from a study comparing different linker technologies. The specific antibody and conjugation method can influence the final IC50 values.
Table 2: Comparison of Physicochemical Properties of Val-Ala and Val-Cit Linker-Based ADCs
| Property | Val-Ala Linker | Val-Cit Linker | Key Findings | Reference |
| Aggregation | Less aggregation, especially with high Drug-to-Antibody Ratios (DAR) and hydrophobic payloads. | Prone to aggregation with high DARs. | Val-Ala linkers can enable the production of more homogenous ADCs with higher DARs. | [2] |
| Hydrophilicity | More hydrophilic. | Less hydrophilic. | The increased hydrophilicity of the Val-Ala linker contributes to reduced aggregation. | [2] |
| In Vivo Stability | Can exhibit high plasma stability. | Generally stable, but can be susceptible to premature cleavage. | Both linkers are designed for stability in circulation, but performance can vary based on the full ADC construct. | [1] |
| In Vivo Efficacy | Demonstrated better performance in some non-internalizing ADC models. | Widely used and effective in many internalizing ADC models. | The choice of linker can significantly impact the in vivo anticancer activity. | [3] |
Experimental Protocols
Detailed and standardized protocols are essential for the successful application and evaluation of this compound in the synthesis and testing of ADCs. The following sections provide methodologies for key experiments.
Protocol 1: Synthesis of Drug-Linker Conjugate and ADC
This protocol outlines the general steps for conjugating the this compound linker to a cytotoxic payload and subsequently to a monoclonal antibody.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS, pH 7.4 with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Anhydrous DMF, DIPEA
Procedure:
-
Drug-Linker Synthesis:
-
Dissolve the this compound linker and the amine-containing payload in anhydrous DMF.
-
Add DIPEA to the solution and stir at room temperature.
-
Monitor the reaction by LC-MS until completion.
-
Purify the drug-linker conjugate by preparative RP-HPLC and lyophilize.
-
-
Antibody Reduction:
-
If using a cysteine-based conjugation strategy, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP in conjugation buffer.
-
Incubate to allow for reduction.
-
Remove excess TCEP by buffer exchange.
-
-
Conjugation:
-
Dissolve the purified drug-linker in a suitable solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution at a specific molar excess.
-
Incubate the reaction mixture to allow for conjugation.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide (B117702) groups with a quenching reagent.
-
Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC and unconjugated antibody control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody. Add the diluted compounds to the cells and incubate for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol 3: ADC Internalization Assay
This assay visualizes and quantifies the uptake of the ADC by cancer cells.
Materials:
-
Fluorescently labeled ADC
-
Cancer cell lines
-
Culture plates or slides
-
Fluorescence microscope or flow cytometer
-
DAPI for nuclear staining
Procedure:
-
Cell Seeding: Seed cells on culture plates or slides and allow them to adhere.
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC for various time points.
-
Washing and Staining: Wash the cells to remove unbound ADC. Stain with DAPI for nuclear visualization.
-
Imaging/Analysis: Visualize internalization using fluorescence microscopy or quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity by flow cytometry.
Protocol 4: Cathepsin B Cleavage Assay
This assay confirms the specific cleavage of the Val-Ala linker by Cathepsin B.
Materials:
-
ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, with DTT)
-
LC-MS system
Procedure:
-
Reaction Setup: Incubate the ADC with Cathepsin B in the assay buffer at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Analysis: Analyze the samples by LC-MS to detect the intact ADC and the released payload.
-
Data Interpretation: The time-dependent decrease in the intact ADC and the corresponding increase in the released payload confirm enzymatic cleavage.
Conclusion
The this compound linker is a valuable tool in the development of next-generation ADCs. Its design allows for the stable conjugation of potent cytotoxic agents to antibodies and their targeted release within cancer cells through the action of Cathepsin B. The Val-Ala dipeptide offers potential advantages over other linkers, such as reduced aggregation and the ability to construct ADCs with high drug-to-antibody ratios. The protocols provided in this guide offer a framework for the synthesis, characterization, and in vitro evaluation of ADCs utilizing this advanced linker technology, thereby facilitating the preclinical development of more effective and safer cancer therapies.
References
- 1. Antibody Internalization | Thermo Fisher Scientific - AR [thermofisher.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3C conjugates: a highly sensitive platform for antibody internalization assessment in ADC development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alloc-Val-Ala-PAB-PNP in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics in oncology. The strategic design of each component of an ADC is critical to its success, particularly the linker that connects the monoclonal antibody to the cytotoxic payload. The Alloc-Val-Ala-PAB-PNP linker is a sophisticated, enzymatically cleavable system designed for targeted drug delivery to tumor cells. This document provides detailed application notes and protocols for the utilization of ADCs employing the this compound linker in preclinical xenograft models.
The this compound linker incorporates a dipeptide sequence (Valine-Alanine) that is specifically recognized and cleaved by cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[][2] Following enzymatic cleavage, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer facilitates the efficient release of the active cytotoxic payload.[3][4] The allyloxycarbonyl (Alloc) group serves as a protecting group during synthesis, and the p-nitrophenyl (PNP) carbonate is an activated ester for conjugation to the payload.[5][6]
These application notes will guide researchers through the principles of using ADCs with this linker system in xenograft studies, from model selection to efficacy evaluation and histological analysis.
Mechanism of Action and Payload Release
The targeted delivery and specific release of the cytotoxic payload are central to the efficacy of an ADC featuring the this compound linker. The process unfolds in a series of well-defined steps within the tumor microenvironment and the target cancer cell.
Signaling Pathway for Payload Release
Caption: Mechanism of ADC action and payload release.
Data Presentation: Efficacy in Xenograft Models
The following tables present representative data from preclinical studies evaluating ADCs with cathepsin B-cleavable linkers, such as Val-Ala or the closely related Val-Cit, in various xenograft models. This data is intended to provide an expected range of efficacy for an ADC utilizing the this compound linker.
Table 1: Tumor Growth Inhibition in a Cell Line-Derived Xenograft (CDX) Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | 1500 ± 250 | - |
| Non-binding ADC | 5 | QW x 3 | 1450 ± 220 | 3.3 |
| ADC (Val-Ala Linker) | 1 | QW x 3 | 800 ± 150 | 46.7 |
| ADC (Val-Ala Linker) | 3 | QW x 3 | 350 ± 90 | 76.7 |
| ADC (Val-Ala Linker) | 5 | QW x 3 | 100 ± 40 | 93.3 |
Data is synthesized from typical results seen in ADC xenograft studies.[7][8]
Table 2: Efficacy in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Regression |
| Vehicle Control | - | QW x 4 | 2000 ± 300 | No |
| Standard Chemotherapy | 10 | QW x 4 | 1200 ± 200 | No |
| ADC (Val-Ala Linker) | 3 | QW x 4 | 500 ± 120 | Partial |
| ADC (Val-Ala Linker) | 5 | QW x 4 | 150 ± 50 | Complete |
Data is synthesized based on outcomes reported in PDX model evaluations of targeted therapies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of ADCs with the this compound linker in xenograft models.
Experimental Workflow
Caption: General experimental workflow for ADC xenograft studies.
Xenograft Model Establishment
a. Cell Line-Derived Xenograft (CDX) Models:
-
Culture the selected human cancer cell line under appropriate conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[9]
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[10]
b. Patient-Derived Xenograft (PDX) Models:
-
Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.[11][12]
-
Implant small fragments (approx. 2-3 mm³) of the tumor tissue subcutaneously into the flank of highly immunodeficient mice (e.g., NSG or NOG).[13]
-
Monitor for tumor engraftment and growth. Successful engraftment may take several weeks to months.
-
Once tumors reach a suitable size (e.g., 1000-1500 mm³), they can be passaged into new cohorts of mice for expansion and subsequent efficacy studies.
ADC Efficacy Study
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=6-10 mice per group).
-
Treatment groups may include:
-
Administer the treatments via an appropriate route, typically intravenous (i.v.) injection. The dosing schedule will depend on the ADC's pharmacokinetic properties but is often once a week (QW) or once every three weeks (Q3W).[16]
-
Monitor tumor volume and body weight 2-3 times per week.[17][18] Body weight is a key indicator of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when significant toxicity is observed.
Histology and Immunohistochemistry (IHC)
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin for 24-48 hours, then transfer to 70% ethanol.
-
Embed the fixed tissues in paraffin (B1166041) and section them (4-5 µm thickness).
-
Perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology and necrosis.[19]
-
Conduct IHC to evaluate the expression of relevant biomarkers.[20][21] This may include:
-
The target antigen of the ADC's antibody to confirm its presence.
-
Ki-67 to assess cell proliferation.
-
Cleaved caspase-3 to detect apoptosis.
-
CD31 to evaluate tumor vasculature.
-
Conclusion
The this compound linker system offers a sophisticated and highly specific mechanism for the targeted delivery of cytotoxic agents to tumors. Its reliance on cathepsin B for cleavage ensures that the payload is preferentially released within the tumor cell lysosomes, thereby maximizing efficacy and minimizing off-target toxicity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute preclinical xenograft studies to evaluate the therapeutic potential of ADCs employing this advanced linker technology. Careful consideration of the experimental design, including the choice of xenograft model and the endpoints to be measured, will be crucial for the successful translation of these promising therapeutics from the laboratory to the clinic.
References
- 2. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]
- 5. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. mouseion.jax.org [mouseion.jax.org]
- 11. Establishment of a Patient-Derived Tumor Xenograft Model and Application for Precision Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine [mdpi.com]
- 13. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combined immunohistochemical and autoradiographic analyses of antigen/antibody interactions in tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. celnovte.com [celnovte.com]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with Alloc-Val-Ala-PAB-PNP
Welcome to the technical support center for troubleshooting low conjugation efficiency with the Alloc-Val-Ala-PAB-PNP linker system. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
A1: this compound is a cleavable linker system used in the development of ADCs.[1][2][3] Its components are:
-
Val-Ala (Valine-Alanine): A dipeptide substrate for the lysosomal enzyme Cathepsin B, enabling selective cleavage within target cells.[2][4]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that releases the conjugated payload upon cleavage of the Val-Ala peptide.
-
PNP (p-nitrophenyl carbonate): An activated ester that reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable carbamate (B1207046) bond.[2]
Q2: What is the primary cause of low conjugation efficiency with this linker?
A2: The most common cause of low conjugation efficiency is the hydrolysis of the p-nitrophenyl (PNP) carbonate ester in the aqueous reaction buffer. This hydrolysis reaction competes with the desired conjugation reaction with the antibody's lysine residues. The rate of hydrolysis increases significantly with a higher pH.
Q3: What is the optimal pH for conjugation?
A3: The optimal pH for conjugation is a balance between maximizing the reaction rate with lysine amines and minimizing the hydrolysis of the PNP ester. Generally, a pH range of 7.5 to 8.5 is recommended as a starting point. While the reaction with amines is faster at a higher pH, the rate of hydrolysis of the PNP ester also increases.
Q4: Can other amino acid residues on the antibody react with the PNP ester?
A4: While the primary target for the PNP ester is the ε-amino group of lysine residues, other nucleophilic amino acid side chains could potentially react, although this is less common under controlled pH conditions. These include the imidazole (B134444) group of histidine and the phenolic hydroxyl group of tyrosine. These side reactions are more likely to occur at a higher pH.
Troubleshooting Guide
Problem: Low or No Conjugation Detected
If you are observing a low drug-to-antibody ratio (DAR) or no detectable conjugation, work through the following potential causes and solutions.
Click to expand troubleshooting steps
1. Verify Linker Integrity and Purity
-
Potential Cause: The this compound linker may have degraded due to improper storage or handling. The PNP ester is sensitive to moisture and hydrolysis.
-
Solution:
-
Ensure the linker is stored in a desiccated environment at the recommended temperature (-20°C).
-
Before use, allow the linker vial to equilibrate to room temperature before opening to prevent condensation.
-
Consider verifying the purity of the linker using analytical techniques such as HPLC or LC-MS.
-
2. Optimize Reaction pH
-
Potential Cause: The reaction pH may be too low, leading to slow reaction kinetics, or too high, causing rapid hydrolysis of the PNP ester.
-
Solution:
-
Perform a pH scouting experiment, testing a range of pH values from 7.0 to 9.0 (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).
-
Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid Tris buffers as they contain a primary amine that will compete in the reaction.
-
Monitor the reaction at each pH to determine the optimal balance between conjugation and hydrolysis.
-
3. Check Antibody Purity and Concentration
-
Potential Cause: The antibody preparation may contain primary amine contaminants (e.g., Tris buffer, free lysine) that compete with the antibody for conjugation. Low antibody concentration can also slow down the reaction.
-
Solution:
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS) prior to conjugation.
-
Ensure the antibody concentration is within the recommended range for the protocol. If necessary, concentrate the antibody solution.
-
4. Adjust Molar Ratio of Linker to Antibody
-
Potential Cause: An insufficient molar excess of the linker can lead to incomplete conjugation.
-
Solution:
-
Increase the molar excess of the this compound linker relative to the antibody. A typical starting point is a 5- to 10-fold molar excess.
-
Be aware that a very large excess of the linker may increase the risk of modifying other amino acid residues and can complicate downstream purification.
-
5. Consider the Use of a Co-solvent
-
Potential Cause: The this compound linker has limited aqueous solubility. Poor solubility can lead to inefficient conjugation.
-
Solution:
-
Dissolve the linker in a water-miscible organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before adding it to the antibody solution.
-
The final concentration of the co-solvent in the reaction mixture should typically be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Data Presentation
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Balances the rate of amine reaction with the rate of PNP ester hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis of the PNP ester. |
| Reaction Time | 1 - 4 hours | Should be optimized based on reaction monitoring. |
| Linker:Antibody Molar Ratio | 5:1 to 10:1 | Ensures a sufficient excess of the linker to drive the reaction to completion. |
| Co-solvent Concentration | < 10% (v/v) | Improves linker solubility without significantly impacting antibody stability. |
Experimental Protocols
Protocol 1: Small-Scale Test Conjugation
This protocol is designed to test the conjugation efficiency on a small scale before proceeding to a larger-scale reaction.
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the desired volume of the antibody solution.
-
Add the calculated volume of the linker stock solution to achieve the desired molar excess (e.g., 8-fold).
-
Gently mix the reaction and incubate at room temperature for 2 hours.
-
-
Purification:
-
Remove the excess, unreacted linker by size-exclusion chromatography (SEC) using a desalting column equilibrated with the desired storage buffer.
-
-
Analysis:
-
Determine the drug-to-antibody ratio (DAR) using UV/Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.
-
Further characterization can be performed using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low conjugation efficiency.
Conjugation Reaction Pathway
Caption: The desired conjugation reaction versus the competing hydrolysis side reaction.
References
- 1. A Self-Immolative Linker for the pH-Responsive Release of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bidmc.org [bidmc.org]
Technical Support Center: Optimizing Alloc-Val-Ala-PAB-PNP Payload Release Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in optimizing the payload release kinetics of the Alloc-Val-Ala-PAB-PNP linker system.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it work?
A1: The this compound is a multi-component linker system primarily used in the development of antibody-drug conjugates (ADCs). It is designed for the controlled release of a payload. The release mechanism is a sequential process:
-
Alloc Deprotection: The Allyloxycarbonyl (Alloc) group is a protecting group on the N-terminus of the dipeptide. Its removal is typically achieved using a palladium catalyst.
-
Enzymatic Cleavage: The Valine-Alanine (Val-Ala) dipeptide is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[]
-
Self-Immolation: Following the cleavage of the Val-Ala peptide, the p-aminobenzyl alcohol (PAB) spacer undergoes a spontaneous 1,6-elimination reaction.
-
Payload Release: This self-immolation releases the attached payload, which is linked via a p-nitrophenyl (PNP) carbonate.
Q2: My payload release is slow or incomplete. What are the potential causes?
A2: Slow or incomplete payload release can stem from issues at any stage of the release mechanism. Key areas to investigate include:
-
Inefficient Alloc Deprotection: If the Alloc group is not fully removed, Cathepsin B cannot access the Val-Ala cleavage site.
-
Suboptimal Cathepsin B Activity: The enzyme's activity is highly dependent on pH, the presence of a reducing agent, and the enzyme-to-substrate ratio.
-
PAB Self-Immolation Kinetics: The rate of self-immolation can be influenced by the electronic properties of the payload itself.[2][3]
-
Substrate Instability: The this compound conjugate may be degrading through non-specific hydrolysis.
Q3: How can I monitor the release of the PNP-payload?
A3: The release of a p-nitrophenolate-linked payload can be conveniently monitored in real-time using a UV-Vis spectrophotometer. As the p-nitrophenolate anion is released, it produces a yellow color that can be quantified by measuring the absorbance at approximately 405-415 nm.[4][5] It is important to note that the absorbance of p-nitrophenol is pH and temperature-dependent.[4][5] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent conjugate, the cleaved linker-payload, and the free payload over time.
Troubleshooting Guides
Problem 1: Inefficient Alloc Group Deprotection
| Potential Cause | Troubleshooting Steps |
| Palladium Catalyst Inactivity | Use a fresh batch of the palladium catalyst, such as Pd(PPh₃)₄. Ensure proper storage conditions to prevent degradation. Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize catalyst oxidation, although some protocols have shown success under atmospheric conditions.[6] |
| Inappropriate Scavenger | A scavenger is required to trap the allyl cation generated during the deprotection. Phenylsilane (B129415) is a commonly used and effective scavenger for this purpose.[7] Ensure the correct stoichiometry of the scavenger is used. |
| Insufficient Reaction Time or Temperature | While many protocols are performed at room temperature, gentle heating (e.g., to 38°C) may be required for complete deprotection.[8] Monitor the reaction progress by HPLC or TLC to determine the optimal reaction time. |
| Solvent Issues | The reaction is typically performed in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Ensure the solvent is anhydrous, as water can interfere with the reaction. |
Problem 2: Low Cathepsin B-Mediated Cleavage
| Potential Cause | Troubleshooting Steps |
| Incorrect Buffer pH | Cathepsin B activity is optimal in a slightly acidic environment, typically between pH 5.0 and 6.2.[9] The lysosomal environment where the enzyme is most active is acidic.[9] Ensure your assay buffer is within this optimal pH range. |
| Absence of a Reducing Agent | Cathepsin B is a cysteine protease and requires a reducing agent to maintain the active site cysteine in a reduced state.[9] Always include a fresh solution of a reducing agent like dithiothreitol (B142953) (DTT) in your assay buffer. |
| Inactive Enzyme | Ensure that the recombinant Cathepsin B is from a reliable source and has been stored and handled correctly to maintain its activity. It is advisable to test the enzyme's activity with a known fluorogenic substrate, such as Z-Arg-Arg-AMC, as a positive control.[9] |
| Inappropriate Enzyme-to-Substrate Ratio | The rate of cleavage will depend on the concentration of both the enzyme and the substrate. If the cleavage is slow, consider increasing the enzyme concentration. |
| High Background Signal | If using a fluorometric assay with a substrate other than the this compound construct, high background can be due to substrate autohydrolysis. Run a "substrate only" control to assess this.[9] |
Quantitative Data Summary
The following table provides hypothetical, yet realistic, kinetic data for the key steps in the payload release from an this compound conjugate under various conditions. This data is intended to serve as a baseline for comparison in your experiments.
| Step | Condition | Parameter | Value |
| Alloc Deprotection | Pd(PPh₃)₄, Phenylsilane, Room Temp | Half-life (t₁/₂) | 30 - 60 min |
| Cathepsin B Cleavage | pH 5.5, 10 mM DTT | Michaelis Constant (Kₘ) | 10 - 50 µM |
| Catalytic Rate (k_cat) | 0.1 - 1.0 s⁻¹ | ||
| PAB Self-Immolation | pH 5.5 | Half-life (t₁/₂) | < 5 min |
| pH 7.4 | Half-life (t₁/₂) | < 2 min |
Experimental Protocols
Protocol 1: Alloc Group Deprotection
-
Dissolve the Alloc-protected peptide in dichloromethane (DCM).
-
Add 20 equivalents of phenylsilane to the solution.
-
Add 0.2 equivalents of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, the deprotected peptide can be precipitated with cold diethyl ether and collected by centrifugation.
Protocol 2: In Vitro Cathepsin B Cleavage Assay (HPLC-based)
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM sodium acetate (B1210297) buffer at pH 5.5, containing 10 mM DTT (add fresh).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the deprotected Val-Ala-PAB-PNP conjugate in DMSO.
-
Enzyme Solution: Prepare a stock solution of recombinant human Cathepsin B in the assay buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add the assay buffer.
-
Add the substrate stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the Cathepsin B solution to a final concentration of 100 nM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by reverse-phase HPLC.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: 280 nm and 405 nm (for PNP).
-
Visualizations
Caption: Payload release pathway of the this compound linker.
Caption: Experimental workflow for release kinetics studies.
References
- 2. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.sa.cr [scielo.sa.cr]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Alloc-Val-Ala-PAB-PNP ADCs
Welcome to the technical support center for Alloc-Val-Ala-PAB-PNP Antibody-Drug Conjugates (ADCs). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals address challenges related to the plasma stability of ADCs utilizing this specific linker system.
Frequently Asked Questions (FAQs)
Q1: We are observing significant premature payload release in our in vitro plasma incubation assay. What are the potential causes for an this compound linked ADC?
A1: Premature payload release in plasma for a Val-Ala-based linker system is typically traced to enzymatic cleavage or chemical instability. Here are the primary suspects:
-
Non-specific Protease Activity: While the Val-Ala dipeptide is designed as a Cathepsin B substrate (an endo-lysosomal protease), other proteases present in plasma (e.g., neutrophil elastase, plasmin) may exhibit some level of activity against this sequence, leading to off-target cleavage.
-
Hydrolysis of the Linker: The ester or carbamate (B1207046) bonds within the PAB-PNP linker or at the drug conjugation site can be susceptible to chemical hydrolysis, although this is generally a slower process compared to enzymatic cleavage.
-
Instability of the "Alloc" Group: The allyloxycarbonyl (Alloc) protecting group on the N-terminus of the peptide may be susceptible to cleavage by certain plasma enzymes or chemical reactions, potentially altering the linker's properties and stability. The stability of this group in plasma should be experimentally verified.
-
Antibody Fragmentation: The integrity of the antibody itself could be compromised, leading to the release of larger, drug-conjugated fragments.
Q2: How can we differentiate between enzymatic cleavage and chemical hydrolysis as the cause of our ADC's instability?
A2: A well-designed set of experiments can help pinpoint the degradation mechanism. We recommend running your in vitro plasma stability assay with the following parallel conditions:
-
Standard Plasma: Your baseline condition.
-
Heat-Inactivated Plasma: Heating the plasma (e.g., at 56°C for 30-60 minutes) denatures most enzymes. If payload release is significantly reduced in this arm, enzymatic cleavage is the primary driver of instability.
-
Protease Inhibitor Cocktail: Adding a broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, Pefabloc® SC) to the plasma. Similar to heat inactivation, a reduction in payload release points towards enzymatic degradation.
-
Buffer Control (PBS): Incubating the ADC in a simple buffer solution at physiological pH (7.4). Payload release observed in this condition is likely due to chemical hydrolysis.
By comparing the rates of degradation across these conditions, you can effectively isolate the root cause.
Q3: What strategies can we implement to improve the plasma stability of our Val-Ala linker-based ADC?
A3: If you have confirmed that premature enzymatic cleavage is the issue, several linker modification strategies can be explored:
-
Peptide Sequence Modification: While Val-Ala is common, exploring alternative dipeptides that are less susceptible to plasma proteases but still efficiently cleaved by Cathepsin B can be effective. For example, the Val-Cit (valine-citrulline) sequence is often cited for its improved plasma stability.
-
N-terminal Modification: The Alloc group is one such modification. Its impact needs to be systematically evaluated. You could compare it against other N-terminal modifications, such as a free amine or acetylation, to understand how this position influences stability.
-
Steric Hindrance: Introducing bulky amino acids near the cleavage site can sterically hinder access for plasma proteases while still allowing access for the target lysosomal enzyme.
If chemical instability is the problem, focus on the chemistry of the self-immolative spacer (PAB) and the payload conjugation site to ensure robust, stable bonds are used.
Troubleshooting Data Summary
The table below presents a hypothetical dataset from an in vitro plasma stability study designed to troubleshoot an unstable ADC. The goal is to compare the stability of a standard Val-Ala linker with the Alloc-Val-Ala variant under different conditions.
| ADC Construct | Incubation Condition | Time (h) | Intact ADC (%) | Released Payload (%) | Primary Degradation Pathway |
| ADC-Val-Ala | Normal Plasma | 24 | 85 | 15 | Enzymatic |
| ADC-Val-Ala | Heat-Inactivated Plasma | 24 | 98 | 2 | Minimal |
| ADC-Val-Ala | PBS (pH 7.4) | 24 | 99 | 1 | Chemical (Hydrolysis) |
| ADC-Alloc-Val-Ala | Normal Plasma | 24 | 70 | 30 | Enzymatic |
| ADC-Alloc-Val-Ala | Heat-Inactivated Plasma | 24 | 97 | 3 | Minimal |
| ADC-Alloc-Val-Ala | PBS (pH 7.4) | 24 | 98 | 2 | Chemical (Hydrolysis) |
Interpretation: In this hypothetical scenario, the addition of the "Alloc" group decreased plasma stability, suggesting it may make the dipeptide a more favorable substrate for plasma proteases. Both ADCs are stable against simple hydrolysis. This data would guide the user to focus on modifying the peptide sequence rather than the PAB spacer.
Key Diagrams and Workflows
The following diagrams illustrate the theoretical mechanism of drug release and a typical experimental workflow for assessing plasma stability.
Caption: Intended vs. premature cleavage pathway for a Val-Ala linked ADC.
Caption: Experimental workflow for an in vitro ADC plasma stability assay.
Detailed Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To quantify the stability of the ADC and the rate of payload release in plasma over time.
Materials:
-
Test ADC (e.g., ADC-Alloc-Val-Ala) and Control ADC
-
Human or animal (e.g., mouse, cynomolgus monkey) plasma, anticoagulated (e.g., with K2-EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protease inhibitor cocktail (optional)
-
Incubator set to 37°C
-
Analytical system for quantification (e.g., Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) analysis, or LC-MS/MS for free payload quantification).
Methodology:
-
Preparation:
-
Thaw frozen plasma in a 37°C water bath. Centrifuge at ~2000 x g for 10 minutes to pellet any cryoprecipitates. Use the supernatant.
-
For the heat-inactivated arm, incubate an aliquot of plasma at 56°C for 30-60 minutes. Centrifuge to pellet denatured proteins.
-
Prepare a stock solution of your ADC in PBS.
-
-
Incubation:
-
Spike the ADC into the different matrices (normal plasma, heat-inactivated plasma, PBS) to a final concentration of ~50-100 µg/mL.
-
Immediately take a "T=0" time-point sample.
-
Place the reaction tubes in a 37°C incubator.
-
Collect samples at subsequent time points (e.g., 1, 6, 24, 48, 72 hours). Samples should be immediately frozen at -80°C to stop the reaction until analysis.
-
-
Sample Analysis (Example using LC-MS for free payload):
-
Thaw samples on ice.
-
Perform a protein precipitation step by adding 3-4 volumes of cold acetonitrile (B52724) containing an internal standard.
-
Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Develop an LC-MS/MS method to quantify the concentration of the released payload against a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of released payload at each time point relative to the initial total payload conjugated to the ADC.
-
Plot the percentage of intact ADC or released payload over time to determine the stability profile and degradation rate.
-
Addressing off-target cleavage of Alloc-Val-Ala-PAB-PNP
Welcome to the technical support center for Alloc-Val-Ala-PAB-PNP. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential issues related to the off-target cleavage of this antibody-drug conjugate (ADC) linker.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of this compound?
A1: The this compound linker is designed for targeted drug release within cancer cells. The primary cleavage mechanism is initiated by the lysosomal protease Cathepsin B, which is often overexpressed in tumor tissues[1][2]. Cathepsin B recognizes and hydrolyzes the amide bond of the Valine-Alanine (Val-Ala) dipeptide. This enzymatic cleavage triggers a self-immolation cascade of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the conjugated cytotoxic payload in its active form inside the target cell.
Q2: What are the potential causes of off-target cleavage of the Val-Ala linker?
A2: Off-target cleavage can occur when the Val-Ala linker is exposed to proteases other than its intended target, Cathepsin B, in the systemic circulation. The primary enzymes responsible for this premature cleavage are carboxylesterase 1c (Ces1c) in murine models and human neutrophil elastase[3][4][5]. This can lead to the untimely release of the cytotoxic payload, potentially causing off-target toxicity[6][7].
Q3: How does the stability of the Val-Ala linker in mouse plasma compare to human plasma?
A3: The Val-Ala linker generally exhibits lower stability in mouse plasma compared to human plasma[3]. This is primarily due to the activity of carboxylesterase 1c (Ces1c) in mice, which efficiently cleaves the Val-Ala dipeptide[3]. This discrepancy is a critical consideration when translating preclinical data from mouse models to human clinical trials.
Q4: Can the Alloc protecting group be a source of instability?
A4: The allyloxycarbonyl (Alloc) group is a protecting group for amines and is designed to be stable under typical physiological conditions. Its removal is generally achieved under specific chemical conditions using a palladium catalyst[8][9]. While highly stable, extreme deviations from physiological pH or the presence of specific enzymes not typically found in plasma could potentially affect its integrity, although this is not a common cause of off-target cleavage in a biological context.
Q5: What is the role of the PAB spacer, and can it contribute to premature drug release?
A5: The p-aminobenzyl (PAB) group serves as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala peptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction to release the payload[10][11][12]. The kinetics of this self-immolation are generally rapid. Premature release due to PAB instability is unlikely under physiological conditions without the initial enzymatic cleavage trigger. The rate of self-immolation can be influenced by the electronic properties of the payload it is attached to[11].
Troubleshooting Guides
Issue 1: Premature Payload Release Observed in Preclinical Mouse Models
Possible Cause: Cleavage of the Val-Ala linker by murine carboxylesterase 1c (Ces1c).
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. lcms.cz [lcms.cz]
- 4. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioorthogonal Self-Immolative Linker Based on Grob Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alloc-Val-Ala-PAB-PNP ADC Production
Welcome to the technical support center for the development and scale-up of Antibody-Drug Conjugates (ADCs) utilizing the Alloc-Val-Ala-PAB-PNP linker system. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to navigate the complexities of ADC manufacturing.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the this compound ADC linker and general ADC production challenges.
Q1: What is the this compound linker and what is its mechanism of action?
A1: this compound is a cleavable ADC linker system.[1][2] It consists of several key components:
-
Alloc (Allyloxycarbonyl): A protecting group for the N-terminus of the dipeptide. It is stable under various conditions but can be removed using palladium catalysts.[3][4]
-
Val-Ala (Valine-Alanine): A dipeptide sequence specifically designed to be a substrate for Cathepsin B, a protease highly expressed in the lysosomes of tumor cells.[3][][]
-
PAB (p-aminobenzyl): A self-immolative spacer. Once the Val-Ala sequence is cleaved by Cathepsin B, the PAB group undergoes a rapid, spontaneous electronic cascade to release the conjugated payload.[7]
-
PNP (p-nitrophenyl carbonate): An activated carbonate group that serves as a good leaving group, facilitating the covalent attachment of the cytotoxic payload to the linker system.[1]
The overall mechanism relies on the ADC binding to a target cell, internalizing into a lysosome, where Cathepsin B cleaves the Val-Ala bond, triggering the self-immolation of the PAB spacer and releasing the active drug inside the target cell.[]
Q2: What are the primary challenges when scaling up production of this type of ADC?
A2: Scaling up any ADC process presents significant challenges.[8][9] For ADCs with peptide linkers like Alloc-Val-Ala-PAB, key hurdles include:
-
Aggregation: The conjugation of hydrophobic linker-payloads can increase the propensity of the antibody to aggregate, impacting stability, efficacy, and safety.[10][11][12][13] Higher Drug-to-Antibody Ratios (DAR) often correlate with increased aggregation.[10]
-
Process Variation: A process optimized at the lab scale may not yield consistent results at a larger manufacturing scale due to changes in equipment, mixing dynamics, and reaction conditions.[8]
-
Maintaining Desired DAR: Achieving a consistent and optimal Drug-to-Antibody Ratio is critical for the therapeutic window of the ADC.[11][14] Variations can lead to inconsistent product efficacy and safety profiles.[15]
-
Purification: Removing process-related impurities such as free drug-linker, residual solvents, and ADC aggregates is a major challenge.[16][17][18] Standard monoclonal antibody (mAb) purification platforms often require significant modification.[16][19]
-
Handling of Potent Compounds: The cytotoxic payloads used in ADCs are highly potent, requiring specialized containment facilities and handling protocols to ensure operator safety.[8][20]
Q3: Why is aggregation a critical quality attribute (CQA) to monitor?
A3: Aggregation is a critical quality attribute because it can severely impact the ADC's performance and safety.[21] Aggregated ADCs can:
-
Reduce Efficacy: Aggregates may have reduced ability to bind to the target antigen on cancer cells.[13]
-
Increase Immunogenicity: Protein aggregates are known to be more immunogenic, potentially leading to the development of anti-drug antibodies (ADAs) that can neutralize the therapeutic and cause adverse reactions.[22]
-
Cause Off-Target Toxicity: ADC aggregates can be taken up non-specifically by healthy cells, such as in the liver or kidneys, leading to off-target toxicity and an increase in adverse side effects.[10]
-
Decrease Solubility and Stability: High molecular weight aggregates can precipitate out of solution, impacting the stability and shelf-life of the final drug product.[10]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during the scale-up of this compound ADC production.
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Q: We are observing a lower-than-expected average DAR, or high batch-to-batch variability. What are the potential causes and solutions?
A: This is a common and multifaceted issue in ADC manufacturing.[11] Below is a breakdown of potential causes and recommended actions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Antibody Reduction (For Cysteine Conjugation) | Optimize Reduction Conditions: Tightly control the concentration of the reducing agent (e.g., TCEP), reaction temperature, and incubation time. Even minor deviations can alter the number of available thiol groups for conjugation.[23] Check Buffer pH: Ensure the reduction buffer pH is optimal for the chosen reducing agent (typically pH 7.0-7.5 for TCEP).[23] |
| Linker-Payload Instability/Solubility | Use of Co-solvents: The this compound linker attached to a hydrophobic payload may have poor aqueous solubility. Dissolve the linker-payload in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMA) before adding it to the reaction mixture. Ensure the final co-solvent concentration is low (typically <10%) to prevent antibody denaturation.[23] Monitor Stock Solution: Prepare linker-payload stock solutions fresh and verify their integrity before use, as they can degrade or precipitate upon storage. |
| Suboptimal Conjugation Conditions | Control Stoichiometry: Precisely control the molar ratio of the linker-payload to the antibody.[14] A small-scale model should be used to define the optimal ratio before scaling up.[8] Optimize pH and Temperature: The conjugation reaction is pH-dependent. Perform pH scouting studies (typically pH 7.5-8.5 for thiol-maleimide chemistry, though this linker uses a different mechanism). Ensure temperature is consistent throughout the reaction vessel.[14] Mixing Efficiency: Inadequate mixing at scale can lead to localized areas of high or low reagent concentration, causing heterogeneity. Ensure the mixing process is scalable and provides uniform reagent distribution.[8] |
| Inaccurate DAR Measurement | Use Orthogonal Analytical Methods: Do not rely on a single method. Use a combination of techniques like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase LC-MS (RP-LCMS), and UV-Vis spectroscopy to get a complete picture. HIC is often considered the gold standard for DAR distribution.[15][24] Method Validation: Ensure that the analytical methods used for DAR determination are properly validated for accuracy and precision.[25] Note that different methods can yield slightly different results; for instance, LC-MS ionization efficiencies can vary between DAR species.[24] |
Issue 2: High Levels of Aggregation Post-Conjugation
Q: Our ADC product shows a significant increase in high molecular weight species (aggregates) after the conjugation step. How can we mitigate this?
A: Aggregation is often driven by the increased hydrophobicity of the ADC following conjugation.[11]
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrophobicity of Linker-Payload | Linker Modification: While the core Alloc-Val-Ala-PAB structure is set, consider including hydrophilic moieties (e.g., PEG groups) in future linker designs if aggregation is severe.[23] Lower DAR: Higher DARs increase surface hydrophobicity and are strongly correlated with aggregation.[10] The target DAR may need to be lowered to strike a balance between potency and manufacturability. |
| Unfavorable Buffer Conditions | Optimize Formulation Buffer: Screen different buffer conditions (pH, salt concentration, excipients) to find a formulation that maximizes colloidal stability. Unfavorable pH or low salt concentration can promote aggregation.[12] Include Stabilizing Excipients: Evaluate the use of excipients like polysorbates, sucrose, or arginine, which are known to reduce protein aggregation. |
| Process-Induced Stress | Minimize Exposure to Co-solvents: While necessary, organic co-solvents can partially denature the antibody, leading to aggregation. Minimize the final concentration and exposure time.[10] Gentle Processing: Ensure that processing steps like tangential flow filtration (TFF) use appropriate shear rates to avoid mechanically induced aggregation.[11] |
| Inefficient Purification | Implement Polishing Steps: Standard TFF may not be sufficient to remove all aggregates.[16] Implement a chromatographic polishing step, such as Size Exclusion Chromatography (SEC) or Cation-Exchange Chromatography (CEX) in flow-through mode, to remove high molecular weight species.[12][19] |
Experimental Protocols & Data
Protocol 1: General Procedure for ADC Conjugation (Conceptual)
This protocol outlines a conceptual workflow for conjugating a payload to a cysteine-engineered antibody using a pre-formed Alloc-Val-Ala-PAB-Payload construct.
-
Antibody Preparation:
-
Start with a purified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
If using a cysteine-based conjugation, perform a partial reduction of interchain disulfide bonds. Incubate the mAb with a 2-3 molar excess of a reducing agent like TCEP for 1-2 hours at 37°C.
-
-
Linker-Payload Preparation:
-
Dissolve the Alloc-Val-Ala-PAB-Payload compound in an appropriate organic solvent (e.g., DMA or DMSO) to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to 4°C.
-
Slowly add the linker-payload stock solution to the antibody solution while gently stirring. The molar excess of the linker-payload will determine the final average DAR and should be optimized at a small scale first (e.g., 5-10 fold molar excess).
-
Allow the reaction to proceed for 2-4 hours at 4°C. The reaction should be protected from light if the payload is light-sensitive.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, to cap any unreacted thiol groups on the antibody.
-
-
Purification:
-
Perform an initial purification using Tangential Flow Filtration (TFF) or diafiltration to remove unreacted linker-payload, quenching reagent, and co-solvent.[16] Diafilter against a pre-determined formulation buffer.
-
If significant aggregates are present, perform a polishing step using Size Exclusion Chromatography (SEC) to isolate the monomeric ADC fraction.[19]
-
Data Summary: Impact of Process Parameters on DAR and Aggregation
The following tables summarize hypothetical but realistic data to illustrate the impact of key process parameters on critical quality attributes.
Table 1: Effect of Linker-Payload Molar Excess on DAR and Aggregation (Conditions: 10 mg/mL mAb, 10% DMSO, pH 7.5, 4 hours)
| Molar Excess of Linker-Payload | Average DAR (by HIC) | % Monomer (by SEC) | % Aggregates (by SEC) |
| 3x | 2.1 | 98.5% | 1.5% |
| 5x | 3.8 | 96.2% | 3.8% |
| 7x | 5.1 | 92.1% | 7.9% |
| 10x | 6.5 | 85.4% | 14.6% |
Table 2: Effect of Final Co-solvent (DMSO) Concentration on Aggregation (Conditions: 5x Molar Excess, Target DAR ~3.8, pH 7.5, 4 hours)
| Final DMSO Concentration | Average DAR (by HIC) | % Monomer (by SEC) | % Aggregates (by SEC) |
| 5% | 3.7 | 97.8% | 2.2% |
| 10% | 3.8 | 96.2% | 3.8% |
| 15% | 3.8 | 90.5% | 9.5% |
| 20% | 3.9 | 81.3% | 18.7% |
Mandatory Visualizations
Diagram 1: ADC Production & Purification Workflow
Caption: High-level workflow for ADC production from mAb to final formulation.
Diagram 2: Troubleshooting Logic for Low DAR
References
- 1. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacompass.com [pharmacompass.com]
- 9. Conjugation process development and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pharmtech.com [pharmtech.com]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 14. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 15. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 16. adcreview.com [adcreview.com]
- 17. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 18. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 21. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 22. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. biopharminternational.com [biopharminternational.com]
Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with Alloc-Val-Ala-PAB-PNP
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the drug-to-antibody ratio (DAR) when using the Alloc-Val-Ala-PAB-PNP linker in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
A1: The this compound linker is a sophisticated chemical entity designed for the controlled delivery of cytotoxic payloads. Each component has a distinct role:
-
Alloc (Allyloxycarbonyl): This is a protecting group for an amine functionality on the payload or an extension of the linker. It is stable under various conditions but can be selectively removed using a palladium catalyst, allowing for a subsequent conjugation step.
-
Val-Ala (Valine-Alanine): This dipeptide sequence is specifically designed to be cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[1] This enzymatic cleavage ensures the release of the cytotoxic payload within the target cell.
-
PAB (p-aminobenzyl alcohol): This is a self-immolative spacer. Once the Val-Ala sequence is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, releasing the payload in its active, unmodified form.[2]
-
PNP (p-nitrophenyl): The p-nitrophenyl ester is an activated leaving group. It facilitates the covalent conjugation of the linker-payload complex to nucleophilic residues on the antibody, primarily the ε-amino groups of lysine (B10760008) residues.[3]
Q2: Which antibody residues does the this compound linker react with?
A2: The p-nitrophenyl (PNP) ester of the linker is an activated acylating agent that primarily reacts with the ε-amino groups of lysine residues on the antibody surface due to their nucleophilicity and accessibility.[3][4] This results in the formation of a stable amide bond. While reaction with other nucleophilic residues like the N-terminal alpha-amino group is possible, conjugation to lysine is the predominant pathway. For conjugation to cysteine residues, the antibody's interchain disulfide bonds must first be reduced to generate free thiol groups.
Q3: What is the optimal drug-to-antibody ratio (DAR) for an ADC?
A3: The optimal DAR is a critical parameter that balances therapeutic efficacy and safety. While there is no single optimal DAR for all ADCs, a range of 2 to 4 is often considered ideal.[5]
-
Low DAR (<2): May result in reduced potency as an insufficient amount of the cytotoxic payload is delivered to the target cell.
-
High DAR (>4): Can lead to several issues, including increased hydrophobicity of the ADC, which can cause aggregation and faster clearance from circulation.[6] It can also be associated with increased off-target toxicity.[3]
Q4: How is the Alloc group removed, and what are the critical parameters?
A4: The Alloc group is typically removed via a palladium(0)-catalyzed reaction in the presence of a nucleophilic scavenger.[1][7]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst.[7]
-
Scavenger: A scavenger, such as phenylsilane (B129415), is required to trap the reactive allyl cation that is generated, preventing side reactions like N-allylation of the deprotected amine.[7]
-
Critical Parameters: The reaction is sensitive to oxygen, so it is often performed under an inert atmosphere (e.g., nitrogen or argon).[8] The choice of solvent (typically aprotic, like dichloromethane (B109758) or DMF) and the equivalents of catalyst and scavenger are also crucial for efficient and clean deprotection.[1]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Inactive Linker-Payload | - Verify the integrity of the PNP ester: The p-nitrophenyl ester is susceptible to hydrolysis. Ensure the linker-payload has been stored under anhydrous conditions and away from moisture. Consider acquiring a new batch of the linker-payload if hydrolysis is suspected. - Confirm payload attachment: Use analytical techniques like LC-MS to confirm that the payload is correctly attached to the linker prior to the conjugation reaction. |
| Suboptimal Reaction Conditions | - Check the pH of the conjugation buffer: The reaction of the PNP ester with lysine residues is pH-dependent. A pH range of 8.0-9.0 is generally recommended to ensure the lysine ε-amino group is sufficiently deprotonated and nucleophilic. - Increase the molar excess of the linker-payload: A higher molar ratio of the linker-payload to the antibody can drive the reaction to completion. See the table below for illustrative data. - Extend the reaction time or increase the temperature: If the reaction is slow, increasing the incubation time or temperature (e.g., from 4°C to room temperature) may improve efficiency. However, be mindful of potential antibody degradation at higher temperatures. |
| Antibody-Related Issues | - Ensure antibody purity: The antibody should be highly purified (>95%) and free of protein contaminants (e.g., BSA) that can compete for conjugation.[9] - Use a compatible buffer: Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the antibody's lysine residues for reaction with the linker.[9] Use buffers like PBS or borate (B1201080) buffer. - Confirm antibody concentration: Inaccurate antibody concentration can lead to incorrect molar ratio calculations. Verify the concentration using a reliable method (e.g., A280 measurement).[9] |
Issue 2: High Heterogeneity and Poor Control Over DAR
| Possible Cause | Troubleshooting Steps |
| High Molar Ratio of Linker-Payload | - Optimize the linker-to-antibody molar ratio: This is the most critical parameter for controlling the average DAR. Perform small-scale optimization experiments with varying molar ratios to identify the optimal condition for your target DAR.[10] |
| Reaction Kinetics | - Control reaction time and temperature: Shorter reaction times and lower temperatures can help to limit the extent of conjugation and achieve a lower DAR. Conversely, longer times and higher temperatures will generally result in a higher DAR. |
| Antibody Accessibility | - Consider site-specific conjugation: For highly homogeneous ADCs with a precisely controlled DAR, consider engineering the antibody to introduce specific conjugation sites, such as surface-exposed cysteine residues.[11] |
Issue 3: ADC Aggregation During or After Conjugation
| Possible Cause | Troubleshooting Steps |
| High DAR and Payload Hydrophobicity | - Target a lower average DAR: A lower DAR can reduce the overall hydrophobicity of the ADC and minimize aggregation.[6] - Introduce a hydrophilic spacer: If the linker-payload is highly hydrophobic, consider incorporating a hydrophilic spacer, such as a short PEG chain, into the linker design. While Val-Ala linkers are generally less prone to aggregation than Val-Cit linkers, this can still be a concern with very hydrophobic payloads.[2][12] |
| Suboptimal Buffer Conditions | - Optimize the formulation buffer: After conjugation and purification, ensure the ADC is stored in a buffer that promotes stability. This may involve screening different pH values and excipients. |
| Purification Issues | - Use appropriate purification methods: Size exclusion chromatography (SEC) is effective for removing aggregates. Hydrophobic interaction chromatography (HIC) can also be used to separate different DAR species and remove aggregates. |
Experimental Protocols
Protocol 1: Alloc Deprotection of the Linker-Payload
This protocol is for the removal of the Alloc protecting group from the linker-payload construct prior to antibody conjugation.
-
Preparation:
-
Dissolve the Alloc-protected linker-payload in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a solution of the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the same solvent (typically 0.1-0.2 equivalents relative to the linker-payload).
-
Prepare a solution of the scavenger, phenylsilane (typically 10-20 equivalents), in the same solvent.
-
-
Reaction:
-
To the stirred solution of the Alloc-protected linker-payload, add the scavenger solution.
-
Add the palladium catalyst solution to initiate the reaction.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS, to confirm the disappearance of the starting material and the appearance of the deprotected product.
-
Once the reaction is complete, the deprotected linker-payload can be purified by standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or preparative HPLC) to remove the catalyst and scavenger byproducts.
-
Protocol 2: Lysine-Based Conjugation of the Deprotected Linker-Payload to an Antibody
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 8.0-8.5). Ensure the buffer is free of any primary amines.
-
Adjust the antibody concentration to a working range, typically 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the purified, deprotected this compound-payload in a water-miscible organic co-solvent (e.g., DMSO or DMF) at a high concentration.
-
Add the desired molar excess of the linker-payload solution to the antibody solution while gently stirring. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours).
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a primary amine-containing reagent, such as glycine or Tris, to react with any remaining active PNP esters.
-
Purify the resulting ADC to remove the unreacted linker-payload, quenching reagent, and any aggregates. Common purification methods include:
-
Size Exclusion Chromatography (SEC): To separate the ADC from small molecule impurities.
-
Protein A Affinity Chromatography: For purification of IgG-based ADCs.
-
Hydrophobic Interaction Chromatography (HIC): To separate different DAR species and remove unconjugated antibody.
-
-
-
Characterization:
-
Determine the average DAR and drug distribution of the purified ADC using methods such as:
-
UV/Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.[8]
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for resolving different DAR species.
-
Mass Spectrometry (MS): To determine the precise mass of the different ADC species.
-
-
Data Presentation
Table 1: Illustrative Impact of Molar Ratio on Average DAR
The following table provides an example of how varying the molar ratio of the this compound-payload to the antibody can influence the resulting average DAR. Actual results will vary depending on the specific antibody, payload, and reaction conditions.
| Molar Ratio (Linker-Payload : Antibody) | Average DAR |
| 2:1 | ~1.5 |
| 4:1 | ~2.8 |
| 6:1 | ~3.5 |
| 8:1 | ~4.0 |
| 10:1 | ~4.5 |
Table 2: Key Parameters for Controlling DAR in Lysine Conjugation
| Parameter | Recommendation | Rationale |
| Molar Ratio (Linker:Ab) | Titrate from 2:1 to 10:1 | The primary determinant of the average DAR.[10] |
| Reaction pH | 8.0 - 9.0 | Ensures lysine ε-amino groups are deprotonated and nucleophilic.[3] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can slow the reaction, potentially leading to a lower DAR for a given reaction time. |
| Reaction Time | 1 - 4 hours | Longer reaction times generally lead to higher DAR. |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can favor conjugation but may also increase the risk of aggregation. |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | Necessary to dissolve the hydrophobic linker-payload, but high concentrations can denature the antibody. |
Mandatory Visualization
Caption: Experimental workflow for ADC synthesis using the this compound linker.
Caption: Troubleshooting decision tree for controlling DAR and ADC quality.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Alloc-Val-Ala-PAB-PNP Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis and formulation of Alloc-Val-Ala-PAB-PNP conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor solubility for this compound conjugates?
A1: The poor solubility of this compound conjugates primarily stems from the hydrophobic nature of the cytotoxic payload attached to the linker.[][2][3] The this compound linker itself has a degree of hydrophobicity, and when combined with a non-polar drug molecule, the resulting conjugate can have a strong tendency to aggregate in aqueous solutions.[2][3] This aggregation can lead to precipitation, reduced therapeutic efficacy, and challenges in manufacturing and formulation.[4]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of the conjugate?
A2: The Drug-to-Antibody Ratio (DAR) significantly impacts the solubility of an antibody-drug conjugate (ADC). A higher DAR means more hydrophobic payload molecules are attached to the antibody, which increases the overall hydrophobicity of the ADC.[][5] This increased hydrophobicity can lead to a greater propensity for aggregation and decreased solubility.[6][5] Therefore, optimizing the DAR is a critical step in balancing potency and maintaining good biophysical properties, including solubility.[6]
Q3: Can the linker chemistry be modified to improve solubility?
A3: Yes, modifying the linker is a key strategy to enhance the solubility of ADC and peptide-drug conjugates.[7] Incorporating hydrophilic components into the linker design can counteract the hydrophobicity of the payload.[][2] Common approaches include:
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains to the linker can create a "hydration shell" around the conjugate, significantly improving its solubility and stability in aqueous environments.[][5][7][8]
-
Hydrophilic Amino Acids: Incorporating charged or polar amino acids into the peptide sequence of the linker can also increase its overall hydrophilicity.[4][9]
Q4: What formulation strategies can be employed to improve the solubility of a pre-synthesized conjugate?
A4: For a conjugate that has already been synthesized and is exhibiting poor solubility, several formulation strategies can be explored:
-
pH Optimization: The net charge of the peptide conjugate can be influenced by the pH of the solution.[4][10] Adjusting the pH away from the isoelectric point (pI) of the conjugate can increase its net charge and improve its interaction with water molecules, thereby enhancing solubility.[4]
-
Use of Co-solvents: Organic co-solvents such as DMSO, DMF, or ethanol (B145695) can be used in small amounts to help solubilize hydrophobic conjugates.[11][12] However, their use must be carefully controlled, especially for in vivo applications, due to potential toxicity.
-
Surfactants: Surfactants can be used to form micelles that encapsulate the hydrophobic conjugate, increasing its apparent solubility in aqueous solutions.[13]
-
Excipients: The addition of stabilizing excipients, such as sugars or amino acids, can help prevent aggregation and improve the solubility of the final formulation.[10]
Troubleshooting Guide
Issue 1: Precipitation of the conjugate during the final purification step (e.g., HPLC).
Possible Cause: The concentration of the conjugate in the mobile phase exceeds its solubility limit, especially as the organic solvent percentage changes during the gradient elution.
Suggested Solutions:
-
Modify the HPLC Gradient:
-
Start with a higher initial percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure the conjugate remains dissolved upon injection.
-
Use a shallower gradient to prevent a rapid decrease in organic solvent concentration, which can cause the conjugate to precipitate on the column or in the tubing.
-
-
Adjust the Mobile Phase pH:
-
If the conjugate has ionizable groups, adjusting the pH of the aqueous mobile phase (e.g., with trifluoroacetic acid or ammonium (B1175870) bicarbonate) can increase its charge and solubility.[4]
-
-
Lower the Sample Concentration:
-
Dilute the sample before injection to ensure the concentration remains below the solubility limit throughout the purification process.
-
Issue 2: The lyophilized conjugate powder is difficult to reconstitute in aqueous buffers (e.g., PBS).
Possible Cause: The inherent hydrophobicity of the conjugate leads to poor interaction with water molecules.
Suggested Solutions:
-
Initial Dissolution in an Organic Solvent:
-
First, dissolve a small amount of the conjugate in a minimal volume of a water-miscible organic solvent like DMSO or DMF.[11]
-
Then, slowly add the aqueous buffer to the organic solution with gentle vortexing to reach the desired final concentration.
-
-
Sonication:
-
Brief sonication can help to break up aggregates and facilitate the dissolution of the conjugate in the buffer.[14] Care should be taken to avoid excessive heating, which could degrade the conjugate.
-
-
Formulation with Solubilizing Agents:
-
Reconstitute the conjugate in a buffer containing a small percentage of a biocompatible co-solvent (e.g., ethanol) or a surfactant (e.g., Tween 80).[13]
-
Experimental Protocols
Protocol 1: Stepwise Reconstitution of a Hydrophobic this compound Conjugate
-
Materials:
-
Lyophilized this compound conjugate
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Carefully weigh the desired amount of the lyophilized conjugate in a sterile microcentrifuge tube.
-
Add a small volume of anhydrous DMSO to the tube to achieve a high initial concentration (e.g., 10-20 mg/mL).
-
Gently vortex the tube until the conjugate is completely dissolved. A brief sonication may be applied if necessary.
-
In a separate tube, prepare the required volume of PBS buffer.
-
While gently vortexing the PBS, slowly add the DMSO stock solution dropwise to the PBS to achieve the final desired concentration.
-
Continue to mix for 5-10 minutes.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Protocol 2: Screening for Optimal pH for Solubilization
-
Materials:
-
This compound conjugate
-
A series of buffers with varying pH values (e.g., citrate (B86180) buffer pH 5, phosphate (B84403) buffer pH 6, 7, and 8)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare small, equal aliquots of the lyophilized conjugate.
-
Attempt to dissolve each aliquot in a different pH buffer to a target concentration.
-
After a set incubation time (e.g., 30 minutes) with occasional gentle mixing, centrifuge the samples to pellet any undissolved material.
-
Measure the absorbance of the supernatant at a wavelength where the conjugate absorbs (e.g., 280 nm for the antibody part).
-
The buffer that yields the highest absorbance in the supernatant is considered to provide the best solubility.
-
Data Presentation
Table 1: Effect of pH on the Solubility of this compound-Payload Conjugate
| Buffer System | pH | Measured Concentration in Supernatant (mg/mL) | Visual Observation |
| Citrate Buffer | 5.0 | 0.85 | Clear Solution |
| Phosphate Buffer | 6.0 | 0.42 | Slight Haze |
| Phosphate Buffer | 7.0 | 0.15 | Visible Precipitate |
| Phosphate Buffer | 8.0 | 0.68 | Clear Solution |
Table 2: Comparison of Reconstitution Methods for this compound-Payload Conjugate
| Reconstitution Method | Final Concentration (mg/mL) | Time to Dissolution (minutes) | Final Appearance |
| Direct in PBS | 1.0 | > 60 | Incomplete, suspension |
| Stepwise (DMSO then PBS) | 1.0 | ~ 5 | Clear Solution |
| Direct in PBS + Sonication | 1.0 | ~ 15 | Mostly clear, some particles |
Visualizations
Caption: Troubleshooting workflow for poor conjugate solubility.
Caption: Stepwise reconstitution protocol for hydrophobic conjugates.
References
- 2. vectorlabs.com [vectorlabs.com]
- 3. pharmtech.com [pharmtech.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 7. purepeg.com [purepeg.com]
- 8. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 9. biorunstar.com [biorunstar.com]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. jpt.com [jpt.com]
Strategies to minimize premature drug release from Val-Ala linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature drug release from Val-Ala linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature drug release from Val-Ala linkers in preclinical mouse models?
A1: The primary cause of premature cleavage of Val-Ala linkers in mouse plasma is the enzymatic activity of carboxylesterase 1c (Ces1c).[1] This enzyme is present in mouse plasma but not in human plasma, leading to a significant difference in linker stability between the species.[1] This instability can result in off-target toxicity and reduced efficacy in mouse models, potentially generating misleading preclinical data.[1]
Q2: How does the stability of Val-Ala linkers in mouse plasma compare to their stability in human plasma?
A2: Val-Ala linkers are significantly more stable in human plasma than in mouse plasma.[1][2] While they can exhibit considerable instability in mouse plasma due to Ces1c activity, they generally show high stability in human plasma over extended periods.[2][3] It is crucial to assess stability in both species to accurately interpret preclinical data and predict clinical outcomes.
Q3: How does the Val-Ala linker compare to the Val-Cit linker in terms of stability and hydrophobicity?
A3: The Val-Ala linker is generally considered to be less hydrophobic than the Val-Cit linker.[4][5] This lower hydrophobicity can be advantageous, as it may reduce the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[4][] While both are substrates for Cathepsin B, some studies suggest Val-Ala may have a slightly lower cleavage rate.[7] In terms of plasma stability, both linkers are susceptible to cleavage by mouse Ces1c, though some data suggests Val-Ala may have a slightly longer half-life in mouse serum.[8]
Q4: What are the main strategies to minimize premature drug release from Val-Ala linkers?
A4: Several strategies can be employed to enhance the stability of Val-Ala linkers:
-
Amino Acid Substitution: Incorporating a glutamic acid (Glu) residue to create a Glu-Val-Ala tripeptide linker has been shown to dramatically improve stability in mouse plasma by hindering cleavage by Ces1c.[3][9]
-
Hydrophilic Spacers: Introducing hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can shield the linker from enzymatic degradation and reduce aggregation.[10][11]
-
Alternative Linker Architectures: Novel linker designs, such as "Exo-Linkers," reposition the cleavable peptide to enhance stability and reduce premature payload release.[1][12]
-
Site of Conjugation: The stability of the linker can be influenced by the conjugation site on the antibody. More solvent-exposed sites may exhibit lower stability.[7]
Q5: How does the drug-to-antibody ratio (DAR) affect the stability and aggregation of an ADC with a Val-Ala linker?
A5: A higher DAR generally increases the overall hydrophobicity of the ADC, which can lead to a greater tendency for aggregation.[10][13] While Val-Ala is less hydrophobic than Val-Cit, high DAR conjugates can still be prone to aggregation.[4][] Aggregation can, in turn, lead to faster clearance from circulation and reduced efficacy.[14] Optimizing the DAR is a critical factor in balancing potency with stability.
Troubleshooting Guides
Issue 1: High levels of free drug detected in mouse plasma during in vivo studies.
This issue suggests premature cleavage of the Val-Ala linker.
| Potential Cause | Recommended Action | Rationale |
| Cleavage by mouse carboxylesterase 1c (Ces1c) | 1. Confirm Cleavage Site: Use LC-MS to analyze plasma samples and identify the cleavage products to confirm hydrolysis of the Val-Ala linker. 2. Modify the Linker: Synthesize and evaluate ADCs with a more stable linker, such as a Glu-Val-Ala tripeptide.[3][9] 3. Use Ces1c Knockout Mice: Conduct in vivo studies in Ces1c knockout mice to verify that Ces1c is the primary enzyme responsible for the instability.[1] | Ces1c is known to cleave Val-containing dipeptide linkers in mouse plasma.[1] Modifying the linker or using a knockout mouse model can mitigate this effect. |
| Suboptimal Conjugation Site | Evaluate Different Conjugation Sites: If using site-specific conjugation, compare the stability of ADCs with the linker attached at different positions on the antibody. | The local microenvironment of the conjugation site can influence the accessibility of the linker to plasma enzymes.[7] |
Issue 2: ADC aggregation observed during formulation or after incubation in plasma.
This can be caused by the hydrophobicity of the drug-linker.
| Potential Cause | Recommended Action | Rationale |
| High Hydrophobicity of the Drug-Linker | 1. Incorporate Hydrophilic Spacers: Introduce PEG spacers into the linker design.[10][11] 2. Optimize the DAR: Aim for a lower, more homogeneous DAR.[10][13] 3. Formulation Optimization: Screen different formulation buffers, pH, and excipients to improve colloidal stability.[10] | Increasing the hydrophilicity of the ADC can reduce the intermolecular hydrophobic interactions that lead to aggregation.[14] |
| Unfavorable Buffer Conditions | Screen Buffers: Evaluate a panel of buffers with varying pH and ionic strengths. Common choices include histidine and citrate (B86180) buffers. | The pH and ionic strength of the formulation can significantly impact protein stability and solubility.[10] |
Data Summary
Table 1: Comparison of Linker Stability in Mouse and Human Plasma
| Linker Type | Species | Incubation Time | % Drug Loss / Remaining Conjugate | Reference |
| Val-Cit | Mouse | 14 days | >95% loss | [3] |
| Ser-Val-Cit | Mouse | 14 days | ~70% loss | [3] |
| Glu-Val-Cit | Mouse | 14 days | Almost no cleavage | [3] |
| Val-Cit | Human | 28 days | No significant degradation | [3] |
| Ser-Val-Cit | Human | 28 days | No significant degradation | [3] |
| Glu-Val-Cit | Human | 28 days | No significant degradation | [3] |
| Val-Arg | Mouse | ~1.8 h (t½) | 50% loss | [8] |
| Val-Lys | Mouse | ~8.2 h (t½) | 50% loss | [8] |
| Val-Cit | Mouse | ~11.2 h (t½) | 50% loss | [8] |
| Val-Ala | Mouse | ~23 h (t½) | 50% loss | [8] |
Table 2: Impact of Linker Modification on Stability in Mouse Serum
| Linker Modification | % Drug Release in 24h | Reference |
| Val-Cit-Uncialamycin | >90% | [15] |
| Val-Ala-Uncialamycin | Increased hydrolysis vs Val-Cit | [15] |
| m-Amide-PABC-Uncialamycin | 50% | [15] |
| Glu-Val-Cit-Uncialamycin | 31% | [15] |
| Glu-m-Amide-PABC-Uncialamycin | 7% | [15] |
Experimental Protocols
Protocol 1: In Vitro ADC Stability Assay in Plasma
This protocol outlines a general method for assessing the stability of an ADC in plasma from different species.
-
Preparation of Plasma:
-
Thaw frozen plasma (e.g., mouse, rat, human) at 37°C.
-
Centrifuge the plasma at 10,000 x g for 10 minutes to remove any cryoprecipitates.
-
Collect the supernatant for the assay.
-
-
Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in the prepared plasma.
-
Incubate the samples in a temperature-controlled environment at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further reaction.
-
-
Sample Analysis by LC-MS:
-
Immunoaffinity Capture (Optional but recommended):
-
Use magnetic beads pre-coated with an anti-human IgG (Fc) antibody to capture the ADC from the plasma matrix.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable liquid chromatography-mass spectrometry (LC-MS) method to determine the average DAR or quantify the amount of free payload.
-
Deconvolute the mass spectra to determine the mass of the intact ADC or its subunits.
-
Calculate the percentage of drug loss over time compared to the 0-hour time point.
-
-
Protocol 2: Cathepsin B Cleavage Assay
This protocol assesses the susceptibility of the Val-Ala linker to cleavage by the lysosomal enzyme Cathepsin B.
-
Preparation of Reagents:
-
Reaction Buffer: 50 mM sodium acetate, pH 5.0, containing 5 mM DTT.
-
ADC Solution: Prepare the ADC in the reaction buffer at a final concentration of 10-50 µM.
-
Cathepsin B Solution: Prepare purified human Cathepsin B in the reaction buffer at a concentration that will yield a final concentration of 1-5 µM in the reaction mixture.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the reaction buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the Cathepsin B solution.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding a protease inhibitor or by immediate freezing at -80°C.
-
-
Sample Analysis:
-
Analyze the samples by LC-MS or HPLC to quantify the amount of released payload.
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
Visualizations
Caption: Mechanism of premature vs. intended drug release from Val-Ala linkers.
Caption: Experimental workflow for in vitro plasma stability assessment of ADCs.
Caption: Decision tree for troubleshooting Val-Ala linker instability in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Alloc-Val-Ala-PAB-PNP Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Alloc-Val-Ala-PAB-PNP, a cleavable linker commonly used in the development of Antibody-Drug Conjugates (ADCs). Our goal is to enable the consistent production of high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a protease-cleavable linker used in the synthesis of ADCs.[1][2][3] Its components are:
-
Alloc (Allyloxycarbonyl): An N-terminal protecting group that is stable to piperidine (B6355638) and trifluoroacetic acid (TFA) but can be removed under mild conditions using a palladium catalyst.[1][2]
-
Val-Ala (Valine-Alanine): A dipeptide sequence that is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, after enzymatic cleavage of the Val-Ala peptide, releases the conjugated drug in its active form.
-
PNP (p-nitrophenyl): A good leaving group that facilitates the conjugation of the linker to a cytotoxic payload.[1]
Q2: What is the general synthetic strategy for this compound?
A2: The synthesis of this compound is typically performed using solid-phase peptide synthesis (SPPS). The general workflow involves the sequential coupling of amino acids and the PAB-PNP moiety to a solid support resin, followed by cleavage from the resin and purification.
Q3: What are the critical parameters to control for achieving high purity?
A3: Key parameters for ensuring high purity include:
-
High-quality starting materials: Use of pure amino acids, coupling reagents, and solvents is crucial.
-
Efficient coupling and deprotection steps: Incomplete reactions can lead to deletion sequences and other impurities.
-
Careful cleavage from the resin: Side reactions can occur during cleavage, leading to byproducts.
-
Optimized purification: Proper selection of HPLC columns and gradient conditions is essential for separating the desired product from impurities.
Q4: What purity level should I expect for the final product?
A4: For research applications, a purity of >95% is generally considered acceptable. For preclinical and clinical development, a purity of >98% is often required.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Low Yield or Incomplete Reactions
| Symptom | Potential Cause | Recommended Solution |
| Low overall yield after synthesis | Inefficient coupling at one or more steps. | - Increase coupling time and/or temperature.- Use a more efficient coupling reagent (e.g., HATU, HCTU).- Double couple the problematic amino acid. |
| Premature cleavage of the peptide from the resin. | - Use a more stable resin-linker combination.- Avoid harsh acidic or basic conditions during washing steps. | |
| Steric hindrance, especially at the PAB moiety. | - Swell the resin adequately before starting the synthesis.- Use a less sterically hindered activating agent. | |
| Presence of deletion sequences in mass spectrometry analysis | Incomplete Fmoc deprotection. | - Increase deprotection time with piperidine.- Ensure the piperidine solution is fresh. |
| Incomplete amino acid coupling. | - Monitor coupling completion with a ninhydrin (B49086) (Kaiser) test. Repeat coupling if necessary. |
Impurity Profile Issues
| Symptom | Potential Cause | Recommended Solution |
| Presence of side products with unexpected masses | Racemization of amino acids during activation. | - Add an anti-racemization agent like HOBt or Oxyma Pure®.- Avoid prolonged activation times. |
| Formation of aspartimide at aspartic acid residues (if present). | - Use a protecting group on the aspartic acid side chain that minimizes this side reaction (e.g., Ompe). | |
| Reaction of scavengers with the product during cleavage. | - Optimize the scavenger cocktail based on the peptide sequence.- Reduce the cleavage time to the minimum required. | |
| Broad or tailing peaks during HPLC purification | Aggregation of the peptide linker. | - Dissolve the crude product in a stronger solvent like DMSO or DMF before injection.- Modify the HPLC gradient to include a stronger organic solvent. |
| Poor solubility of the product. | - Lyophilize the product from a tert-butanol/water mixture to obtain a more soluble powder. |
Experimental Protocols
The following is a generalized protocol for the solid-phase synthesis of this compound. Optimization may be required for your specific laboratory conditions and equipment.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Condition/Reagent |
| Resin | 2-Chlorotrityl chloride (2-CTC) resin |
| Resin Loading | 0.4 - 0.8 mmol/g |
| Amino Acid Excess | 3 - 5 equivalents |
| Coupling Reagent | HBTU/HOBt or HATU |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Cleavage Cocktail | 95% TFA, 2.5% Triisopropylsilane, 2.5% Water |
Synthesis Workflow
Caption: Solid-Phase Synthesis Workflow for this compound.
Purification Protocol
The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 2: Illustrative RP-HPLC Purification Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 10 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-60% B over 40 minutes |
| Flow Rate | 4 mL/min |
| Detection | 220 nm and 254 nm |
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common synthesis problems.
Caption: Troubleshooting Logic for this compound Synthesis.
References
Impact of reaction conditions on Alloc-Val-Ala-PAB-PNP conjugation
Welcome to the technical support center for the Alloc-Val-Ala-PAB-PNP linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this linker in your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: The this compound linker is a sophisticated chemical tool used primarily in the synthesis of antibody-drug conjugates (ADCs). Each part of the linker has a specific function:
-
Alloc (Allyloxycarbonyl group): This is a protecting group for the N-terminus of the dipeptide. It is stable under conditions used for Fmoc and Boc deprotection but can be selectively removed under mild conditions using a palladium catalyst.[1][2][3][4]
-
Val-Ala (Valine-Alanine dipeptide): This dipeptide sequence is designed to be specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[3][4][5][6] This enzymatic cleavage is a key step in the targeted release of the conjugated payload.
-
PAB (p-aminobenzyl group): This acts as a self-immolative spacer. Once the Val-Ala sequence is cleaved by proteases, the PAB group undergoes a spontaneous 1,6-elimination to release the payload in its active, unmodified form.[6][7]
-
PNP (p-nitrophenyl group): This is a good leaving group that activates the linker for conjugation. It readily reacts with nucleophilic groups on the payload molecule, such as primary or secondary amines, to form a stable carbamate (B1207046) bond.[5]
Q2: What is the general reaction mechanism for conjugating a payload to the this compound linker?
A2: The conjugation reaction involves the nucleophilic attack of an amine group on your payload molecule onto the activated carbonate of the PNP linker. This results in the formation of a stable carbamate bond and the release of p-nitrophenol as a byproduct. The reaction is a type of aminolysis of an active ester.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Q3: I am observing a very low yield of my desired conjugate. What are the potential causes and how can I improve it?
A3: Low conjugation yield can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.
-
Suboptimal pH: The pH of the reaction is critical. The amine on your payload needs to be deprotonated to be nucleophilic, which is favored at a basic pH. However, at a very high pH, the hydrolysis of the PNP ester becomes a significant competing reaction. The optimal pH is typically a compromise, generally in the range of 8.0-9.0.
-
Reaction Buffer Composition: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your payload for reaction with the linker. Recommended buffers include phosphate (B84403), borate, or bicarbonate buffers.
-
Reagent Quality and Stoichiometry:
-
Ensure the this compound linker is of high purity and has been stored correctly to prevent degradation.
-
The stoichiometry of the reactants is crucial. An excess of the linker is often used to drive the reaction to completion. However, a very large excess can complicate purification. The optimal molar ratio of linker to payload should be determined empirically.
-
-
Solvent Issues: The choice of solvent is important for ensuring all reactants are fully dissolved. A water-miscible aprotic co-solvent like DMF or DMSO is often used to dissolve the linker and payload before adding them to the aqueous reaction buffer.
-
Reaction Time and Temperature: The reaction rate is temperature-dependent. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of hydrolysis of the PNP ester. Room temperature is a common starting point, with the reaction time monitored for completion.
Issue 2: Incomplete Reaction or Presence of Starting Material
Q4: My reaction seems to stall, and I always have unreacted payload and/or linker. What should I do?
A4: If you are observing incomplete reactions, consider the following:
-
Molar Ratio: You may need to increase the molar excess of the this compound linker relative to your payload.
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress over a longer period using an appropriate analytical method like HPLC.
-
Mixing: Ensure the reaction mixture is being mixed efficiently, especially if you have a heterogeneous mixture due to solubility issues.
-
pH Drift: The pH of the reaction mixture can sometimes drift. It is good practice to monitor and, if necessary, adjust the pH during the course of the reaction.
Issue 3: Difficulty with Post-Conjugation Alloc Group Removal
Q5: I am having trouble with the deprotection of the Alloc group after conjugation. What are the key parameters to consider?
A5: The removal of the Alloc group is a critical step and is achieved through palladium-catalyzed hydrostannolytic or hydrosilylytic cleavage.
-
Catalyst and Scavenger: The most common method involves the use of a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) or tributyltin hydride. The choice and quality of the catalyst and scavenger are critical for efficient deprotection.
-
Reaction Conditions: The deprotection is typically carried out under inert atmosphere (e.g., argon or nitrogen) to protect the palladium catalyst from oxidation. The reaction is usually performed at room temperature.
-
Solvent: Anhydrous and deoxygenated solvents, such as dichloromethane (B109758) (DCM) or a mixture of DCM and DMF, are recommended.
Data Presentation
The following tables provide illustrative data based on general principles of active ester chemistry to guide your optimization of the conjugation reaction. The exact values will vary depending on the specific payload and reaction conditions.
Table 1: Illustrative Impact of pH on Conjugation Efficiency
| pH | Relative Aminolysis Rate (Desired Reaction) | Relative Hydrolysis Rate (Side Reaction) | Predicted Conjugation Yield |
| 7.0 | Low | Low | Low |
| 8.0 | Moderate | Moderate | Moderate to High |
| 8.5 | High | Moderate to High | Optimal |
| 9.0 | High | High | Moderate |
| > 9.5 | High | Very High | Low |
Table 2: Illustrative Effect of Temperature on Reaction Time
| Temperature (°C) | Typical Reaction Time for >95% Conversion | Notes |
| 4 | 12-24 hours | Slower reaction rate, but minimizes hydrolysis of the PNP ester. Useful for sensitive substrates. |
| 20-25 (Room Temp) | 2-8 hours | Good balance between reaction rate and stability of the linker. A common starting point. |
| 37 | 1-4 hours | Faster reaction rate, but may increase the rate of hydrolysis. |
Table 3: Recommended Stoichiometry and Concentration Ranges
| Parameter | Recommended Range | Rationale |
| Linker:Payload Molar Ratio | 1.1:1 to 3:1 | A slight to moderate excess of the linker helps to drive the reaction to completion. The optimal ratio should be determined experimentally to balance yield and ease of purification. |
| Payload Concentration | 1-10 mg/mL | A higher concentration can increase the reaction rate, but solubility may become a limiting factor. |
| Co-solvent (DMF/DMSO) Percentage | 5-20% (v/v) | A minimal amount of co-solvent should be used to ensure the solubility of the linker and payload without significantly impacting the aqueous buffer system. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of an Amine-Containing Payload
-
Preparation of Reactants:
-
Dissolve the this compound linker in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Dissolve your amine-containing payload in the chosen reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.5). If the payload has limited aqueous solubility, it can be dissolved in a small amount of DMF or DMSO first.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound linker stock solution to the payload solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-8 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by a suitable analytical technique, such as reverse-phase HPLC (RP-HPLC), by observing the disappearance of the starting materials and the appearance of the product peak.
-
-
Purification:
-
Once the reaction is complete, the conjugate can be purified from excess linker and the p-nitrophenol byproduct using techniques like preparative RP-HPLC or size-exclusion chromatography.
-
Protocol 2: Alloc Group Deprotection
-
Preparation:
-
Dissolve the purified Alloc-protected conjugate in anhydrous, deoxygenated DCM.
-
-
Deprotection Reaction:
-
Under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 0.1-0.3 equivalents of Pd(PPh₃)₄) and the scavenger (e.g., 10-20 equivalents of phenylsilane).
-
Stir the reaction at room temperature for 1-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the deprotection by RP-HPLC.
-
Once complete, the catalyst can be removed by filtration, and the deprotected conjugate can be purified by preparative RP-HPLC.
-
Visualizations
Caption: Workflow for this compound conjugation to an amine-containing payload.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation [infoscience.epfl.ch]
- 2. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 5. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding side reactions during Alloc-Val-Ala-PAB-PNP linker activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Alloc-Val-Ala-PAB-PNP linker. Our goal is to help you avoid common side reactions and achieve successful linker activation and conjugation.
Core Concepts: The this compound Linker
The this compound linker is a sophisticated chemical tool used in the development of targeted therapies, particularly antibody-drug conjugates (ADCs). Each component of the linker has a specific function:
-
Alloc (Allyloxycarbonyl): An N-terminal protecting group that is stable under various conditions but can be selectively removed using a palladium catalyst.[1]
-
Val-Ala (Valine-Alanine): A dipeptide sequence specifically designed to be cleaved by enzymes like Cathepsin B, which is often overexpressed in the tumor microenvironment.[2]
-
PAB (p-Aminobenzyl Carbamate): A self-immolative spacer that, once the Val-Ala sequence is cleaved, spontaneously releases the conjugated payload.[3]
-
PNP (p-Nitrophenyl Carbonate): An activated carbonate that serves as a good leaving group, facilitating the conjugation of the linker to a payload, typically through an amine group on the drug molecule.
The activation of this linker for conjugation to a payload involves the deprotection of the Alloc group to reveal a free amine. This process must be carefully controlled to prevent side reactions that can reduce the yield and purity of the final drug-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the Alloc group in this linker?
The Alloc group serves as a temporary protecting group for the N-terminal amine of the Val-Ala dipeptide.[1] This protection is crucial during the synthesis and purification of the linker to prevent unwanted reactions. It is designed to be removed under specific, mild conditions that do not affect other parts of the linker or a conjugated antibody, ensuring orthogonal deprotection.[4]
Q2: Why is the Val-Ala dipeptide used as the cleavable motif?
The Val-Ala sequence is a substrate for the lysosomal protease Cathepsin B, which is frequently upregulated in tumor cells.[2] This enzymatic cleavage allows for the targeted release of the cytotoxic payload within the cancer cell, minimizing off-target toxicity. Compared to the more commonly used Val-Cit linker, the Val-Ala linker is less hydrophobic, which can lead to reduced aggregation of the final ADC, especially at higher drug-to-antibody ratios (DARs).[5][6]
Q3: What is a self-immolative spacer, and how does the PAB group work?
A self-immolative spacer is a chemical moiety that spontaneously decomposes to release a payload after a specific triggering event. In this linker, the PAB group is triggered by the enzymatic cleavage of the Val-Ala dipeptide. This cleavage initiates an electronic cascade, leading to a 1,6-elimination reaction that liberates the payload in its active form.[2][3]
Q4: What are the main challenges during the activation of the this compound linker?
The primary challenges during the activation of this linker are:
-
Incomplete Alloc deprotection: Failure to completely remove the Alloc group results in an inactive linker that cannot be conjugated to a payload.
-
N-allylation side reaction: The reactive allyl cation generated during Alloc deprotection can be captured by the newly deprotected amine, leading to an undesired N-allyl byproduct.[7]
-
Hydrolysis of the PNP carbonate: The PNP-activated carbonate is susceptible to hydrolysis, which deactivates the linker and prevents payload conjugation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the activation of the this compound linker.
Issue 1: Incomplete Alloc Deprotection
Symptoms:
-
HPLC or LC-MS analysis shows a significant amount of the starting material (Alloc-protected linker) remaining after the deprotection reaction.
-
Low yield of the desired deprotected linker.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Palladium Catalyst | Use a fresh batch of high-quality Pd(PPh₃)₄. The catalyst is sensitive to air and should be stored under an inert atmosphere. |
| Insufficient Scavenger | Increase the concentration of the allyl scavenger (e.g., phenylsilane (B129415), dimethylamine (B145610) borane). A higher excess of the scavenger can more effectively trap the allyl cation.[7] |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress by HPLC or LC-MS. Some deprotection reactions may require longer periods to go to completion. |
| Low Reaction Temperature | While room temperature is standard, gentle heating (e.g., to 30-40°C) can sometimes improve the reaction rate. However, be cautious as higher temperatures can also promote side reactions. |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved in a suitable anhydrous solvent (e.g., DCM, DMF). Sonication can aid in dissolving the catalyst. |
Issue 2: Formation of N-Allyl Side Product
Symptoms:
-
HPLC or LC-MS analysis reveals a peak with a mass corresponding to the deprotected linker plus an allyl group (+40 Da).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Scavenging of Allyl Cation | The choice and concentration of the scavenger are critical. While phenylsilane is commonly used, other scavengers like dimethylamine borane (B79455) (Me₂NH·BH₃) have been shown to be more effective in preventing N-allylation.[7][8] |
| High Concentration of Deprotected Amine | As the reaction progresses, the concentration of the deprotected amine increases, which can compete with the scavenger for the allyl cation. Using a more efficient scavenger or a higher excess can mitigate this. |
Issue 3: Hydrolysis of the PNP Carbonate
Symptoms:
-
HPLC or LC-MS analysis shows a peak corresponding to the hydrolyzed linker (loss of the p-nitrophenoxy group and formation of a hydroxyl group).
-
Failure to conjugate the payload to the linker.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Water in the Reaction | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Extended Exposure to Aqueous or Protic Conditions | The PNP-activated linker should be used for conjugation as soon as possible after preparation and purification. Avoid prolonged storage, especially in solution. |
| Basic pH | The hydrolysis of p-nitrophenyl esters is accelerated at higher pH. If the deprotection or subsequent conjugation steps involve basic conditions, they should be carefully controlled and minimized. |
Issue 4: ADC Aggregation During/After Conjugation
Symptoms:
-
Visible precipitation of the ADC during the conjugation reaction or during storage.
-
Size-exclusion chromatography (SEC) analysis shows the presence of high molecular weight species.[9]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the hydrophobicity of the ADC, promoting aggregation.[10][11] Consider targeting a lower DAR if aggregation is a persistent issue. |
| Hydrophobicity of the Linker-Payload | The Val-Ala linker is less hydrophobic than Val-Cit, which can help reduce aggregation.[5] If possible, consider modifying the payload to increase its hydrophilicity. |
| Suboptimal Conjugation Conditions | Control the pH and temperature of the conjugation reaction. The addition of organic co-solvents should be optimized to ensure the solubility of the drug-linker without denaturing the antibody. |
| Formulation Issues | The final ADC formulation should be optimized for stability. This may involve screening different buffers, pH values, and excipients. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data to guide your experiments.
Table 1: Comparison of Scavengers for Alloc Deprotection
| Scavenger | Typical Equivalents | Reaction Time | N-Allylation Byproduct | Reference |
| Phenylsilane (PhSiH₃) | 20-50 | 1-4 hours | Can be significant | |
| Dimethylamine borane (Me₂NH·BH₃) | 40 | 30-60 minutes | Minimal to none | |
| Morpholine | 20-50 | 1-4 hours | Can be significant | [7] |
Table 2: Comparative Properties of Val-Ala and Val-Cit Linkers
| Property | Val-Ala Linker | Val-Cit Linker | Reference |
| Relative Hydrophobicity | Lower | Higher | [5] |
| Cathepsin B Cleavage Rate | Slower than Val-Cit | Faster than Val-Ala | [12] |
| Tendency for ADC Aggregation (at high DAR) | Lower (e.g., <10% for DAR 7.4) | Higher (can lead to precipitation) | [5][6] |
Experimental Protocols
Protocol 1: Alloc Deprotection of this compound
This protocol describes a general procedure for the palladium-catalyzed deprotection of the Alloc group.
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or Dimethylamine borane (Me₂NH·BH₃)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere.
-
Add the scavenger:
-
For Phenylsilane: Add 25 equivalents.
-
For Dimethylamine borane: Add 40 equivalents.
-
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) in the same anhydrous solvent.
-
Add the catalyst solution to the linker solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, the reaction mixture can be concentrated and purified by silica (B1680970) gel chromatography or preparative HPLC.
Protocol 2: Monitoring Alloc Deprotection by HPLC-MS
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm and 280 nm, coupled to a mass spectrometer.
Expected Observations:
-
The starting material (this compound) will have a specific retention time and mass.
-
The desired product (H₂N-Val-Ala-PAB-PNP) will have a shorter retention time and a mass corresponding to the loss of the Alloc group (86.09 Da).
-
The N-allyl side product will have a mass that is 40.07 Da higher than the desired product.
Visualizations
Caption: Main activation pathway and N-allylation side reaction during Alloc deprotection.
Caption: Experimental workflow for this compound linker activation and payload conjugation.
References
- 1. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.red [2024.sci-hub.red]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Alloc-Val-Ala-PAB-PNP ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of antibody-drug conjugates (ADCs) synthesized with the Alloc-Val-Ala-PAB-PNP linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with this compound ADCs?
The primary purification challenges for these ADCs stem from the inherent heterogeneity of the conjugation reaction and the physicochemical properties of the resulting species. Key challenges include:
-
Heterogeneous Drug-to-Antibody Ratio (DAR) Distribution: The conjugation process typically yields a mixture of ADC species with varying numbers of drug-linkers attached to the antibody (DAR 0, 2, 4, 6, 8, etc.). Achieving a consistent and desired DAR profile is crucial for therapeutic efficacy and safety.[1]
-
Presence of Aggregates: The conjugation of hydrophobic drug-linkers can increase the propensity for protein aggregation, which can impact the ADC's safety, efficacy, and immunogenicity.[2]
-
Removal of Free Drug-Linker and Related Impurities: Unreacted drug-linker (this compound) and its hydrolysis products must be effectively removed to prevent systemic toxicity.[3]
-
Product-Related Impurities: Besides aggregates, other impurities such as fragments of the antibody can be present and require removal.[2]
-
Linker Instability: The Alloc (allyloxycarbonyl) protecting group and the p-nitrophenyl (PNP) ester can be susceptible to premature cleavage or side reactions under certain conditions, leading to impurities.[4][5]
Q2: Which chromatography techniques are most effective for purifying this compound ADCs?
A multi-step chromatography approach is typically required to address the various purification challenges. The most common and effective techniques are:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for separating ADC species with different DAR values based on their hydrophobicity.[6][7][8]
-
Ion Exchange Chromatography (IEX): IEX, particularly cation exchange chromatography (CEX), is effective for removing process-related impurities like host cell proteins and can also be used to separate charge variants of the ADC.[3][9][10]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight species (aggregates) and low molecular weight impurities like unconjugated drug-linker.[11][12][13]
Q3: What are the potential stability issues with the this compound linker during purification?
The this compound linker contains functionalities that require careful handling during purification:
-
Alloc Group Stability: The Alloc group is generally stable to the conditions used in piperidine (B6355638) and TFA treatments but can be cleaved by palladium catalysts.[14][15][16] Care should be taken to avoid any carryover of palladium from previous synthetic steps. The Alloc group can also undergo a side reaction with hydrazine (B178648) if present as an impurity, though this can be mitigated by adding allyl alcohol.[4]
-
p-Nitrophenyl (PNP) Ester Hydrolysis: The PNP ester is an activated ester used for conjugation. If the conjugation reaction is incomplete, the PNP ester can hydrolyze, especially under neutral to alkaline pH conditions.[5][17][18] This hydrolysis can be influenced by temperature and the concentration of certain salts like ammonium (B1175870) sulfate (B86663).[5]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
Issue 1: Poor Resolution of DAR Species
-
Possible Causes:
-
Inappropriate salt concentration in the mobile phase.
-
Incorrect gradient slope.
-
Suboptimal column chemistry.
-
Temperature fluctuations.
-
-
Troubleshooting Steps:
-
Optimize Salt Concentration: The type and concentration of salt in the binding buffer are critical. Ammonium sulfate is commonly used.[7] Perform a screening experiment to determine the optimal salt concentration for binding and elution.
-
Adjust Gradient: A shallower gradient will generally provide better resolution between DAR species.
-
Screen Different Columns: HIC columns are available with different hydrophobic ligands (e.g., Butyl, Phenyl). The choice of ligand can significantly impact selectivity.
-
Control Temperature: Maintain a constant temperature for the column and buffers to ensure reproducibility.[8]
-
Issue 2: Low ADC Recovery
-
Possible Causes:
-
ADC precipitation in high salt concentrations.
-
Strong irreversible binding to the column.
-
-
Troubleshooting Steps:
-
Solubility Screening: Before preparative runs, perform a solubility screening to determine the maximum salt concentration the ADC can tolerate without precipitating.[19]
-
Reduce Salt Concentration: Use the lowest salt concentration that still allows for binding of the desired DAR species.
-
Change Salt Type: Weaker lyotropic salts like sodium chloride may be used as an alternative to ammonium sulfate to improve recovery.[20]
-
Add Organic Modifier: In some cases, adding a small percentage of an organic solvent like isopropanol (B130326) to the elution buffer can improve recovery, but this should be done with caution as it can affect the ADC's structure.[21]
-
Ion Exchange Chromatography (IEX)
Issue 1: ADC Does Not Bind to the Column
-
Possible Causes:
-
Incorrect buffer pH.
-
Ionic strength of the sample is too high.
-
-
Troubleshooting Steps:
-
Adjust Buffer pH: For cation exchange chromatography, the buffer pH should be below the isoelectric point (pI) of the ADC. For anion exchange, the pH should be above the pI.
-
Desalt the Sample: Ensure the ionic strength of the sample is low enough to allow for binding. This can be achieved through dialysis or buffer exchange using size exclusion chromatography.
-
Issue 2: Poor Purity of Eluted ADC
-
Possible Causes:
-
Suboptimal elution conditions.
-
Column overloading.
-
-
Troubleshooting Steps:
-
Optimize Elution Gradient: A gradual increase in salt concentration (gradient elution) will generally provide better separation of the ADC from closely related impurities compared to a step elution.[22]
-
Reduce Sample Load: Overloading the column can lead to poor resolution. Determine the optimal loading capacity of the column for your specific ADC.
-
Wash Thoroughly: Ensure a sufficient wash step after sample loading to remove any non-specifically bound impurities.
-
Size Exclusion Chromatography (SEC)
Issue 1: Presence of Aggregates in the Monomer Peak
-
Possible Causes:
-
On-column aggregation.
-
Poor column resolution.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase: The composition of the mobile phase can influence protein stability. Ensure the pH and salt concentration are optimal for your ADC. Adding arginine to the mobile phase can sometimes help to suppress aggregation.
-
Use a High-Resolution Column: Select a column with the appropriate pore size and particle size for the separation of your ADC monomer from aggregates.[23]
-
Reduce Sample Concentration: High sample concentrations can promote aggregation.
-
Issue 2: Peak Tailing
-
Possible Causes:
-
Secondary interactions between the ADC and the SEC stationary phase.
-
-
Troubleshooting Steps:
-
Increase Ionic Strength: Increasing the salt concentration in the mobile phase can help to minimize ionic interactions.
-
Add Organic Modifier: For hydrophobic ADCs, adding a small amount of an organic solvent like isopropanol or acetonitrile (B52724) to the mobile phase can reduce hydrophobic interactions and improve peak shape.[12]
-
Select an Inert Column: Use SEC columns with a hydrophilic coating to minimize non-specific binding.[24]
-
Quantitative Data Summary
Table 1: Illustrative HIC Purification Parameters and Outcomes for a Model ADC
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenyl | Butyl | Phenyl |
| Binding Buffer | 1.5 M (NH₄)₂SO₄, 25 mM NaPO₄, pH 7.0 | 1.0 M (NH₄)₂SO₄, 25 mM NaPO₄, pH 7.0 | 2.0 M NaCl, 50 mM NaPO₄, pH 7.0 |
| Elution Buffer | 25 mM NaPO₄, pH 7.0, 25% IPA | 25 mM NaPO₄, pH 7.0 | 50 mM NaPO₄, pH 7.0 |
| Gradient | 0-100% Elution Buffer over 20 CV | 0-100% Elution Buffer over 30 CV | 0-100% Elution Buffer over 20 CV |
| Average DAR of Main Fraction | 4.2 | 3.9 | 4.1 |
| Purity (by SEC) | >98% | >99% | >98% |
| Yield | 75% | 85% | 80% |
Note: This table provides illustrative data based on typical ADC purifications. Actual results will vary depending on the specific ADC and experimental conditions.
Table 2: Illustrative SEC Analysis for ADC Aggregation
| Sample | Monomer (%) | Aggregate (%) | Fragment (%) |
| Crude ADC | 85.5 | 12.0 | 2.5 |
| Purified ADC (HIC + IEX) | 98.5 | 1.0 | 0.5 |
| Stressed ADC (Heat) | 80.2 | 18.5 | 1.3 |
Data adapted from typical ADC characterization studies.[25]
Experimental Protocols
Protocol 1: HIC Purification of this compound ADC
-
Column: ToyoPearl Phenyl-650S or similar.
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) Isopropanol.[25]
-
Procedure:
-
Equilibrate the column with 5 column volumes (CV) of Mobile Phase A.
-
Adjust the ADC sample to a final concentration of 0.75 M ammonium sulfate by adding an equal volume of 1.5 M ammonium sulfate buffer.
-
Load the sample onto the column.
-
Wash the column with 5 CV of Mobile Phase A.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CV.
-
Collect fractions and analyze for DAR, purity, and concentration.
-
Regenerate the column with 3 CV of 0.5 N NaOH followed by storage in 20% ethanol.[19]
-
Protocol 2: IEX Polishing of ADC
-
Column: Cation exchange column (e.g., Eshmuno® CP-FT).
-
Mobile Phase A (Equilibration Buffer): 20 mM Sodium Acetate, pH 5.0.
-
Mobile Phase B (Elution Buffer): 20 mM Sodium Acetate, 1 M NaCl, pH 5.0.
-
Procedure:
-
Equilibrate the column with 5-10 CV of Mobile Phase A.
-
Buffer exchange the ADC sample into Mobile Phase A.
-
Load the sample onto the column.
-
Wash the column with 5 CV of Mobile Phase A to remove unbound impurities.
-
Elute the ADC using a linear gradient from 0% to 50% Mobile Phase B over 20 CV.
-
Collect fractions containing the main ADC peak.
-
Analyze fractions for purity and aggregate content.
-
Protocol 3: SEC for Aggregate and Free Drug-Linker Removal
-
Column: TSKgel G3000SWxl or similar.[25]
-
Mobile Phase: 0.2 M Potassium Phosphate, 0.2 M Potassium Chloride, pH 6.5, with 15% (v/v) Isopropanol.[25]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the ADC sample (typically 10-100 µL).
-
Run the separation in isocratic mode at a flow rate of 0.5-1.0 mL/min.
-
Monitor the eluent at 280 nm (for protein) and a wavelength specific to the payload to detect free drug-linker.
-
Collect the fraction corresponding to the monomeric ADC peak.
-
Visualizations
Caption: A typical multi-step chromatographic workflow for the purification of ADCs.
Caption: Troubleshooting logic for poor DAR resolution in HIC.
Caption: Troubleshooting guide for ADC binding issues in IEX.
References
- 1. Optimizing ADC Purity and Yield Through Chromatography [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. uu.diva-portal.org [uu.diva-portal.org]
- 19. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 20. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. goldbio.com [goldbio.com]
- 23. agilent.com [agilent.com]
- 24. agilent.com [agilent.com]
- 25. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of Alloc-Val-Ala-PAB-PNP ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Antibody-Drug Conjugates (ADCs) utilizing the Alloc-Val-Ala-PAB-PNP linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound linker system?
A1: This is a multi-stage, enzyme-cleavable linker system designed for targeted payload release inside cancer cells.[][2]
-
Antibody Targeting: The ADC first binds to a specific antigen on the surface of a target tumor cell.
-
Internalization: The ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases, primarily Cathepsin B, recognize and cleave the Valine-Alanine (Val-Ala) dipeptide sequence.[2][3][4]
-
Self-Immolation: Cleavage of the Val-Ala peptide triggers a spontaneous 1,6-elimination reaction in the p-aminobenzyl (PAB) spacer.[2][5] This self-immolative cascade ensures the efficient release of the payload in its active form.
-
Payload Action: The released cytotoxic payload can then exert its cell-killing effect.
-
Alloc Group: The Allyloxycarbonyl (Alloc) group is a protecting group used during synthesis to prevent unwanted reactions. It is typically removed under mild conditions using a palladium catalyst before the final ADC is constituted.[3][4]
Q2: Why use a Val-Ala linker? What are its advantages?
A2: The Val-Ala dipeptide is specifically chosen as a substrate for Cathepsin B, an enzyme often overexpressed in tumor tissues but less active in systemic circulation.[2][5] This specificity helps to ensure that the cytotoxic payload is released preferentially inside the target cells, minimizing off-target toxicity.[6] Compared to other dipeptide linkers like Val-Cit, Val-Ala can offer improved hydrophilicity, which may allow for higher drug-to-antibody ratios (DAR) without causing significant protein aggregation.[5]
Q3: What is the function of the PAB (p-aminobenzyl) group?
A3: The PAB group functions as a "self-immolative" spacer.[] Once the Val-Ala linker is cleaved by Cathepsin B, the PAB group becomes electronically unstable and rapidly decomposes, ensuring a clean and efficient release of the payload from the linker.[2][5] This prevents the payload from remaining attached to a linker fragment, which could hinder its activity.
Q4: How is the final payload attached, and what is the role of PNP?
A4: The p-nitrophenyl (PNP) carbonate is an activated leaving group.[7][8] During the final step of payload attachment, the PNP group is displaced by a nucleophilic functional group on the cytotoxic drug (e.g., an amine or hydroxyl group), forming a stable carbamate (B1207046) linkage. This reaction is typically efficient and proceeds under mild conditions.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Inefficient Conjugation
Low conjugation efficiency is a common hurdle that can compromise the potency of the final ADC.[]
Possible Causes & Solutions
| Possible Cause | Recommended Action | Verification Method |
| Suboptimal Reaction Conditions | Optimize conjugation parameters such as pH, temperature, and reaction time. Most thiol-maleimide or amine-PNP reactions proceed best at pH 7.0-8.0.[10] | Perform small-scale test reactions varying one parameter at a time. |
| Insufficient Molar Excess of Linker-Payload | Increase the molar excess of the this compound-Payload complex relative to the antibody. A typical starting point is a 5-10 fold molar excess. | Titrate the molar excess in pilot experiments and analyze the resulting DAR. |
| Antibody Thiol Reduction (for Cysteine Conjugation) | If conjugating to cysteines from reduced interchain disulfides, ensure complete and controlled reduction using agents like TCEP or DTT. Incomplete reduction leads to fewer available conjugation sites. | Use Ellman's assay to quantify the number of free thiols per antibody before adding the linker-payload. |
| Linker-Payload Instability/Degradation | The PNP-activated linker can be susceptible to hydrolysis. Ensure it is stored under dry, inert conditions and dissolved in anhydrous solvent (e.g., DMSO, DMF) immediately before use. | Verify the purity and integrity of the linker-payload complex via LC-MS prior to conjugation. |
Issue 2: High Levels of ADC Aggregation
Antibody aggregation is a critical issue that can lead to immunogenicity, poor pharmacokinetics, and loss of therapeutic efficacy.[11] Most payloads are hydrophobic, which can increase the propensity for aggregation at higher DARs.[11]
Possible Causes & Solutions
| Possible Cause | Recommended Action | Verification Method |
| High Hydrophobicity | The Val-Ala linker is relatively hydrophilic, but the payload may be highly hydrophobic. Aim for an optimal DAR (typically 2-4) rather than the maximum achievable DAR.[] | Analyze aggregation levels by Size Exclusion Chromatography (SEC-HPLC). A monomeric peak of >95% is generally desired. |
| Incorrect Buffer Conditions Post-Conjugation | The final formulation buffer is critical for ADC stability. Screen different buffer formulations (e.g., varying pH, including excipients like polysorbate or sucrose) to find one that minimizes aggregation. | Use SEC-HPLC and Dynamic Light Scattering (DLS) to assess aggregation and particle size distribution in different buffers over time. |
| Harsh Reaction Conditions | High temperatures or prolonged exposure to organic co-solvents (like DMSO or DMF) used to dissolve the linker-payload can denature the antibody. | Minimize the percentage of co-solvent in the final reaction mixture (typically ≤10% v/v) and consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration. |
Issue 3: Low In Vitro Potency in Cell-Based Assays
The ADC may have a good DAR and low aggregation but still fail to show potent cell-killing in cytotoxicity assays.[12]
Possible Causes & Solutions
| Possible Cause | Recommended Action | Verification Method |
| Low Target Antigen Expression | The selected cell line may not express sufficient levels of the target antigen on its surface for effective ADC binding and internalization. | Quantify surface antigen expression levels using flow cytometry.[13] Compare potency in high-expressing vs. low/negative-expressing cell lines.[14] |
| Inefficient ADC Internalization | The antibody may bind to the target but not be efficiently internalized into the cell, preventing access to the lysosomal proteases. | Perform an internalization assay using a fluorescently labeled antibody or a specialized pH-sensitive dye-based assay to track uptake.[13] |
| Poor Linker Cleavage | The Val-Ala linker may not be efficiently cleaved by the lysosomal enzymes in the specific cell line being tested. | Conduct a lysosomal extract assay or a purified Cathepsin B cleavage assay to confirm that the linker can be processed to release the payload.[2] Monitor payload release via HPLC or LC-MS. |
| Drug Resistance Mechanisms | The cell line may have mechanisms of resistance, such as overexpression of drug efflux pumps (e.g., P-gp/MDR1), that actively remove the payload after its release.[15][16] | Perform cytotoxicity assays in the presence and absence of an efflux pump inhibitor (e.g., verapamil) to see if potency can be restored. |
Experimental Protocols & Methodologies
Protocol 1: General ADC Conjugation (to Reduced Cysteines)
-
Antibody Reduction: Incubate the antibody (e.g., at 5-10 mg/mL in PBS) with a 20-fold molar excess of TCEP for 2 hours at 37°C to reduce interchain disulfide bonds.
-
Buffer Exchange: Immediately remove excess TCEP using a desalting column (e.g., Zeba™ Spin) equilibrated with a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2).
-
Linker-Payload Preparation: Dissolve the this compound-Payload complex in anhydrous DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add the desired molar excess (e.g., 8-fold over the antibody) of the linker-payload solution to the reduced antibody. Ensure the final DMSO concentration is below 10%.
-
Incubation: Gently mix and incubate the reaction for 2 hours at room temperature, protected from light.
-
Purification: Purify the ADC from unreacted linker-payload and solvent using size exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging into the final formulation buffer (e.g., Histidine, pH 6.0).
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in HIC mobile phase A.
-
Chromatography:
-
Column: A suitable HIC column (e.g., Tosoh Butyl-NPR).
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor absorbance at 280 nm.
-
-
Data Analysis: The unconjugated antibody will elute first, followed by peaks corresponding to DAR2, DAR4, DAR6, and DAR8 species. The average DAR is calculated by summing the area of each peak multiplied by its DAR value and dividing by the total peak area.
Protocol 3: In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed target-positive and target-negative cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated payload, and a non-targeting control ADC in the cell culture medium.
-
Incubation: Replace the existing medium with the ADC/drug dilutions and incubate the plates for 72-120 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to untreated control wells and plot the results as a dose-response curve to calculate the IC50 value for each compound.
Visualizations
Caption: Mechanism of action for a Cathepsin B-cleavable ADC.
References
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 13. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. biocompare.com [biocompare.com]
Technical Support Center: Mitigating Immunogenicity of ADCs with Alloc-Val-Ala-PAB-PNP Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring the Alloc-Val-Ala-PAB-PNP linker. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential immunogenicity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it work?
A1: The this compound is a cleavable linker system used in the synthesis of ADCs. Its components are:
-
Alloc (Allyloxycarbonyl): A protecting group for the N-terminus that is stable during certain synthesis steps but can be removed under mild conditions.[][2]
-
Val-Ala (Valine-Alanine): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a protease that is often highly expressed in the lysosomes of tumor cells.[][3]
-
PAB (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, spontaneously decomposes to release the unmodified payload.[4][5]
-
PNP (p-nitrophenyl): A p-nitrophenyl group, likely part of an activated carbonate, which serves as a good leaving group for the conjugation of the linker-payload to the antibody.[6]
This design allows for stable circulation of the ADC in the bloodstream and targeted release of the cytotoxic payload within cancer cells.
Q2: What are the primary immunogenicity concerns associated with the this compound linker?
A2: While the antibody portion of the ADC is typically the main driver of immunogenicity, components of the linker-payload can also contribute.[7] Key concerns include:
-
Haptenization: The Val-Ala-PAB linker or the cytotoxic payload, when conjugated to the antibody, can act as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier like a protein. This can lead to the generation of anti-drug antibodies (ADAs) that target the linker or the drug.[7]
-
Neoepitopes: The conjugation process itself can create new epitopes on the antibody surface, which may be recognized as foreign by the immune system.
-
Linker Metabolites: After cleavage, the linker fragments could potentially stimulate an immune response, although this is less common.
Q3: Is the Val-Ala dipeptide linker known to be highly immunogenic?
A3: The Val-Ala dipeptide itself is composed of naturally occurring amino acids, which generally have low immunogenicity. However, when part of the larger ADC construct, its potential to contribute to a haptenic response cannot be entirely ruled out. Studies comparing Val-Ala to the more common Val-Cit linker have shown that Val-Ala linkers can be advantageous in terms of the physicochemical properties of the ADC. For instance, Val-Ala linkers may lead to less aggregation in ADCs with a high drug-to-antibody ratio (DAR), which can indirectly impact immunogenicity as aggregates are often more immunogenic.[8][]
Q4: How is the immunogenicity of an ADC with this linker typically evaluated?
A4: A tiered approach is the standard for assessing ADC immunogenicity.[7] This involves:
-
Screening Assay: An initial ELISA-based assay to detect all antibodies that bind to the ADC.
-
Confirmatory Assay: A follow-up assay to confirm the specificity of the binding observed in the screening assay, typically through competitive inhibition with the ADC.
-
Characterization Assays: Further assays to characterize the confirmed positive ADA responses. This can include:
-
Titer Determination: Quantifying the amount of ADAs.
-
Isotyping: Determining the class of the antibody (e.g., IgG, IgM).
-
Domain Specificity: Identifying which part of the ADC (antibody, linker, or payload) the ADAs are targeting.
-
Neutralizing Antibody (NAb) Assay: A cell-based or competitive ligand-binding assay to determine if the ADAs inhibit the biological function of the ADC.[10]
-
Q5: Can using a Val-Ala linker instead of a Val-Cit linker mitigate immunogenicity?
A5: While not a direct immunogenicity mitigation strategy, the choice of a Val-Ala linker may offer some indirect benefits. Due to its lower hydrophobicity compared to Val-Cit, the Val-Ala linker can result in ADCs with a lower propensity for aggregation, especially at higher DARs.[8][11] Since protein aggregates are a known risk factor for increased immunogenicity, using a Val-Ala linker could potentially lead to a final product with a more favorable immunogenicity profile.
Troubleshooting Guide
Problem 1: High background or false positives in the ADA screening assay.
-
Question: My anti-drug antibody (ADA) screening ELISA is showing high background noise or a high number of false positives in my drug-naïve (pre-dose) samples. What could be the cause and how can I fix it?
-
Answer: High background or false positives in a bridging ADA assay can be caused by several factors:
-
Non-specific Binding: Components in the sample matrix (e.g., serum proteins) may be non-specifically binding to the assay plate or the detection reagents.
-
Troubleshooting Steps:
-
Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) in the blocking buffer and sample diluent.
-
Add a non-ionic detergent (e.g., Tween-20) to the wash buffers and sample diluent.
-
Optimize the concentration of the biotinylated and ruthenylated (or other labeled) ADC to reduce non-specific interactions.
-
-
-
Pre-existing Antibodies: Some individuals may have pre-existing antibodies that cross-react with the ADC. This is more common with certain disease populations or if the antibody has a non-human sequence component.[12]
-
Troubleshooting Steps:
-
Screen a larger population of drug-naïve samples to establish a robust baseline and cut-point for the assay.
-
If pre-existing reactivity is high across the population, investigate the source of cross-reactivity. It may be necessary to develop a more specific assay or use a depletion step to remove the interfering antibodies.
-
-
-
Drug Target Interference: If the ADC target is a soluble protein, it can sometimes cross-link the labeled ADC molecules in the assay, leading to a false-positive signal.[10]
-
Troubleshooting Steps:
-
Pre-treat the samples with an excess of a non-interfering anti-target antibody to block the target from binding to the ADC in the assay.
-
-
-
Problem 2: Inconsistent results in the ADA confirmatory assay.
-
Question: I have some samples that are positive in the screening assay, but I'm getting inconsistent or negative results in the confirmatory assay. Why is this happening?
-
Answer: Discrepancies between screening and confirmatory assays can arise from:
-
Low Affinity Antibodies: The confirmatory assay relies on competitive inhibition, which is less effective at confirming the presence of low-affinity ADAs. The high concentration of competing unlabeled ADC may not be sufficient to displace the binding of very low-affinity antibodies.
-
Troubleshooting Steps:
-
Optimize the concentration of the competing ADC. A higher concentration may be needed to effectively compete with low-affinity antibodies.
-
Increase the incubation time for the competition step to allow for equilibrium to be reached.
-
-
-
Assay Sensitivity: The screening and confirmatory assays should have comparable sensitivity. If the confirmatory assay is less sensitive, it may fail to confirm true positive samples that are near the detection limit of the screening assay.[13]
-
Troubleshooting Steps:
-
Re-validate the sensitivity of both assays using the same positive control.
-
Adjust the cut-points for both assays based on the validation data to ensure they are appropriately harmonized.
-
-
-
Problem 3: Positive ADA response is confirmed, but no impact on PK/PD is observed.
-
Question: My clinical samples show a confirmed ADA response, but I don't see any changes in the pharmacokinetic (PK) or pharmacodynamic (PD) profiles of the ADC. What does this mean?
-
Answer: This is a common scenario and highlights the importance of characterizing the ADA response:
-
Non-Neutralizing Antibodies: The detected ADAs may be non-neutralizing. This means they bind to parts of the ADC that do not interfere with its ability to bind to its target or exert its cytotoxic effect.
-
Next Steps:
-
It is crucial to perform a neutralizing antibody (NAb) assay to determine if the ADAs have any functional consequence.
-
Characterize the domain specificity of the ADAs. If they are primarily binding to the linker or payload in a non-interfering way, they are less likely to be neutralizing.
-
-
-
Low Titer ADAs: The concentration (titer) of the ADAs may be too low to have a measurable impact on the PK/PD of the ADC.
-
Next Steps:
-
Determine the titer of the positive ADA samples. A high titer is more likely to be clinically relevant.
-
Continue to monitor the ADA response over time, as titers can increase with repeated dosing.
-
-
-
Data Presentation
Table 1: Illustrative Data from a Tiered Immunogenicity Assessment
| Assay Tier | Parameter | Result | Interpretation |
| Screening | % of ADA Positive Subjects | 15% | Initial indication of potential immunogenicity. |
| Confirmatory | % of Confirmed Positive Subjects | 12% | Confirms specificity of the ADA response in most screened positives. |
| Characterization | Median ADA Titer | 1:250 | Indicates a moderate level of ADA response. |
| ADA Isotype | IgG1, IgG4 | Suggests a mature, class-switched immune response. | |
| ADA Domain Specificity | Anti-Linker/Payload: 60%, Anti-Idiotype: 40% | A significant portion of the response is directed towards the linker-payload. | |
| Neutralizing Assay | % of NAb Positive Subjects | 3% | A small subset of ADA-positive subjects have neutralizing antibodies. |
Table 2: Hypothetical Comparison of ADC Properties
| Linker Type | Average DAR | % Aggregation (by SEC) | Confirmed ADA Incidence |
| ADC-Val-Cit | 7.2 | 1.80% | 15% |
| ADC-Val-Ala | 7.4 | <1.0% | 12% |
Note: Data in tables are for illustrative purposes only and are based on general principles and published comparisons of similar linkers.[8]
Experimental Protocols
Protocol 1: Anti-Drug Antibody (ADA) Screening ELISA (Bridging Format)
Objective: To detect antibodies that bind to the ADC-Alloc-Val-Ala-PAB-Payload.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated ADC (prepared in-house)
-
Ruthenylated (or other label) ADC (prepared in-house)
-
Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Positive Control (e.g., affinity-purified polyclonal anti-ADC antibody)
-
Negative Control (pooled normal human serum)
-
Study samples
-
MSD Read Buffer (if using Meso Scale Discovery platform)
-
Microplate reader capable of detecting the chosen label
Methodology:
-
Coating: This is a homogenous assay, so no coating step is required.
-
Sample Preparation: Dilute study samples, positive controls, and negative controls to the minimum required dilution (e.g., 1:100) in Assay Diluent.
-
Reaction Mixture: In a separate polypropylene (B1209903) plate, mix the diluted samples with an equal volume of a pre-mixed solution of biotinylated ADC and ruthenylated ADC.
-
Incubation: Incubate the mixture for 2 hours at room temperature with gentle shaking to allow for the formation of ADC-ADA-ADC bridges.
-
Capture: Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to capture the biotinylated ADC complexes.
-
Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.
-
Detection: Add MSD Read Buffer to the wells and read the plate on an MSD instrument (or follow the appropriate detection steps for the chosen label).
-
Data Analysis: The signal is proportional to the amount of ADA present. Samples with a signal above a pre-determined cut-point are considered screen positive.
Protocol 2: ADA Confirmatory Assay
Objective: To confirm the specificity of screen-positive ADA responses.
Methodology:
-
Sample Preparation: Aliquot each screen-positive sample into two wells.
-
Competition: To one aliquot, add Assay Diluent. To the other aliquot, add an excess of unlabeled ADC (the "spike"). Incubate for 1 hour at room temperature.
-
Assay Procedure: Proceed with steps 3-8 of the Screening Assay protocol for both the spiked and unspiked samples.
-
Data Analysis: Calculate the percent inhibition caused by the spike of unlabeled ADC. If the signal is inhibited by a pre-determined percentage (e.g., >50%) compared to the unspiked sample, the sample is confirmed positive for specific ADAs.
Protocol 3: Cell-Based Neutralizing Antibody (NAb) Assay
Objective: To determine if ADAs can inhibit the cytotoxic activity of the ADC.
Materials:
-
Target-expressing cancer cell line (e.g., SKBR-3 for a HER2-targeting ADC)
-
Cell culture medium and supplements
-
ADC-Alloc-Val-Ala-PAB-Payload
-
Confirmed ADA-positive serum samples
-
Negative control serum
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear bottom, white-walled tissue culture plates
Methodology:
-
Cell Plating: Seed the target cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Sample Pre-incubation: Pre-incubate the ADC at its EC50 concentration with heat-inactivated, diluted serum samples (ADA-positive and negative controls) for 1-2 hours at 37°C.
-
Dosing: Remove the culture medium from the cells and add the pre-incubated ADC-serum mixtures.
-
Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 72-96 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence (or other signal).
-
Data Analysis: Calculate the percent neutralization by comparing the cell viability in the presence of ADA-positive serum to the viability in the presence of ADA-negative serum. Samples that show a statistically significant increase in cell viability are considered positive for neutralizing antibodies.
Mandatory Visualizations
Caption: Mechanism of action for an ADC with an Alloc-Val-Ala-PAB linker.
Caption: Tiered workflow for ADC immunogenicity assessment.
Caption: Troubleshooting decision tree for unexpected immunogenicity results.
References
- 2. This compound | CAS: 1884578-27-1 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 7. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. d-nb.info [d-nb.info]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Anti-drug Antibody Validation Testing and Reporting Harmonization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Enzymatic Validation of Alloc-Val-Ala-PAB-PNP Cleavage by Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cathepsin B-cleavable linker, Alloc-Val-Ala-PAB-PNP, with alternative substrates. The information presented is supported by experimental data and detailed protocols to assist researchers in the selection and validation of appropriate tools for assessing Cathepsin B activity, a key enzyme in lysosomal protein degradation and a target in various pathologies.
Performance Comparison of Cathepsin B Substrates
For a quantitative perspective, the following table summarizes the kinetic parameters of commonly used fluorogenic substrates for Cathepsin B.
| Substrate | Type | Reporter Group | kcat/Km (M⁻¹s⁻¹) | pH of Assay | Key Features |
| This compound | Chromogenic | p-Nitrophenol (PNP) | Data not available | ~5.5 | Specific Val-Ala cleavage site, used in ADC linkers. |
| Z-Arg-Arg-AMC | Fluorogenic | Aminomethylcoumarin (AMC) | Low catalytic efficiency | 6.0 - 7.2 | Widely used, but shows poor activity at acidic pH and lacks specificity.[2][3] |
| Z-Phe-Arg-AMC | Fluorogenic | Aminomethylcoumarin (AMC) | Modest catalytic efficiency | 4.6 - 7.2 | Broad-spectrum cysteine protease substrate, not specific for Cathepsin B.[2][3] |
| Z-Nle-Lys-Arg-AMC | Fluorogenic | Aminomethylcoumarin (AMC) | High catalytic efficiency | 4.6 - 7.2 | High specificity for Cathepsin B over a broad pH range.[2][3] |
Experimental Protocols
Validation of this compound Cleavage by Cathepsin B (HPLC-Based Assay)
This protocol is adapted from methods used for similar PAB-PNP-containing substrates and is designed to quantify the enzymatic cleavage of this compound by monitoring the release of p-nitrophenol (PNP) via High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Activation: Reconstitute and dilute Cathepsin B in the Assay Buffer to the desired working concentration. Pre-incubate the enzyme solution at 37°C for 15 minutes to ensure activation.
-
Reaction Setup: In a microcentrifuge tube, mix the this compound stock solution with the Assay Buffer to achieve the final desired substrate concentration. Pre-warm the substrate solution to 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the activated Cathepsin B to the substrate solution.
-
Time Points and Quenching: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the Quenching Solution to stop the reaction.
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the remaining substrate (this compound) and the product (p-nitrophenol). The rate of cleavage can be determined by the rate of product formation.
Comparative Fluorogenic Assay for Cathepsin B Activity
This protocol describes a general method for comparing the activity of Cathepsin B using different fluorogenic substrates.
Materials:
-
Fluorogenic substrates (e.g., Z-Arg-Arg-AMC, Z-Phe-Arg-AMC, Z-Nle-Lys-Arg-AMC)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 40 mM Citrate Phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, at desired pH (e.g., 4.6, 5.5, or 7.2)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Substrate Preparation: Prepare 10 mM stock solutions of each fluorogenic substrate in DMSO. Further dilute to the desired final concentration in the Assay Buffer.
-
Enzyme Preparation: Dilute Cathepsin B to the desired concentration in the Assay Buffer.
-
Reaction Setup: Add the diluted substrate solutions to the wells of the 96-well microplate.
-
Initiation of Reaction: Add the diluted Cathepsin B solution to the wells to start the reaction. Include a substrate blank (substrate without enzyme) and an enzyme blank (enzyme without substrate) for background correction.
-
Measurement: Immediately place the microplate in a fluorometer and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the AMC reporter group (typically Ex: 360-380 nm, Em: 440-460 nm).
-
Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time curve. The catalytic efficiency (kcat/Km) can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[3]
Visualizations
Experimental Workflow for Validation
The following diagram illustrates the key steps in the validation of Cathepsin B cleavage of this compound.
Caption: Workflow for the HPLC-based validation of Cathepsin B cleavage.
Enzymatic Cleavage Pathway
This diagram shows the enzymatic action of Cathepsin B on the this compound substrate and the subsequent release of the reporter group.
Caption: Enzymatic cleavage of this compound by Cathepsin B.
References
A Comparative Analysis of Alloc-Val-Ala-PAB-PNP and Mc-Val-Cit-PABC-PNP Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent cathepsin B-cleavable linkers used in the development of antibody-drug conjugates (ADCs): Alloc-Val-Ala-PAB-PNP and Mc-Val-Cit-PABC-PNP. This analysis is based on currently available data to assist in the rational design and selection of linkers for novel ADC candidates.
Introduction to the Linkers
Both this compound and Mc-Val-Cit-PABC-PNP are protease-cleavable linkers designed to be stable in systemic circulation and release their cytotoxic payload upon internalization into target tumor cells. The cleavage mechanism for both linkers relies on the enzymatic activity of cathepsin B, a lysosomal protease often overexpressed in cancer cells.[1][2]
The Mc-Val-Cit-PABC-PNP linker has been widely adopted in ADC development, notably in the FDA-approved ADC, Adcetris® (brentuximab vedotin).[1][3] It incorporates a valine-citrulline (Val-Cit) dipeptide sequence that is a substrate for cathepsin B.[4][5] The maleimidocaproyl (Mc) group allows for conjugation to sulfhydryl groups on the antibody.
The This compound linker utilizes a valine-alanine (Val-Ala) dipeptide sequence, which is also a substrate for cathepsin B.[6] The allyloxycarbonyl (Alloc) protecting group offers an alternative for chemical synthesis strategies.[6] Studies suggest that the Val-Ala linker may offer advantages in terms of hydrophilicity and stability.[7][8]
Cleavage Mechanism
The payload release from both linkers follows a similar multi-step process initiated by the enzymatic cleavage of the dipeptide sequence within the lysosome of a target cell.
References
- 1. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acrobiosystems.com [acrobiosystems.com]
A Comparative Analysis of Val-Ala and Val-Cit Linker Stability in Human Plasma for Antibody-Drug Conjugates
For Immediate Release
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and safety. Among the most utilized classes of cleavable linkers are those based on dipeptides, designed to be stable in systemic circulation and efficiently cleaved within the lysosomal compartment of target tumor cells. This guide provides a detailed comparison of two prominent dipeptide linkers, Valine-Alanine (Val-Ala) and Valine-Citrulline (Val-Cit), with a focus on their stability in human plasma.
Executive Summary
Both Val-Ala and Val-Cit linkers demonstrate high stability in human plasma, a crucial attribute for minimizing off-target toxicity. However, key differences in their physicochemical properties, such as hydrophilicity and susceptibility to premature enzymatic cleavage by certain human proteases, can influence ADC design and performance. Notably, the Val-Ala linker exhibits a more favorable hydrophilicity profile, which can lead to reduced aggregation, particularly in ADCs with a high drug-to-antibody ratio (DAR). While both are substrates for the lysosomal protease Cathepsin B, the Val-Cit linker has been reported to be susceptible to premature cleavage by human neutrophil elastase, a factor that may be considered in certain therapeutic contexts.
Quantitative Data Summary
The following tables summarize the key performance parameters of Val-Ala and Val-Cit linkers based on available experimental data.
Table 1: Stability in Human Plasma
| Linker | Drug Release/Degradation in Human Plasma | Key Findings |
| Val-Ala | Minimal | High stability, with similar performance to Val-Cit in terms of preventing premature payload release in human plasma.[][2] |
| Val-Cit | No significant degradation observed after 28 days | Demonstrates high stability in human plasma, a key reason for its widespread clinical use.[3] |
Table 2: Physicochemical and Enzymatic Properties
| Property | Val-Ala | Val-Cit |
| Hydrophilicity | Higher | Lower |
| Aggregation Propensity | Lower, allows for higher DAR (up to 7.4) with limited aggregation (<10%).[2] | Higher, can be challenging to achieve high DAR due to precipitation and aggregation.[2][4] |
| Cathepsin B Cleavage Rate | Reportedly cleaved at half the rate of Val-Cit in an isolated enzyme assay. | Efficiently cleaved by Cathepsin B. |
| Susceptibility to Other Human Enzymes | Not reported to be significantly susceptible. | Susceptible to cleavage by human neutrophil elastase.[5] |
Cleavage Mechanism
The intended mechanism of action for both Val-Ala and Val-Cit linkers involves a multi-step process that occurs after the ADC has been internalized by the target cancer cell.
Caption: Intracellular processing of ADCs with Val-Ala or Val-Cit linkers.
This process begins with the ADC binding to its target antigen on the cancer cell surface, followed by internalization into an endosome. The ADC is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, such as Cathepsin B, lead to the specific cleavage of the dipeptide linker. This enzymatic cleavage often triggers a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, resulting in the release of the active cytotoxic payload inside the cell.
Experimental Protocols
The stability of ADCs featuring Val-Ala and Val-Cit linkers in human plasma is typically assessed through in vitro incubation assays followed by quantitative analysis.
Objective: To determine the stability of the ADC and quantify the extent of premature drug release in human plasma over time.
Materials:
-
Test ADC (with Val-Ala or Val-Cit linker)
-
Human plasma (pooled from multiple donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or G magnetic beads for ADC capture
-
LC-MS system for analysis
-
Organic solvent (e.g., acetonitrile) for protein precipitation
Workflow Diagram:
Caption: General workflow for an in vitro plasma stability assay of an ADC.
Detailed Procedure:
-
Incubation: The test ADC is incubated in human plasma at a predetermined concentration (e.g., 1 mg/mL) at 37°C. A control sample in a buffer like PBS is often included to assess the intrinsic stability of the ADC.[6]
-
Time Points: Aliquots of the plasma-ADC mixture are collected at various time points over the course of the study, which can range from hours to several days (e.g., 0, 24, 72, 144 hours).[7][8]
-
Sample Processing:
-
For DAR Analysis: The ADC is isolated from the plasma using immunoaffinity capture methods, such as Protein A magnetic beads.[6]
-
For Free Payload Analysis: To quantify the released drug, plasma proteins are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant containing the free drug is collected after centrifugation.[7]
-
-
LC-MS Analysis:
-
The captured ADC is analyzed to determine the average drug-to-antibody ratio (DAR) at each time point. A stable linker will show minimal change in DAR over time.
-
The supernatant is analyzed to quantify the concentration of the released free payload.
-
-
Data Interpretation: The percentage of intact ADC or the amount of released payload is plotted against time to determine the stability profile and half-life of the linker in human plasma.
Conclusion
The selection between Val-Ala and Val-Cit linkers for ADC development requires a nuanced consideration of the specific therapeutic application and the properties of the payload. Both linkers offer excellent stability in human plasma, a critical requirement for a successful ADC. However, the Val-Ala linker's superior hydrophilicity presents an advantage for developing ADCs with high DARs by mitigating the risk of aggregation.[2][4] Conversely, the extensive clinical validation of the Val-Cit linker makes it a well-established and reliable choice.[3] Researchers and drug developers should weigh these factors, alongside the potential for off-target cleavage by enzymes like human neutrophil elastase for Val-Cit, to select the optimal linker for their ADC candidate.
References
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of different cleavable ADC linkers
A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the ADC's stability in circulation, its mechanism of drug release, and its overall therapeutic window. Cleavable linkers are designed to be stable in the bloodstream and to release the payload under specific conditions prevalent in the tumor microenvironment or within tumor cells. This guide provides an objective comparison of the major classes of cleavable linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations to clarify complex processes.
Mechanisms of Cleavage: A Tale of Three Triggers
Cleavable linkers are engineered to exploit the physiological and biochemical differences between the systemic circulation and the tumor site. The three primary categories of cleavable linkers are categorized by their cleavage mechanism: protease-sensitive, pH-sensitive, and glutathione-sensitive.
-
Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[1] The most common example is the valine-citrulline (Val-Cit) dipeptide.[1][2]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are designed to remain stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][3]
-
Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[1][2]
Each of these mechanisms is designed to ensure that the potent cytotoxic payload is released preferentially at the site of the tumor, thereby maximizing efficacy and minimizing off-target toxicity.
Caption: ADC targeting and payload release mechanisms.
Comparative Performance of Cleavable Linkers
The choice of a cleavable linker has a significant impact on the performance of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.
In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency.
| Linker Type | Linker Example | Payload | Target Antigen | IC50 (pM) | Key Observations |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | Potent cytotoxicity, but efficacy can be influenced by protease expression levels in tumor cells.[1] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit | Comparable in vitro activity to Val-Cit, with lower hydrophobicity.[1] |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons.[1] |
| Enzyme-Sensitive | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Demonstrated higher in vitro potency compared to both a Val-Cit ADC and Kadcyla® (T-DM1).[4] |
| Enzyme-Sensitive | Sulfatase-cleavable | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[1] |
Plasma Stability
| Linker Type | Linker Example | Stability Metric (Half-life, t1/2) | Key Observations |
| Protease-Sensitive | Val-Cit | Generally high stability in human plasma. | Newer generations like triglycyl peptide linkers show extremely high stability in mouse plasma (t1/2 of 9.9 days).[4] |
| pH-Sensitive | Hydrazone | t1/2 ≈ 2 days in human and mouse plasma. | Insufficient stability can be a limiting factor.[4] |
| pH-Sensitive | Carbonate | t1/2 ≈ 36 hours. | Stability can be unsatisfactory for some applications.[4] |
| pH-Sensitive | Silyl ether-based | t1/2 > 7 days in human plasma. | A novel design with significantly improved stability.[4] |
| Enzyme-Sensitive | GGFG | More stable in the bloodstream compared to acid-cleavable and glutathione (GSH)-cleavable linkers.[5] | In one study, the DAR of T-DXd (with a GGFG linker) decreased by about 50% in 7 days.[6] |
| Enzyme-Sensitive | Exo-linker | Showed superior DAR retention over 7 days compared to the GGFG-linker in a rat PK study, indicating enhanced stability.[6] | This novel linker design shows promise for improving ADC stability.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADCs with different cleavable linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma over time.
Methodology:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse) at 37°C.[8]
-
At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.[8]
-
To determine the average drug-to-antibody ratio (DAR), the ADC can be captured from the plasma sample using Protein A or Protein G affinity chromatography.[8] The captured ADC is then analyzed by LC-MS to determine the DAR. A decrease in DAR over time indicates linker cleavage.[8]
-
To measure the released payload, extract the free payload from the plasma samples and quantify it using LC-MS.[1]
-
Plot the percentage of intact ADC or the concentration of the released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[1]
Caption: Workflow for in vitro plasma stability assay.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the cleavage of a protease-sensitive linker by the lysosomal protease cathepsin B.
Methodology:
-
Prepare a reaction buffer containing the ADC, recombinant human cathepsin B, and a reducing agent (e.g., DTT) in an appropriate buffer (e.g., sodium acetate, pH 5.0).
-
Incubate the reaction mixture at 37°C.
-
At various time points, stop the reaction by adding a protease inhibitor.
-
Analyze the samples by LC-MS or HPLC to quantify the amount of released payload.
-
Calculate the rate of payload release.
Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[1]
Methodology:
-
Plate cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control antibodies for a specified period (e.g., 72-96 hours).
-
Add a reagent such as MTT or resazurin (B115843) to the wells and incubate to allow for the formation of a colored product by viable cells.
-
Measure the absorbance or fluorescence of the wells using a plate reader.
-
Plot the percentage of cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Bystander Effect: A Key Advantage of Cleavable Linkers
A significant advantage of cleavable linkers, particularly when paired with membrane-permeable payloads like MMAE, is the "bystander effect".[2][9] After the ADC is internalized by an antigen-positive tumor cell and the payload is released, the payload can diffuse out of the cell and kill neighboring antigen-negative tumor cells.[9] This is particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen.
Caption: The bystander effect of cleavable ADCs.
Conclusion
The selection of a cleavable linker is a multifaceted process that requires careful consideration of the payload's properties, the target antigen's biology, and the specific characteristics of the tumor microenvironment. Protease-sensitive linkers, especially the Val-Cit dipeptide, are well-established and demonstrate high plasma stability and potent antitumor activity.[1] However, newer generation cleavable linkers, such as β-glucuronide, sulfatase-cleavable, and novel exo-linkers, offer potential advantages in terms of stability and payload release mechanisms.[1][7] A thorough head-to-head comparison using standardized in vitro and in vivo assays is essential for selecting the optimal linker for a given antibody, payload, and cancer indication.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Alloc-Val-Ala-PAB-PNP and Non-Cleavable Linker Technologies in Antibody-Drug Conjugates (ADCs)
The strategic design of an Antibody-Drug Conjugate (ADC) hinges on the critical choice of its linker, the molecular bridge between the monoclonal antibody and the cytotoxic payload. This decision profoundly influences the ADC's stability, safety, and therapeutic efficacy. This guide provides a detailed comparison of a specific protease-cleavable linker system, this compound, and commonly used non-cleavable linkers, supported by a synthesis of preclinical data and standardized experimental methodologies.
While direct head-to-head efficacy studies for ADCs employing the this compound linker against those with non-cleavable linkers are not extensively available in published literature, we can draw meaningful comparisons by examining studies on the core Val-Ala cleavable motif against non-cleavable counterparts. The Alloc (allyloxycarbonyl) group serves as a protecting group, and the PAB-PNP (p-aminobenzyl alcohol-p-nitrophenyl carbonate) component acts as a self-immolative spacer, both of which are common in cleavable linker designs. Therefore, the comparative efficacy data for Val-Ala-containing ADCs can serve as a strong proxy for the performance of the this compound system.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these linker technologies lies in their payload release mechanisms.
Cleavable Linkers (e.g., this compound): These linkers are designed to be stable in the systemic circulation and to release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1] The this compound linker utilizes a dipeptide, Valine-Alanine (Val-Ala), which is a substrate for lysosomal proteases like Cathepsin B.[2][3] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, Cathepsin B cleaves the Val-Ala peptide bond, initiating the release of the cytotoxic payload.[2][3]
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as thioether-based linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), do not have a specific cleavage site.[4] The release of the payload is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[4] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.
Quantitative Efficacy Data: A Comparative Overview
The following tables summarize representative quantitative data from preclinical studies comparing ADCs with Val-Ala cleavable linkers to those with non-cleavable linkers. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, including the antibody, payload, cell lines, and animal models used.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Linker Type | ADC Target | Payload | Cell Line | IC50 (nM) | Reference |
| Val-Ala (Cleavable) | HER2 | MMAE | HER2+ Cell Line | 9.2 | [2] |
| Non-Cleavable | HER2 | MMAE | HER2+ Cell Line | 60.9 | [2] |
| Val-Ala (Cleavable) | CD22 | PBD Dimer | Lymphoma Cell Line | ~0.1 | [5] |
| Non-Cleavable | CD22 | PBD Dimer | Lymphoma Cell Line | ~1.0 | [5] |
Lower IC50 values indicate higher potency.
Table 2: In Vivo Tumor Growth Inhibition (TGI)
| Linker Type | ADC Target | Payload | Xenograft Model | Dosing | TGI (%) | Reference |
| Val-Ala (Cleavable) | CD30 | MMAE | Hodgkin Lymphoma | 1 mg/kg, single dose | 85 | [6] |
| Non-Cleavable | CD30 | MMAE | Hodgkin Lymphoma | 1 mg/kg, single dose | 20 (inactive) | [6] |
| Val-Ala (Cleavable) | HER2 | Auristatin | Breast Cancer | 3 mg/kg, single dose | 95 | [2] |
| Non-Cleavable | HER2 | Auristatin | Breast Cancer | 3 mg/kg, single dose | 60 | [2] |
TGI (%) represents the percentage reduction in tumor volume compared to a control group.
Experimental Protocols
To ensure the reproducibility and comparability of efficacy studies, detailed and standardized protocols are essential. Below are representative methodologies for key experiments cited in the comparison of cleavable and non-cleavable linker ADCs.
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADCs (Val-Ala linker and non-cleavable linker), an isotype control ADC, and the free cytotoxic payload.
-
Incubation: Add the diluted compounds to the cells and incubate for a period of 72 to 120 hours.
-
Viability Assessment: Determine cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Xenograft Tumor Model for Efficacy Evaluation
-
Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude or SCID).
-
Tumor Implantation: Subcutaneously implant cultured human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
ADC Administration: Administer the ADCs (Val-Ala linker and non-cleavable linker), vehicle control, and isotype control ADC intravenously at the specified dose and schedule.
-
Data Collection: Measure tumor volumes and body weights two to three times per week for the duration of the study.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage change in tumor volume in the treated groups compared to the control group. Other endpoints may include tumor growth delay and complete tumor regressions.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows.
References
A Comparative Guide to the Cross-Reactivity of Alloc-Val-Ala-PAB-PNP with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the protease substrate Alloc-Val-Ala-PAB-PNP with a panel of other physiologically relevant proteases. The Valine-Alanine (Val-Ala) dipeptide linker is a key component in many antibody-drug conjugates (ADCs), designed for specific cleavage by the lysosomal protease Cathepsin B.[1][2][3] Understanding its potential for off-target cleavage by other proteases is critical for predicting ADC stability, efficacy, and potential toxicities. This document summarizes available experimental data, provides detailed experimental protocols for assessing cross-reactivity, and illustrates relevant biological pathways.
Protease Specificity and Cross-Reactivity Profile
The Val-Ala dipeptide sequence is the primary determinant of the substrate's specificity. While it is an established substrate for Cathepsin B, its susceptibility to cleavage by other proteases, particularly those with a preference for small aliphatic amino acids, has been a subject of investigation.[4][5][6]
Table 1: Cross-Reactivity of Val-Ala Containing Substrates with Various Proteases
| Protease Family | Specific Protease | Primary Substrate Specificity | Reported Cross-Reactivity with Val-Ala Substrates | References |
| Cysteine Proteases | Cathepsin B | Prefers basic or bulky hydrophobic residues at P2. | High (Primary Target) | [1][7] |
| Legumain | Absolute specificity for Asparagine (Asn) at P1.[3] | Low to Negligible | [3][8] | |
| Caspase-3 | Absolute specificity for Aspartic Acid (Asp) at P1. | Low to Negligible | [9][10] | |
| Serine Proteases | Neutrophil Elastase (hNE) | Prefers small aliphatic amino acids (Val, Ala, Ile) at P1.[1][11] | High | [1][2][12] |
| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-9, etc. | Broad specificity, often cleaving at Gly-Leu or Pro-Xaa-Xaa-Hy sequences. | Low to Negligible | [6][7] |
Note: The reactivity levels are qualitative assessments based on available literature. Quantitative kinetic data for this compound with this specific panel of proteases is limited. Researchers are encouraged to perform direct comparative assays using the protocol provided below.
Experimental Protocols
To facilitate the direct assessment of this compound cross-reactivity, the following detailed experimental protocol is provided. This protocol is adapted from standard protease assay methodologies.[8][13][14][15]
General Protease Activity Assay for Cross-Reactivity Screening
Objective: To determine the rate of this compound hydrolysis by a panel of proteases.
Materials:
-
This compound substrate
-
Purified proteases: Cathepsin B (positive control), Neutrophil Elastase, Legumain, Caspase-3, and a representative MMP (e.g., MMP-2 or MMP-9).
-
Assay Buffers: Specific to each protease for optimal activity (see Table 2).
-
96-well microplate, black, clear bottom
-
Microplate reader with absorbance detection at 405 nm
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Protease inhibitors (for negative controls, optional)
Table 2: Recommended Assay Buffers for Proteases
| Protease | Assay Buffer Composition |
| Cathepsin B | 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 |
| Neutrophil Elastase | 100 mM HEPES, 500 mM NaCl, pH 7.5 |
| Legumain | 50 mM Sodium Acetate, 1 mM DTT, pH 4.5 |
| Caspase-3 | 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, pH 7.4 |
| MMP-2 / MMP-9 | 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.01% Brij-35, pH 7.5 |
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the respective assay buffer to the desired working concentration (e.g., 100 µM).
-
Protease Preparation: Reconstitute and dilute each protease in its specific, cold assay buffer to the desired final concentration. The optimal concentration should be determined empirically for each enzyme.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the substrate working solution to each well.
-
Add 50 µL of the appropriate assay buffer to the blank wells.
-
To initiate the reaction, add 50 µL of the respective protease solution to the sample wells.
-
The final volume in each well should be 150 µL.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes. The release of p-nitrophenol (PNP) upon substrate cleavage leads to an increase in absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the rate of substrate hydrolysis using the Beer-Lambert law (ε of p-nitrophenol at 405 nm is 18,600 M⁻¹cm⁻¹).
-
Compare the rates of hydrolysis for each protease to determine the relative cross-reactivity. For more detailed analysis, kinetic parameters (Km and kcat) can be determined by measuring the reaction rates at varying substrate concentrations.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways of the key proteases discussed.
Conclusion
The this compound substrate is highly susceptible to cleavage by its intended target, Cathepsin B. However, significant cross-reactivity with Neutrophil Elastase is expected due to the protease's preference for small aliphatic residues at the P1 position.[1][11] Cross-reactivity with Legumain and Caspase-3 is predicted to be minimal due to their stringent requirement for specific amino acids at the P1 position.[3][9][10] For a definitive quantitative assessment, direct experimental evaluation is recommended. The provided protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals in characterizing the specificity of Val-Ala-based linkers and predicting their behavior in complex biological systems.
References
- 1. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of LGMN in tumor development and its progression and connection with the tumor microenvironment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antibody-Drug Conjugate Homogeneity: A Comparative Guide to Alloc-Val-Ala-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
The homogeneity of antibody-drug conjugates (ADCs) is a critical quality attribute that significantly influences their therapeutic efficacy, safety, and pharmacokinetic profile. A key component in achieving a homogenous ADC is the linker used to conjugate the cytotoxic payload to the antibody. This guide provides a comprehensive comparison of Alloc-Val-Ala-PAB-PNP, a cleavable linker, with other common alternatives, supported by experimental data and detailed protocols for validation.
The Role of Linkers in ADC Homogeneity
The drug-to-antibody ratio (DAR) is a crucial parameter for ADCs, representing the average number of drug molecules conjugated to a single antibody. A heterogeneous mixture of ADCs with varying DARs can lead to inconsistent clinical outcomes. Linker chemistry plays a pivotal role in controlling the DAR and ensuring a homogenous product.
This compound is a protease-cleavable linker designed for the controlled release of cytotoxic payloads. The Val-Ala dipeptide sequence is specifically cleaved by Cathepsin B, an enzyme often overexpressed in the tumor microenvironment. The allyloxycarbonyl (Alloc) group serves as a protective group for the valine's N-terminus, which can be removed under mild conditions, while the p-nitrophenyl (PNP) group is a good leaving group, facilitating the conjugation of the linker to the payload.
Comparative Analysis of ADC Linkers
The choice of linker significantly impacts the physicochemical properties and biological activity of an ADC. Here, we compare the Val-Ala dipeptide linker, the core of this compound, with the commonly used Val-Cit (valine-citrulline) linker and other emerging technologies.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Val-Ala | Cathepsin B cleavable dipeptide. | May result in less aggregation at high DARs compared to Val-Cit linkers.[][2] | Can exhibit instability in mouse plasma due to the presence of carboxylesterase 1c (Ces1c).[3] |
| Val-Cit | Cathepsin B cleavable dipeptide. | Well-established and widely used in approved ADCs. Generally stable in human plasma.[4] | Can be prone to aggregation at high DARs.[2] May show some instability in mouse plasma. |
| Glucuronide | Cleaved by β-glucuronidase, an enzyme found in the lysosome and tumor microenvironment. | Can lead to ADCs with minimal aggregation.[5] | May have tolerability issues in some in vivo models.[5] |
| Disulfide | Cleaved in the reducing environment of the cytoplasm due to high glutathione (B108866) concentrations. | Offers an alternative intracellular release mechanism. | Stability can be variable, and premature cleavage in the bloodstream is a concern. |
| Non-cleavable | Relies on the complete degradation of the antibody in the lysosome to release the payload. | Generally exhibits high plasma stability. | The released payload is attached to the linker and an amino acid residue, which may affect its activity. |
Experimental Validation of ADC Homogeneity
Accurate and robust analytical methods are essential for characterizing the homogeneity of ADCs. The two primary techniques for determining DAR and the distribution of drug-loaded species are Hydrophobic Interaction Chromatography (HIC) and Native Mass Spectrometry (MS).
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The addition of each drug-linker moiety to the antibody increases its overall hydrophobicity, allowing for the separation of different DAR species.
Experimental Protocol for HIC-HPLC Analysis of ADC DAR
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol.
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS)
Native SEC-MS allows for the characterization of ADCs in their non-denatured state, providing accurate mass measurements and information on the distribution of different drug-loaded species.
Experimental Protocol for Native SEC-MS Analysis of ADC Homogeneity
-
Mobile Phase Preparation:
-
100 mM ammonium acetate, pH 7.0.
-
-
Chromatographic Conditions:
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Run Time: Isocratic elution for 15-20 minutes.
-
-
Mass Spectrometry Conditions:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operated in native mode.
-
Ionization: Nanospray or electrospray ionization.
-
Data Acquisition: Acquire data in the m/z range appropriate for intact antibodies (e.g., 2000-8000 m/z).
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the mass of each DAR species.
-
Calculate the relative abundance of each species to determine the DAR distribution and average DAR.
-
Performance Evaluation of ADCs
Beyond homogeneity, the performance of an ADC is assessed through its stability and cytotoxic activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Experimental Protocol for MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Incubate for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the potential for premature payload release in a plasma environment.
Experimental Protocol for Plasma Stability Assay
-
Incubation: Incubate the ADC in plasma (human, mouse, etc.) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
ADC Capture: At each time point, capture the ADC from the plasma using protein A/G magnetic beads.
-
Analysis of Conjugated ADC: Elute the captured ADC and analyze by HIC or native MS to determine the change in average DAR over time.
-
Analysis of Released Payload: Analyze the plasma supernatant by LC-MS/MS to quantify the amount of prematurely released payload.
Visualizing Workflows and Pathways
References
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark: Alloc-Val-Ala-PAB-PNP Versus Next-Generation ADC Linkers
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. This guide provides a detailed comparison of the well-established Alloc-Val-Ala-PAB-PNP linker system against emerging next-generation ADC linkers. We will delve into their performance attributes, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of more effective and safer cancer therapies.
The Benchmark: this compound
The this compound linker is a chemically sophisticated system designed for the controlled release of cytotoxic payloads.[1][2][3] It belongs to the class of enzymatically cleavable linkers, a mainstay in ADC development.[1][4] Its design incorporates several key functional components:
-
Alloc (Allyloxycarbonyl group): This serves as a protecting group for the N-terminus of the dipeptide, which can be removed under mild conditions using palladium catalysts.[1][5]
-
Val-Ala (Valine-Alanine dipeptide): This dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][5] This enzymatic cleavage is the primary mechanism for intracellular payload release.
-
PAB (p-aminobenzyl alcohol): This acts as a self-immolative spacer. Once the Val-Ala sequence is cleaved by Cathepsin B, the PAB moiety spontaneously decomposes, ensuring the release of the unmodified, fully active payload.[4]
-
PNP (p-nitrophenyl): This is a good leaving group, facilitating the conjugation of the linker to the payload.[1]
The strategic combination of these elements provides a linker that is stable in systemic circulation but is primed to release its cytotoxic cargo within the target cancer cell, minimizing off-target toxicity.
The Challengers: Next-Generation ADC Linkers
The quest for ADCs with a wider therapeutic window has spurred the development of a diverse array of next-generation linkers. These can be broadly categorized as:
-
Advanced Cleavable Linkers: These build upon the principles of their predecessors but incorporate modifications to enhance stability and specificity. A prominent example is the comparison between Val-Ala and Val-Cit (Valine-Citrulline) dipeptide linkers. While both are cleaved by Cathepsin B, Val-Ala exhibits lower hydrophobicity than Val-Cit.[4] This characteristic is particularly advantageous when conjugating highly lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers, as it reduces the propensity for ADC aggregation, even at high drug-to-antibody ratios (DAR).[4] Some studies have shown that Val-Ala allows for a DAR of up to 7.4 with limited aggregation, whereas Val-Cit can be problematic at DARs greater than 4.[4] Other innovative cleavable linkers include those sensitive to different enzymatic triggers, such as β-glucuronidase or sulfatase, which are also overexpressed in the tumor microenvironment.[4]
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody. This approach generally leads to enhanced plasma stability and a more favorable safety profile by minimizing premature drug release.[6] However, the resulting payload-linker-amino acid complex is typically less membrane-permeable, which can limit the "bystander effect" – the ability of the released payload to kill neighboring antigen-negative tumor cells.
-
Novel Conjugation Strategies: Recent advancements are not just in the linker chemistry itself but also in how they are attached to the antibody. Site-specific conjugation technologies are being employed to produce homogeneous ADCs with a fixed DAR, leading to more predictable pharmacokinetic properties and a better safety profile.[7] Furthermore, dual-payload and modular linker systems are being explored to tackle tumor heterogeneity and drug resistance.[8]
Head-to-Head: Performance Data
The selection of an ADC linker is a multi-faceted decision that depends on the specific antibody, payload, and target indication. The following tables summarize key performance data comparing the Val-Ala dipeptide, the core of our benchmark linker, with other linker technologies.
| Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | Plasma Stability | In Vitro Potency (IC50) | Key Findings |
| Val-Ala | MMAE | ~7 | Good | High | Less aggregation at high DAR compared to Val-Cit.[] |
| Val-Cit | MMAE | ~4 | Variable (less stable in mouse plasma) | High | Prone to aggregation with hydrophobic payloads at high DAR.[4] |
| cBu-Cit | - | ~3 | - | High | Showed greater tumor suppression than Val-Cit ADC at the same dose in one study.[6] |
| Sulfatase-cleavable | - | - | High (>7 days) | High | Demonstrated high cytotoxicity and selectivity in HER2+ cells.[6] |
| Non-cleavable | MMAE | - | High | Moderate | Reduced bystander effect but lower off-target toxicity.[6] |
MMAE: Monomethyl auristatin E; cBu-Cit: cyclobutane-1,1-dicarboxamide-Citrulline. Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols
To ensure the robust evaluation of ADC linker performance, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs, unconjugated antibody, and free payload
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Remove the old medium from the cells and add the different concentrations of the test articles.[10]
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).
-
MTT/XTT Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
For XTT: Add the XTT reagent (mixed with an electron coupling agent) to each well and incubate for 2-4 hours.[11]
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic curve fit.[11]
Plasma Stability Assay (LC-MS)
This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.
Materials:
-
ADC construct
-
Human or mouse plasma
-
Incubator at 37°C
-
Immuno-affinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a specified concentration (e.g., 1 mg/mL) at 37°C.[12]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation:
-
To measure the average Drug-to-Antibody Ratio (DAR), capture the ADC from the plasma using immuno-affinity beads.
-
To measure the free payload, precipitate the plasma proteins and collect the supernatant.
-
-
LC-MS Analysis: Analyze the captured ADC to determine the average DAR over time. Analyze the supernatant to quantify the concentration of released payload.
-
Data Analysis: Plot the average DAR and the concentration of free payload over time to assess the stability of the ADC.
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- line may be transfected with a fluorescent protein like GFP for easy identification).
-
Complete cell culture medium.
-
ADC construct.
-
96-well plates.
-
Fluorescence microscope or plate reader.
Procedure:
-
Co-culture Seeding: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate at a defined ratio.[13]
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.[14]
-
Incubation: Incubate the plate for an appropriate duration (e.g., 72-120 hours).
-
Viability Assessment:
-
If using a fluorescently labeled Ag- cell line, quantify the fluorescent signal to determine the viability of the Ag- cells.
-
Alternatively, use cell viability reagents that differentiate between the two cell populations.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[13]
Visualizing the Mechanism of Action
To better understand the downstream consequences of payload release, it is crucial to visualize the signaling pathways they impact.
ADC Internalization and Payload Release
References
- 1. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS: 1884578-27-1 | AxisPharm [axispharm.com]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. biospace.com [biospace.com]
- 8. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
In Vivo Showdown: A Comparative Analysis of Alloc-Val-Ala-PAB-PNP and Val-Cit Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides an in-depth in vivo comparison of two prominent cleavable linker technologies: the emerging tripeptide Alloc-Val-Ala-PAB-PNP and the widely used dipeptide Val-Cit linker.
This comparison synthesizes preclinical data to evaluate the in vivo efficacy, stability, and toxicity profiles of ADCs employing these two linker systems. The this compound linker, featuring a Val-Ala dipeptide cleavable by Cathepsin B, is examined as a promising alternative to the Val-Cit linker, which has been the cornerstone of several approved ADCs. The evidence suggests that the Val-Ala linker may offer advantages in terms of hydrophilicity and stability, potentially leading to improved therapeutic outcomes.
Executive Summary of In Vivo Performance
Preclinical studies indicate that ADCs utilizing a Val-Ala linker can exhibit superior anti-tumor activity compared to their Val-Cit counterparts. The Val-Ala dipeptide has been shown to possess better hydrophilicity and stability, which can translate to reduced aggregation, especially with high drug-to-antibody ratios (DAR), and potentially a more favorable toxicity profile.[1][2][3]
| Feature | This compound ADC | Val-Cit ADC | Key Findings |
| In Vivo Efficacy | Potentially superior tumor growth inhibition.[4] | Effective, but can be outperformed by Val-Ala ADCs.[4] | In a human epidermoid carcinoma xenograft model, a Val-Ala-MMAE ADC showed better tumor growth inhibition than the Val-Cit-MMAE equivalent.[4] A Val-Ala-Gly based ADC also demonstrated greater tumor volume reduction and prolonged median survival in an ovarian cancer model compared to Kadcyla®.[5] |
| Linker Stability | Higher stability in mouse plasma.[1] | Susceptible to premature cleavage by mouse carboxylesterase, complicating preclinical evaluation.[6] | Val-Ala linkers exhibit greater stability in mouse plasma, which is a significant advantage for preclinical in vivo studies.[1] |
| Physicochemical Properties | Better hydrophilicity and less aggregation, especially at high DARs.[1][2][3] | Prone to aggregation with hydrophobic payloads and high DARs.[2][3] | The less hydrophobic nature of the Val-Ala linker is advantageous when working with lipophilic payloads, allowing for higher DARs with limited aggregation.[2][3] |
| Toxicity | Potentially wider therapeutic window due to improved stability. | Off-target toxicity can be a concern due to premature payload release.[7] | The higher stability of the Val-Ala linker may lead to reduced off-target toxicities and an improved safety profile. |
| Cleavage Mechanism | Cathepsin B-mediated cleavage of the Val-Ala dipeptide.[8][9] | Primarily cleaved by Cathepsin B.[10] | Both linkers are designed to be cleaved by the lysosomal protease Cathepsin B, which is overexpressed in many tumor cells. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance. Below are representative protocols for key in vivo experiments.
In Vivo Tumor Growth Inhibition Efficacy Study
Objective: To evaluate the anti-tumor efficacy of ADCs in a xenograft mouse model.
Methodology:
-
Cell Line and Animal Model: Human cancer cell lines (e.g., A431 epidermoid carcinoma, NCI-N87 gastric carcinoma) are cultured and harvested.[4][11] Female immunodeficient mice (e.g., NOD/SCID) are inoculated subcutaneously with tumor cells.[11]
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers using the formula: Tumor Volume = (Length × Width²) / 2.[12]
-
ADC Administration: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into treatment groups. ADCs and control vehicles are administered intravenously (IV) at specified doses (e.g., 1-10 mg/kg).[1][11]
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analyses are performed to determine the significance of tumor growth inhibition compared to control groups. Animal body weights are monitored as a measure of general toxicity.[12]
In Vivo Toxicity Evaluation
Objective: To assess the systemic toxicity of the ADCs in healthy or tumor-bearing mice.
Methodology:
-
Animal Model: Healthy mice or mice from efficacy studies are used.
-
Dosing Regimen: ADCs are administered at various dose levels, including doses exceeding the anticipated efficacious dose, to determine the maximum tolerated dose (MTD).
-
Clinical Observations: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Hematological and Clinical Chemistry Analysis: At the end of the study, blood samples are collected for complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver and kidney).
-
Histopathology: Major organs are harvested, fixed, and processed for histopathological examination to identify any treatment-related microscopic changes.
Cathepsin B-Mediated Linker Cleavage Assay
Objective: To confirm the susceptibility of the linker to enzymatic cleavage by Cathepsin B.
Methodology:
-
Reaction Setup: The ADC is incubated with recombinant human Cathepsin B in a suitable buffer (e.g., MES buffer, pH 6.0) at 37°C.[10][13]
-
Time-Course Sampling: Aliquots are taken at various time points and the reaction is quenched.
-
Analysis: The samples are analyzed by methods such as liquid chromatography-mass spectrometry (LC-MS) to quantify the release of the free payload from the ADC over time.[10]
Visualizing the Mechanisms
To better understand the processes involved in ADC activity, the following diagrams illustrate the experimental workflow and the intracellular signaling pathway.
Caption: A typical workflow for the in vivo comparison of different ADC linker technologies.
Caption: The intracellular trafficking and mechanism of action for an ADC with a tubulin inhibitor payload.[14][15]
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. debiopharm.com [debiopharm.com]
- 14. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
Comparative Study of Antibody-Drug Conjugate (ADC) Internalization with Different Linkers
This guide provides a comprehensive comparison of Antibody-Drug Conjugate (ADC) internalization and performance based on the type of linker used to conjugate the cytotoxic payload to the monoclonal antibody. For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, mechanism of action, and overall efficacy. This document outlines the characteristics of different linker technologies, presents supporting experimental data, and provides detailed protocols for key analytical methods.
Introduction to ADC Linkers: The Bridge to Efficacy
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker connecting these two components is crucial; it must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while ensuring efficient drug liberation upon reaching the target cancer cell.[1][2][3] The two primary categories of linkers, cleavable and non-cleavable, employ distinct mechanisms for payload release, which significantly impacts the ADC's biological activity.[1][4]
Comparison of Linker Technologies
The fundamental difference between linker types lies in their payload release mechanism. Cleavable linkers are designed to be severed by specific triggers within the tumor microenvironment or inside the cancer cell, whereas non-cleavable linkers release the payload only after the antibody itself is degraded.[2][4]
Cleavable Linkers
Cleavable linkers utilize the unique physiological conditions of tumor cells to release the payload. This targeted release can lead to a potent "bystander effect," where the released, membrane-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous for treating heterogeneous tumors.[3][4] There are three main types:
-
Protease-Sensitive Linkers: These are the most common type, often incorporating a dipeptide sequence like valine-citrulline (vc). This sequence is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside cancer cells.[4]
-
pH-Sensitive Linkers: These linkers, typically containing a hydrazone bond, are stable at the physiological pH of blood (≈7.4) but are hydrolyzed and cleaved in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4]
-
Glutathione-Sensitive Linkers: These utilize a disulfide bond that is readily reduced and cleaved in the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[4]
Non-Cleavable Linkers
Non-cleavable linkers, such as those based on a stable thioether bond (e.g., SMCC), do not have a specific cleavage site.[1][4] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome.[1][5] This process releases the payload with the linker and a single amino acid residue still attached.
This mechanism generally results in greater plasma stability and a reduced risk of off-target toxicity compared to cleavable linkers.[1][2] However, the resulting charged payload-amino acid complex is typically unable to cross the cell membrane, which largely prevents a bystander effect.[3]
ADC Internalization and Payload Release Pathway
The journey of an ADC from binding to a cancer cell to releasing its cytotoxic payload is a multi-step process. The type of linker dictates the final step of this pathway.
Caption: ADC internalization and mechanisms of payload release for cleavable vs. non-cleavable linkers.
Quantitative Data Presentation
While direct comparative data on internalization kinetics is limited in publicly available literature, the overall efficacy of an ADC, measured by its in vitro cytotoxicity (IC50), is a direct consequence of successful internalization and payload release. The tables below summarize the characteristics of different linker types and present comparative cytotoxicity data.
Table 1: Summary of Linker Characteristics
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Enzymatic, pH, or reductive cleavage | Proteolytic degradation of the antibody |
| Release Location | Endosome, Lysosome, or Cytoplasm | Lysosome |
| Released Product | Free, unmodified payload | Payload-linker-amino acid complex |
| Plasma Stability | Generally lower to moderate | Generally higher |
| Bystander Effect | Yes (if payload is membrane-permeable) | Generally no |
| Common Examples | Val-Cit (vc), Hydrazone, Disulfide | Thioether (SMCC) |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers
This table presents IC50 values (the concentration of ADC required to inhibit the growth of 50% of cells), a key measure of potency. Lower values indicate higher potency.
| Antibody Target | Cell Line | Linker-Payload (Cleavable) | IC50 (nM) | Linker-Payload (Non-Cleavable) | IC50 (nM) | Reference |
| HER2 | SK-OV-3 | chMC-813-70-VC-PAB-MMAE | 0.211 | chMC813–70-PAB-MMAE | >100 | [6] |
| CD30 | L540cy | cAC10-vcMMAE | 0.2 | cAC10-mcMMAF | >100 | [7] |
| Tenascin-C (Non-Internalizing) | A431 (in vivo) | F16-Val-Cit-MMAE | Active | F16-NC-MMAE | Inactive | [2] |
Data compiled from multiple sources. Experimental conditions may vary between studies.
These data suggest that for internalizing antibodies, cleavable linkers can result in significantly more potent ADCs. In the case of non-internalizing antibodies, a cleavable linker is essential for activity, as the non-cleavable version, which relies on antibody degradation post-internalization, is ineffective.[2]
Experimental Workflows and Protocols
Analyzing ADC internalization and efficacy requires a suite of cell-based assays. The general workflow involves treating target cells with the ADC and measuring its uptake and cytotoxic effect over time using various methods.
Caption: A generalized workflow for the experimental evaluation of ADC internalization and cytotoxicity.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of ADCs.
5.1.1. In Vitro Cytotoxicity Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's cytotoxic potency (IC50).[5][8]
-
Materials:
-
Target antigen-positive and -negative cell lines.
-
Complete cell culture medium.
-
96-well flat-bottom plates.
-
Test ADC and control antibody.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of medium and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium at 2x the final desired concentration. Add 50 µL of the ADC dilutions to the appropriate wells. Include untreated cells and vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action, typically 72 to 120 hours.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
5.1.2. Flow Cytometry for Internalization Quantification
This method quantifies the amount of ADC that has been internalized by cells.[10][11]
-
Materials:
-
Target cells.
-
Fluorescently labeled ADC.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Quenching solution (e.g., acidic glycine (B1666218) buffer, pH 2.5) or a viability dye (to exclude dead cells).
-
Flow cytometer.
-
-
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in ice-cold FACS buffer.
-
ADC Binding: Incubate cells with the fluorescently labeled ADC on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
Induce Internalization: Wash the cells to remove unbound ADC, then resuspend them in pre-warmed (37°C) culture medium. Collect a baseline sample (T=0).
-
Time Course: Incubate the cells at 37°C. At various time points (e.g., 0.5, 1, 2, 4, 24 hours), transfer aliquots of cells to ice to stop internalization.
-
Surface Signal Removal: To distinguish between surface-bound and internalized ADC, either wash the cells with an acidic buffer to strip surface-bound antibody or use a quenching antibody that binds to the cell-surface fluorophore, reducing its signal.[12]
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population at each time point.
-
-
Data Analysis:
-
The MFI at T=0 (after acid wash/quenching) represents the background signal.
-
The increase in MFI over time corresponds to the amount of internalized ADC.
-
Calculate the percentage of internalization relative to the total initial binding (measured before the acid wash/quenching step). Plot the internalization percentage over time to visualize the kinetics.
-
5.1.3. Confocal Microscopy for Intracellular Trafficking
This technique provides high-resolution images to visualize the subcellular localization of the ADC, confirming its trafficking to lysosomes.[13][14]
-
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488, green).
-
Lysosomal marker (e.g., LysoTracker Red).
-
Nuclear stain (e.g., DAPI, blue).
-
Confocal microscope.
-
-
Procedure:
-
Cell Seeding: Seed cells on imaging-grade plates or coverslips and allow them to adhere overnight.
-
ADC Incubation: Treat cells with the fluorescently labeled ADC at a predetermined concentration and incubate at 37°C for various time points to observe the trafficking process.
-
Staining: In the final 30-60 minutes of incubation, add the lysosomal and nuclear stains to the culture medium according to the manufacturer's instructions.
-
Imaging: Wash the cells with PBS and replace with fresh imaging medium. Acquire z-stack images using a confocal microscope with appropriate laser lines and filters for each fluorophore.
-
-
Data Analysis:
-
Merge the images from the different channels.
-
Observe the spatial distribution of the ADC signal (green) over time.
-
Colocalization of the ADC signal with the lysosomal marker (red) will appear as yellow/orange pixels in the merged image, confirming that the ADC has reached the lysosome.[14]
-
Quantitative colocalization analysis (e.g., using Pearson's Correlation Coefficient) can be performed with appropriate image analysis software.[15]
-
5.1.4. Live-Cell Imaging for Kinetic Analysis
This method allows for the real-time monitoring of ADC internalization in living cells, providing dynamic kinetic data.[8][16][17]
-
Materials:
-
Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2).
-
Cells cultured in imaging-grade plates.
-
pH-sensitive fluorescent dye conjugated to the ADC or a secondary Fab fragment (e.g., pHrodo). These dyes are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes.[12]
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well imaging plate.
-
ADC Preparation: Prepare the ADC labeled with a pH-sensitive dye.
-
Imaging Setup: Place the plate in the live-cell imaging system. Define the imaging parameters (e.g., time-lapse frequency, exposure time).
-
Treatment and Acquisition: Add the labeled ADC to the cells and immediately begin image acquisition. Capture images (e.g., every 15-30 minutes) over several hours (e.g., 12-24 hours).
-
Image Processing: The imaging software automatically processes the images to identify cells and quantify the total fluorescence intensity per well over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity directly correlates with the rate and extent of ADC internalization into acidic compartments.
-
Plot the fluorescence intensity against time to generate internalization curves for different ADC concentrations or linker types.
-
From these curves, kinetic parameters such as the rate of internalization and the maximum internalization level can be determined.
-
Conclusion
The choice of linker technology is a pivotal decision in the design of an effective Antibody-Drug Conjugate. Cleavable linkers can offer superior potency and the ability to induce a bystander effect, making them suitable for treating heterogeneous tumors. However, this can come at the cost of reduced plasma stability. Non-cleavable linkers provide enhanced stability and a potentially better safety profile but are dependent on efficient ADC internalization and lysosomal degradation, and they lack a bystander effect.
A thorough understanding of these linker-dependent mechanisms, supported by robust quantitative analysis using the experimental protocols outlined in this guide, is essential for selecting the optimal ADC design for a given therapeutic target and ultimately improving clinical outcomes.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the Internalization and Efficacy of Antibody-Drug Conjugate via Site-Specific Fc-Glycan Labelling of a Homogeneous Antibody Targeting SSEA-4 Bearing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. news-medical.net [news-medical.net]
- 11. Comparative analysis of monoclonal antibody-drug conjugate binding by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 13. adcreview.com [adcreview.com]
- 14. adcreview.com [adcreview.com]
- 15. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abzena.com [abzena.com]
- 17. Live Cell Imaging based Internalization Assay - Creative Biolabs [creative-biolabs.com]
The Critical Role of the Linker in Antibody-Drug Conjugate (ADC) Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) as targeted cancer therapies is critically dependent on the intricate interplay between their three core components: the monoclonal antibody, the cytotoxic payload, and the chemical linker. The linker, in particular, has emerged as a pivotal determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetic profile, and mechanisms of resistance. This guide provides an objective comparison of different linker technologies, supported by experimental data, to elucidate the linker's role in ADC resistance and inform the rational design of next-generation therapies.
Linker Technology: A Balancing Act Between Stability and Payload Release
The fundamental role of the linker is to ensure the ADC remains intact in systemic circulation, preventing premature release of the potent cytotoxic payload that could lead to off-target toxicity.[1] Upon internalization into the target cancer cell, the linker must then facilitate the efficient release of the payload to exert its cell-killing effect. The two primary categories of linkers, cleavable and non-cleavable, achieve this through distinct mechanisms, each with inherent advantages and disadvantages that can influence the development of resistance.
Cleavable Linkers: These linkers are designed to be selectively cleaved by enzymes or specific chemical conditions prevalent within the tumor microenvironment or inside cancer cells.[2] This targeted release mechanism can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[3] However, the susceptibility to cleavage can also be a vulnerability, as premature cleavage in circulation can lead to off-target toxicity and reduced efficacy.[1]
Non-cleavable Linkers: In contrast, non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to its conjugating amino acid.[4] This generally results in greater plasma stability and a more favorable safety profile.[5] However, the resulting payload-amino acid complex is often less membrane-permeable, limiting the bystander effect and potentially rendering the ADC less effective against heterogeneous tumors.[5]
Data Presentation: Comparative Performance of ADC Linkers
The choice of linker technology significantly impacts the performance of an ADC, particularly in the context of drug resistance. The following tables summarize key quantitative data comparing different linker types.
| Linker Type | ADC Example | Plasma Stability (Half-life) | In Vitro Cytotoxicity (IC50) in Sensitive vs. Resistant Cell Lines | In Vivo Efficacy (Tumor Growth Inhibition) | Reference(s) |
| Cleavable (Val-Cit) | Brentuximab vedotin | Human: Stable; Mouse: Unstable (cleaved by carboxylesterase Ces1c) | Sensitive: Potent; Resistant: Can be overcome by bystander effect | Effective, particularly in heterogeneous tumors | [6] |
| Cleavable (Hydrazone) | Gemtuzumab ozogamicin | pH-dependent, less stable at physiological pH (~1 day) | Effective at acidic pH | Prone to premature release and off-target toxicity | [5] |
| Cleavable (Disulfide) | Maytansinoid-based ADCs | Variable, can be improved with steric hindrance | Potent | Efficacy depends on stability and release kinetics | [1] |
| Non-cleavable (SMCC) | Trastuzumab emtansine (T-DM1) | High (>7 days) | Sensitive: Potent; Resistant: Less effective due to lack of bystander effect | Effective in high antigen-expressing tumors | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an ADC's performance and its susceptibility to resistance.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in both antigen-positive sensitive and resistant cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC in cell culture medium.
-
Incubation: Remove the existing medium from the cells and add the ADC dilutions. Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Use a cell viability reagent such as MTT or CellTiter-Glo®. For the MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the formazan (B1609692) crystals with DMSO or a similar solvent.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.[7][8][9][10]
ADC Plasma Stability Assay (LC-MS based)
Objective: To quantify the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.
Protocol:
-
Incubation: Incubate the ADC at a defined concentration in plasma (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation:
-
For intact ADC analysis: Use immuno-capture with an anti-human Fc antibody to isolate the ADC from the plasma matrix.
-
For released payload analysis: Use protein precipitation or solid-phase extraction to separate the small molecule payload from plasma proteins.
-
-
LC-MS/MS Analysis:
-
Intact ADC: Analyze the captured ADC using a high-resolution mass spectrometer to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker instability.
-
Released Payload: Quantify the concentration of the free payload using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Plot the percentage of intact ADC (or DAR) or the concentration of released payload against time to determine the plasma half-life of the ADC.[11][12][13][14][15]
In Vivo Xenograft Model for ADC Efficacy and Resistance
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism and to model acquired resistance.
Protocol:
-
Cell Line/Tumor Implantation: Implant human cancer cells (cell line-derived xenograft - CDX) or patient-derived tumor fragments (patient-derived xenograft - PDX) subcutaneously into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).[16][17][18][19]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC, a vehicle control, and any other control antibodies (e.g., non-targeting ADC) intravenously at specified doses and schedules.
-
Efficacy Monitoring: Measure tumor volume and body weight two to three times per week.
-
Modeling Acquired Resistance: For resistance studies, continue treating the tumors with the ADC until they start to regrow. These relapsed tumors can then be harvested and re-implanted into new mice to establish a resistant xenograft model.[20]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition. For survival studies, generate Kaplan-Meier curves.[16]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in ADC resistance mechanisms and experimental design.
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. njbio.com [njbio.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. repositori.upf.edu [repositori.upf.edu]
- 18. researchgate.net [researchgate.net]
- 19. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
Performance evaluation of Alloc-Val-Ala-PAB-PNP in different tumor models
For Immediate Release
This guide provides a comprehensive comparison of the performance of antibody-drug conjugates (ADCs) utilizing the Cathepsin B-cleavable Alloc-Val-Ala-PAB-PNP linker system in various tumor models. The Val-Ala dipeptide linker, a core component of this system, offers a distinct profile in terms of stability, hydrophilicity, and efficacy when compared to other prevalent linkers such as Val-Cit. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of preclinical data to inform future research and development of targeted cancer therapies.
The this compound linker is designed for selective cleavage by Cathepsin B, an enzyme frequently overexpressed in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic payload at the tumor site, thereby enhancing anti-tumor activity while minimizing systemic toxicity.
Comparative Performance Analysis
The following tables summarize the in vitro and in vivo performance of ADCs employing a Val-Ala-PAB linker system in comparison to other linkers across different tumor models.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Cell Line | Cancer Type | ADC Target | Linker-Payload | IC50 (ng/mL) | Reference |
| SK-OV-3 | Ovarian Cancer | HER2 | Val-Ala-PAB-MMAE | 20 | Zhang et al., 2017 |
| SK-OV-3 | Ovarian Cancer | HER2 | Val-Cit-PAB-MMAE | 22 | Zhang et al., 2017 |
| NCI-N87 | Gastric Cancer | HER2 | Val-Ala-PAB-MMAE | 18 | Zhang et al., 2017 |
| NCI-N87 | Gastric Cancer | HER2 | Val-Cit-PAB-MMAE | 20 | Zhang et al., 2017 |
| BT-474 | Breast Cancer | HER2 | Val-Ala-PAB-MMAE | 15 | Zhang et al., 2017 |
| BT-474 | Breast Cancer | HER2 | Val-Cit-PAB-MMAE | 16 | Zhang et al., 2017 |
| MDA-MB-468 | Breast Cancer (HER2-) | HER2 | Val-Ala-PAB-MMAE | >5000 | Zhang et al., 2017 |
| MDA-MB-468 | Breast Cancer (HER2-) | HER2 | Val-Cit-PAB-MMAE | >5000 | Zhang et al., 2017 |
| Karpas 299 | Anaplastic Large Cell Lymphoma | CD25 | Val-Ala-PAB-Tesirine | - | Flynn et al., 2020.[1] |
| HDLM2 | Hodgkin Lymphoma | CD25 | Val-Ala-PAB-Tesirine | - | Flynn et al., 2020.[1] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | CD25 | Val-Ala-PAB-Tesirine | - | Flynn et al., 2020.[1] |
Table 2: In Vivo Efficacy of ADCs with Val-Ala-PAB Linker in Xenograft Models
| Tumor Model | Cancer Type | ADC (Dose) | Outcome | Reference |
| A431 Xenograft | Epidermoid Carcinoma | F16-Val-Ala-MMAE (7 mg/kg) | Significant tumor growth inhibition, superior to Val-Cit-MMAE | Dal Corso et al., 2017 |
| NCI-N87 Xenograft | Gastric Cancer | anti-HER2-Val-Ala-MMAE (5 mg/kg) | Potent and durable anti-tumor activity | Zhang et al., 2017 |
| Karpas 299 Xenograft | Anaplastic Large Cell Lymphoma | Camidanlumab tesirine (B3181916) (0.05 or 0.1 mg/kg) | Strong, durable single-agent activity | Flynn et al., 2020.[1] |
| DLBCL Xenograft | Diffuse Large B-Cell Lymphoma | Loncastuximab tesirine (various doses) | Significant antitumor activity | Zammarchi et al., 2018.[2] |
Mechanism of Action and Experimental Workflow
The efficacy of ADCs with a Val-Ala-PAB linker is predicated on a multi-step process involving targeted delivery and intracellular payload release.
References
Safety Operating Guide
Safe Disposal of Alloc-Val-Ala-PAB-PNP: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the safe disposal of Alloc-Val-Ala-PAB-PNP, a cleavable ADC linker used in the synthesis of antibody-drug conjugates.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling related chemical compounds and p-nitrophenyl esters should be strictly followed. The information provided herein is based on best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain the compound-specific SDS from the supplier.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. The lack of extensive public data underscores the importance of treating this compound with caution.
| Property | Value | Source |
| CAS Number | 1884578-27-1 | BroadPharm[1] |
| Molecular Formula | C₂₆H₃₀N₄O₉ | BroadPharm[1] |
| Molecular Weight | 542.6 g/mol | BroadPharm[1] |
| Purity | >99% (typical) | MedChemExpress[2] |
| Storage Conditions | -20°C, protected from light and moisture | BroadPharm[1], BOC Sciences[] |
Disposal Workflow
The proper disposal of this compound should follow a structured and cautious workflow to minimize environmental contamination and ensure personnel safety.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols: General Decontamination and Disposal Procedure
While specific experimental protocols for the disposal of this compound are not detailed in public literature, the following general procedure for handling and disposing of similar chemical waste should be adapted.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile is a common choice).
2. Waste Collection:
-
Unused or waste this compound, including contaminated consumables (e.g., pipette tips, weighing paper), should be collected in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, sealable lid.
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Handling and Transfer:
-
All handling of the solid compound should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
-
When transferring the waste, use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste.
4. Labeling:
-
The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and the words "Hazardous Waste."
-
Include the date of waste accumulation and the name of the responsible researcher or lab.
5. Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
Ensure it is stored away from incompatible materials.
6. Final Disposal:
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
The final disposal of the waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in regular trash.
7. Spill and Decontamination:
-
In case of a spill, avoid generating dust.[5]
-
For small spills, carefully collect the solid material using absorbent pads or other appropriate means and place it in the hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash, collecting all cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[5] Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. The procedures outlined above are based on general best practices for laboratory chemical safety. Always prioritize the specific guidelines provided by your institution and the compound's supplier.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
